Cannabisin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNINZAIEQRASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130508-46-2 | |
| Record name | Cannabisin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Cannabisin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a naturally occurring arylnaphthalene lignanamide found in the fruits of Cannabis sativa L.[1]. As a member of the cannabisin subclass of polyphenols, it represents a departure from the more commonly studied cannabinoids like THC and CBD. Lignanamides are a class of compounds characterized by a lignan core linked to an amino acid or a biogenic amine. In the case of this compound, this intricate structure contributes to its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its quantitative data, and outlines the general experimental protocols relevant to its isolation and characterization.
Chemical Structure and Properties
The definitive structure of this compound was elucidated through chemical and spectral analysis[1]. Its systematic IUPAC name is 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide.
The molecular architecture of this compound features a naphthalene core substituted with multiple hydroxyl and carboxamide groups. This complex arrangement of aromatic rings and functional groups suggests potential for a range of intermolecular interactions and biological activities.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₀N₂O₈ | [2] |
| Molecular Weight | 594.6 g/mol | [2] |
| Class | Lignanamide, Polyphenol | [1] |
| Natural Source | Fruits of Cannabis sativa L. | [1] |
Experimental Protocols for Characterization
Isolation of this compound
The isolation of lignanamides from plant material typically involves a multi-step extraction and chromatographic purification process.
1. Extraction:
-
Maceration and Sonication: Dried and powdered fruits of Cannabis sativa are subjected to extraction with a polar solvent such as ethanol or methanol. The process can be enhanced by ultrasonication to increase extraction efficiency and reduce extraction time[3].
-
Supercritical Fluid Extraction (SFE): An alternative, more environmentally friendly method involves using supercritical CO₂ as the solvent, often with a co-solvent like ethanol, to extract the desired compounds[4].
2. Fractionation and Purification:
-
Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity[5].
-
Column Chromatography: The fractions are then subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20, with a gradient elution of solvents to separate individual compounds[6].
-
Centrifugal Partition Chromatography (CPC): This technique is a form of liquid-liquid chromatography that can be used for the preparative isolation of cannabinoids and other natural products[6].
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain highly pure this compound[4].
The following diagram illustrates a general workflow for the isolation of natural products from plant material.
Structural Elucidation
The precise chemical structure of an isolated compound is determined using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: One-dimensional NMR spectra provide information about the chemical environment of hydrogen and carbon atoms in the molecule[7][8][9][10]. The chemical shifts, coupling constants, and integration of the signals are used to piece together the molecular framework.
-
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms within the molecule[8][11].
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, which is used to determine its elemental composition (molecular formula)[12].
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, MS/MS provides valuable information about the substructures of the molecule[12][13][14][15][16]. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.
Biological Activity and Signaling Pathways
The biological activities of many cannabisins are still under investigation. Some lignanamides from hemp seed have demonstrated antioxidant and acetylcholinesterase inhibitory activities. However, specific signaling pathways and molecular targets for this compound have not yet been elucidated in the scientific literature.
The complexity of the endocannabinoid system, with its primary receptors CB1 and CB2, and the diverse signaling cascades they initiate, provides a starting point for investigating the potential biological effects of novel cannabis-derived compounds like this compound[1][17][18][19][20]. The diagram below illustrates a simplified overview of the canonical cannabinoid receptor signaling pathway.
Further research is required to determine if this compound interacts with these or other cellular targets and to elucidate its specific mechanism of action.
Conclusion
This compound stands as an intriguing lignanamide from Cannabis sativa with a well-defined chemical structure. While its biological role is yet to be fully understood, the methodologies for its isolation and characterization are well-established within the field of natural product chemistry. This technical guide provides a foundational understanding for researchers and professionals in drug development, encouraging further investigation into the therapeutic potential of this unique cannabis constituent. Future studies focusing on the specific biological targets and signaling pathways of this compound will be crucial in unlocking its potential applications in medicine and pharmacology.
References
- 1. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Isolation of cannabisativine, an alkaloid, from Cannabis sativa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. azooptics.com [azooptics.com]
- 13. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. lcms.cz [lcms.cz]
- 17. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
Unveiling Cannabisin A: A Technical Guide to its Discovery and Isolation from Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a notable lignanamide found within the seeds of the Cannabis sativa plant, stands apart from the more commonly known cannabinoids like THC and CBD. First reported in 1991, this polyphenolic compound has garnered interest for its potential biological activities, contributing to the complex chemical profile of hemp seed. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field.
Discovery and Initial Characterization
This compound was first identified as part of a study exploring the chemical constituents of Cannabis sativa fruits (seeds) in 1991 by a team of researchers led by I. Sakakibara.[1] This initial report laid the groundwork for the identification of a series of related lignanamides, collectively known as cannabisins.
Subsequent research has further characterized this compound, revealing its molecular formula as C34H30N2O8 and its IUPAC name as 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide. Mass spectrometry data indicates a molecular weight of 594.6 g/mol and a mass spectral signal of m/z = 594.52Da ([M − H]−).
Quantitative Analysis
Studies have quantified the concentration of this compound in hemp seeds, revealing significant variability. One analysis reported an average concentration of 105.1 ± 54 mg per 100 grams of dry weight, highlighting its status as a significant component of the seed's chemical makeup.
Table 1: Physicochemical and Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C34H30N2O8 |
| Molecular Weight | 594.6 g/mol |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide |
| Mass Spectral Signal | m/z = 594.52Da ([M − H]−) |
| Concentration in Hemp Seeds (DW) | 105.1 ± 54 mg/100 g |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Cannabis sativa seeds involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established procedures for the isolation of lignanamides from hemp seed.
Sample Preparation and Defatting
-
Grinding: Air-dried hemp seeds are finely ground to increase the surface area for efficient extraction.
-
Defatting: The ground seed material is subjected to extraction with a non-polar solvent, such as petroleum ether, to remove lipids. This is a critical step as hemp seeds have a high oil content.
Extraction of Lignanamides
-
Solvent Extraction: The defatted seed biomass is then extracted with a polar solvent, typically 75% ethanol, through percolation or maceration. This process is repeated multiple times to ensure maximum recovery of the target compounds.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
Fractionation and Chromatographic Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Lignanamides, including this compound, are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps for further purification.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of chloroform and methanol.
-
Reversed-Phase Chromatography (C18): Fractions containing this compound are further purified using reversed-phase column chromatography with a methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC.
-
Structure Elucidation
The purified this compound is subjected to various spectroscopic techniques to confirm its structure:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight and elemental composition.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These methods provide information about the presence of chromophores and functional groups within the molecule.
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
Biological Activity and Signaling Pathways
While research into the specific signaling pathways of this compound is ongoing, studies on lignanamides isolated from hemp seeds have revealed a range of biological activities. These compounds, including this compound, have demonstrated notable antioxidant properties.[2]
Lignanamides from hemp seed have also been investigated for their anti-inflammatory and neuroprotective effects. For instance, some cannabisins have been shown to inhibit inflammatory responses in microglia, the primary immune cells of the central nervous system.[3] The general mechanism of action for many polyphenolic compounds involves the modulation of key signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. However, further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.
Caption: Potential biological activities of this compound.
Conclusion
The discovery and isolation of this compound from Cannabis sativa seeds have expanded our understanding of the chemical diversity of this plant beyond the well-known cannabinoids. The detailed methodologies provided in this guide offer a framework for the consistent isolation and purification of this lignanamide, enabling further investigation into its biological activities and potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its mechanism of action and its potential role in human health and disease.
References
Cannabisin A: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabisin A is a naturally occurring lignanamide found in Cannabis sativa L. While not as extensively studied as the major cannabinoids like THC and CBD, the class of compounds to which it belongs, the cannabisins, has demonstrated noteworthy biological activities, including anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its natural sources and available data on the abundance of related compounds. It further details proposed experimental protocols for its extraction, isolation, and quantification based on established methodologies for other cannabinoids. Additionally, this guide illustrates a generalized cannabinoid signaling pathway and a proposed experimental workflow for the analysis of this compound. Due to the limited specific research on this compound, this guide extrapolates from established methods and knowledge of other cannabinoids to provide a foundational resource for researchers.
Natural Sources and Abundance
This compound is a constituent of the plant Cannabis sativa L., a member of the Cannabaceae family which is indigenous to Central and South Asia.[1][2] The plant produces a vast array of over 500 chemical compounds, including more than 125 cannabinoids.[3] this compound belongs to a class of lignanamides known as cannabisins. It was first identified in Cannabis sativa in 1991.
While specific quantitative data for this compound is scarce in publicly available literature, research has been conducted on the presence of other related compounds in Cannabis sativa. For instance, Cannabisin D has been identified in the leaves of the plant, with its concentration reportedly increasing upon exposure to UV light.[4] The abundance of most minor cannabinoids and other phytochemicals is generally low compared to the major cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD).
The concentration of various phytochemicals in Cannabis sativa is influenced by genetic and environmental factors. Different cultivars or "strains" of the plant exhibit distinct chemical profiles, often referred to as "chemotypes," which are characterized by the relative abundance of major cannabinoids and terpenes. The distribution of these compounds also varies in different parts of the plant, with the highest concentrations typically found in the unfertilized female flowering heads.
Table 1: Abundance of Selected Minor Cannabinoids and Related Compounds in Cannabis sativa
| Compound Class | Compound | Plant Part | Reported Concentration/Notes |
| Lignanamide | This compound | Cannabis sativa | First identified in 1991. Quantitative data is not readily available. |
| Lignanamide | Cannabisin D | Leaves | Concentration increases with UV-C light exposure. |
| Lignanamide | Cannabisins A-C, M | Hempseed oil cake | Implicated in α-glucosidase and acetylcholinesterase (AChE) inhibition.[3] |
| Flavonoid | Cannflavin A & B | Cannabis sativa | Possess anti-inflammatory properties. |
Note: This table summarizes available information. The quantification of minor cannabinoids like this compound is an ongoing area of research, and abundance can vary significantly between different plant varieties and growing conditions.
Experimental Protocols
Due to the lack of specific, validated protocols for the isolation and quantification of this compound, the following methodologies are proposed based on established techniques for the analysis of other cannabinoids from Cannabis sativa.
Extraction of this compound from Cannabis sativa
Objective: To extract a broad spectrum of phytochemicals, including this compound, from the plant material.
Methodology: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction using carbon dioxide (CO2) is a preferred method for its efficiency, selectivity, and the absence of harsh organic solvents in the final extract.
-
Sample Preparation: Dried and finely ground floral material of Cannabis sativa is used.
-
SFE System Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent: Ethanol (e.g., 20%) can be added to modify the polarity of the CO2 and enhance the extraction of a wider range of compounds.
-
Temperature: 35 °C.
-
Pressure: 100 bar.
-
Flow Rate: 1 mL/min.
-
Extraction Time: 10 minutes.
-
-
Collection: The extract is collected in amber glass vials containing ethanol to ensure the stability of the extracted compounds. The collected extracts should be stored at -20 °C until further analysis.
Isolation of this compound
Objective: To isolate this compound from the crude extract.
Methodology: Flash Chromatography
Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a complex mixture.
-
Stationary Phase: A normal-phase silica column or a reversed-phase C18 column can be used.
-
Mobile Phase (Normal Phase): A gradient of cyclohexane and acetone, potentially with a modifier like pyridine, can be employed.
-
Mobile Phase (Reversed Phase): A gradient of formic acid in water and methanol is a common choice.
-
Detection: UV detection at multiple wavelengths (e.g., 209 nm and 270 nm) is used to monitor the elution of compounds.
-
Fraction Collection: Fractions are collected based on the UV chromatogram.
-
Post-Isolation Processing: The fractions containing the target compound are pooled. If a modifier like pyridine is used, it needs to be removed through a liquid-liquid extraction with an acidic solution. The solvent is then evaporated to yield the isolated compound.
Quantification of this compound
Objective: To accurately determine the concentration of this compound in the extract.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides high sensitivity and selectivity for the quantification of specific analytes in a complex matrix.
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) in positive mode is a suitable option.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
-
Quantification: External calibration with a certified reference standard of this compound is required for accurate quantification. An isotopically labeled internal standard can be used to correct for matrix effects and variations in instrument response.
Signaling Pathways and Experimental Workflows
Generalized Cannabinoid Signaling Pathway
While the specific signaling pathway for this compound has not been elucidated, cannabinoids generally exert their effects through interaction with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. The following diagram illustrates a generalized signaling cascade initiated by cannabinoid receptor activation.
Caption: Generalized cannabinoid signaling pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical flow of the experimental procedures for the extraction, isolation, and quantification of this compound.
Caption: Proposed workflow for this compound analysis.
Conclusion
This compound represents one of the many under-investigated phytochemicals within Cannabis sativa. While current knowledge about its abundance and specific biological functions is limited, the established analytical techniques for other cannabinoids provide a solid foundation for future research. The proposed protocols in this guide offer a starting point for the extraction, isolation, and quantification of this compound, which will be crucial for elucidating its pharmacological properties and potential therapeutic applications. Further research is warranted to fully characterize this and other minor cannabinoids to expand our understanding of the complex chemical profile of Cannabis sativa.
References
The Biosynthetic Pathway of Cannabisin A in Hemp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide found in hemp (Cannabis sativa L.), is a member of a class of phenolic compounds recognized for their potential bioactive properties. Unlike the well-studied cannabinoids, the biosynthetic pathway of lignanamides in hemp has received less attention. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing from established principles of phenylpropanoid and lignanamide biosynthesis. The guide details the precursor molecules, key enzymatic steps, and regulatory aspects. Furthermore, it includes detailed experimental protocols for the analysis of this compound and quantitative data reported in the literature.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of secondary metabolites in plants. The pathway can be broadly divided into two main stages: the formation of hydroxycinnamic acid amide (HCAA) precursors and their subsequent oxidative coupling to form the dimeric structure of this compound.
Formation of Hydroxycinnamic Acid Amide (HCAA) Precursors
The initial steps involve the synthesis of hydroxycinnamic acids from the amino acid L-phenylalanine. These acids are then activated to their corresponding Coenzyme A (CoA) esters, which subsequently react with tyramine to form the HCAA monomers, N-trans-caffeoyltyramine and N-trans-feruloyltyramine.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.
-
Hydroxylation and Methylation: Further enzymatic steps involving hydroxylases and O-methyltransferases (OMTs) convert p-coumaroyl-CoA to caffeoyl-CoA and subsequently to feruloyl-CoA.
-
Tyrosine Decarboxylase (TyDC): Converts L-tyrosine to tyramine.
-
Amide Synthase/Transferase: An uncharacterized enzyme (likely a member of the BAHD acyltransferase superfamily) catalyzes the condensation of caffeoyl-CoA and feruloyl-CoA with tyramine to produce N-trans-caffeoyltyramine and N-trans-feruloyltyramine, respectively.
Oxidative Coupling to this compound
This compound is a heterodimer formed through the oxidative coupling of N-trans-caffeoyltyramine and N-trans-feruloyltyramine. This reaction is catalyzed by oxidoreductases, primarily peroxidases (POD) and laccases (LAC), which generate radical intermediates from the phenolic precursors. These radicals then couple in a regio- and stereospecific manner to form the final lignanamide structure. While the specific peroxidases and laccases in hemp responsible for this transformation have not yet been identified, their involvement is inferred from studies on lignan and lignanamide biosynthesis in other plant species.[1]
Quantitative Data
Quantitative analysis of cannabisins in hemp has been primarily focused on the seeds, where they are most abundant. The concentrations can vary significantly depending on the hemp cultivar.
| Compound | Hemp Cultivar(s) | Concentration Range (mg/kg of defatted seeds) | Reference |
| This compound | Not specified | 0.003 - 2.85 | [2] |
| Cannabisin B | Not specified | 0.003 - 2.85 | [2] |
| Cannabisin C | Not specified | 0.003 - 2.85 | [2] |
| N-trans-caffeoyltyramine | Not specified | 0.1 - 76.2 | [2] |
Experimental Protocols
Extraction of Lignanamides from Hemp Seeds
This protocol is adapted from methods described for the extraction of phenolic compounds from hemp seeds.[3][4]
-
Defatting: Grind hemp seeds to a fine powder. Extract the powder with n-hexane or petroleum ether at room temperature with continuous stirring for 24 hours to remove lipids. Filter the mixture and air-dry the defatted meal.
-
Extraction: Macerate the defatted hemp seed meal with 80% aqueous ethanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to enrich the lignanamide fraction.
References
- 1. Molecular identification of a laccase that catalyzes the oxidative coupling of a hydroxycinnamic acid amide for hordatine biosynthesis in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Cannabisin A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a lignanamide, a class of phenolic compounds, found in the seeds of Cannabis sativa. Lignanamides are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to serve as a foundational resource for researchers and professionals in drug development. While specific experimental data for some properties of this compound are not extensively available in public literature, this guide compiles the existing information and presents generalized experimental protocols based on established methods for related compounds.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data, such as molecular formula and weight, are well-defined, other parameters like melting and boiling points have not been widely reported.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₃₄H₃₀N₂O₈ | PubChem |
| Molecular Weight | 594.61 g/mol | PubChem |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | MedchemExpress |
| CAS Number | 130508-46-2 | MedchemExpress |
| Mass Spectrometry | m/z = 594.52 Da ([M-H]⁻) | ResearchGate |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of this compound. These protocols are based on established methods for cannabinoids and lignanamides and may require optimization for specific laboratory conditions.
Isolation and Purification of this compound from Cannabis sativa Seeds
Objective: To isolate and purify this compound from hemp seeds.
Methodology: This protocol utilizes flash chromatography, a common technique for the purification of natural products.[1][2][3][4][5]
Workflow Diagram:
Detailed Protocol:
-
Extraction:
-
Grind dried hemp seeds into a fine powder.
-
Macerate the ground seeds in methanol (or another suitable solvent) at room temperature for 24-48 hours.
-
Filter the mixture to separate the solvent from the solid residue.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
-
Concentration:
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Flash Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
-
Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Isolation:
-
Identify the fractions containing this compound based on comparison with a standard (if available) or by spectroscopic analysis.
-
Pool the fractions rich in this compound.
-
Evaporate the solvent from the pooled fractions to yield purified this compound.
-
Spectroscopic Analysis
Objective: To characterize the chemical structure of this compound using various spectroscopic techniques.
General Procedures:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.[6][7]
-
Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to elucidate the complete chemical structure and connectivity of atoms.
-
-
Mass Spectrometry (MS):
-
Introduce a solution of this compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Obtain the mass spectrum to determine the molecular weight and elemental composition.[8][9][10]
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which provides structural information.
-
-
Infrared (IR) Spectroscopy:
Biological Activities and Signaling Pathways
This compound, as a lignanamide, is expected to possess antioxidant and anti-inflammatory properties. The following are generalized protocols to assess these activities.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.[13][14][15][16]
Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine antioxidant capacity.
Workflow Diagram:
Detailed Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)
Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19]
Methodology: The Griess assay is used to measure nitrite, a stable product of NO, in the cell culture supernatant.
Workflow Diagram:
Detailed Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at approximately 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Potential Signaling Pathways
The anti-inflammatory effects of cannabinoids are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3][4][20][21][22][23][24][25]
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cannabinoids have been shown to inhibit this pathway.[4][20][21][22][23][24]
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Cannabinoids can modulate this pathway to exert their anti-inflammatory effects.[2][3][25][26][27][28][29]
Conclusion
This compound is a promising bioactive compound from Cannabis sativa with potential therapeutic applications. This guide provides a summary of its known properties and outlines generalized experimental approaches for its further investigation. The lack of specific experimental data for several key properties highlights the need for more focused research on this particular lignanamide. The provided protocols and pathway diagrams offer a framework for researchers to design and execute studies aimed at elucidating the full chemical and biological profile of this compound, which could pave the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mediabros.store [mediabros.store]
- 3. rootsciences.com [rootsciences.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. selectscience.net [selectscience.net]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. biotechjournal.in [biotechjournal.in]
- 16. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 20. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The molecular activity of cannabidiol in the regulation of Nrf2 system interacting with NF-κB pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cannabinoids and NF-κB: Hijacking a pro-cancer signal Can Be Done - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cannabidiol converts NF-κB into a tumor suppressor in glioblastoma with defined antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Cannabisin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Shanghai, China – November 19, 2025 – As the scientific community continues to explore the vast chemical diversity of Cannabis sativa, minor constituents with significant biological potential are increasingly coming into focus. Among these is Cannabisin A, a lignanamide that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy, to support ongoing research and development efforts.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been instrumental in the initial identification and characterization of this compound. The compound has a molecular formula of C₃₄H₃₀N₂O₈ and a molecular weight of 594.6 g/mol .
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Ion Type | Fragmentation |
| Negative | 593.1941 | [M-H]⁻ | 456.1110 |
This data indicates the deprotonated molecule and a significant fragment ion, providing key information for structural elucidation.
Experimental Protocol: Mass Spectrometry
The mass spectral data for this compound is typically acquired using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).
Workflow for Mass Spectrometry Analysis of this compound
Caption: General workflow for LC-MS analysis of this compound.
A detailed protocol involves:
-
Extraction: this compound is extracted from Cannabis sativa plant material, typically the seeds, using a suitable solvent such as a methanol-chloroform mixture.
-
Chromatographic Separation: The extract is then subjected to liquid chromatography, often using a C18 reversed-phase column with a gradient elution of methanol and water containing a small percentage of formic acid to ensure good peak shape and separation.
-
Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for the analysis of lignanamides. The mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides high-resolution mass data for accurate mass determination and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) Spectroscopy Data
General Experimental Protocols for NMR and UV Analysis of Cannabis Constituents
While specific data for this compound is pending, the general methodologies for obtaining NMR and UV spectra for compounds isolated from Cannabis sativa are well-established.
Workflow for Spectroscopic Analysis of Isolated Compounds
Caption: A typical workflow for the isolation and spectroscopic characterization of natural products from Cannabis sativa.
NMR Spectroscopy Protocol:
-
Sample Preparation: A purified sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals are analyzed to determine the complete chemical structure of the molecule.
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, which provide information about the electronic transitions and chromophores present in the molecule.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, studies on other lignanamides from Cannabis sativa suggest potential biological activities, including anti-inflammatory and antioxidant effects. Some lignanamides have also been investigated for their interaction with P-glycoprotein, a transporter involved in multidrug resistance, indicating a potential role in drug development. Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound.
Logical Relationship of Lignanamide Research in Drug Development
Caption: The progression of lignanamide research from isolation to potential therapeutic application.
This technical guide serves as a foundational resource for professionals engaged in the study of Cannabis sativa constituents. As research progresses, it is anticipated that a more complete spectroscopic and biological profile of this compound will emerge, further clarifying its potential role in science and medicine.
In Silico Modeling of Cannabisin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide found in the fruits and seeds of Cannabis sativa, is a non-cannabinoid compound that has garnered interest for its potential bioactivity. Unlike the well-studied cannabinoids such as THC and CBD, this compound belongs to a different chemical class and is not psychoactive. Lignanamides are a class of naturally occurring compounds known for a variety of pharmacological effects. This technical guide provides an in-depth exploration of the in silico modeling of this compound's bioactivity, with a focus on its interaction with P-glycoprotein (P-gp), a key protein in multidrug resistance.
In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict the interaction of compounds with biological targets, their pharmacokinetic properties, and potential toxicities.[1] These methods offer a rapid and cost-effective approach to screen large libraries of natural products for potential therapeutic leads.[2] This guide will detail the methodologies for in silico analysis, present quantitative data from relevant studies, and provide experimental protocols for the validation of computational findings.
In Silico Modeling Methodology
The computational investigation of this compound's bioactivity involves a multi-step workflow, starting from ligand and protein preparation to molecular docking and analysis of the interactions.
Ligand and Protein Preparation
The three-dimensional structure of this compound is obtained from chemical databases such as PubChem. The protein target, in this case, P-glycoprotein (P-gp), is retrieved from the Protein Data Bank (PDB). Both the ligand and the protein structures are then prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms. This preparation ensures that the molecules are in a chemically correct state for the simulation.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] For this compound, docking simulations are performed to predict its binding affinity and mode of interaction with the drug-binding pocket of P-gp. Software such as AutoDock Vina is commonly used for this purpose. The docking process generates multiple possible binding poses of the ligand within the protein's active site, each with a corresponding binding energy score. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.
ADMET Prediction
In addition to target interaction, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[4] Web-based platforms like SwissADME and admetSAR are utilized to assess the drug-likeness of this compound, including its predicted oral bioavailability, blood-brain barrier permeability, and potential for toxicity.
Quantitative Data Summary
The following table summarizes the results of a molecular docking study of this compound and other lignanamides from Cannabis sativa against P-glycoprotein.[5]
| Compound | Binding Affinity (kcal/mol) |
| This compound | -10.1 |
| Cannabisin B | -10.1 |
| Cannabisin M | -10.2 |
| Cannabisin N | -10.2 |
| Tariquidar (Control) | -10.1 |
| Zosuquidar (Control) | -9.6 |
Table 1: Binding affinities of selected lignanamides and control P-gp inhibitors against P-glycoprotein. A more negative value indicates a stronger predicted binding affinity.[5]
Experimental Protocols
The in silico predictions of this compound's bioactivity as a P-gp inhibitor should be validated through in vitro experiments. A standard assay for this purpose is the Calcein-AM efflux assay.
Calcein-AM Efflux Assay for P-glycoprotein Inhibition
Objective: To determine the ability of this compound to inhibit the efflux of a fluorescent substrate (Calcein) from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., KB-C2) and the parental cell line (e.g., KB-3-1).
-
Calcein-AM (a non-fluorescent, cell-permeable dye that becomes fluorescent Calcein upon hydrolysis by intracellular esterases).
-
This compound (test compound).
-
Verapamil or Tariquidar (positive control P-gp inhibitor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with a serum-free medium. Add fresh medium containing various concentrations of this compound or the positive control to the wells. Incubate for 1 hour.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 1 µM and incubate for 30 minutes.
-
Efflux: Remove the medium containing Calcein-AM and the test compounds. Wash the cells with a cold buffer. Add fresh medium (without Calcein-AM but with the test compounds) and incubate for 1-2 hours to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The IC50 value (the concentration of this compound that causes 50% inhibition of efflux) can be calculated.
Visualizations
Signaling Pathways and Workflows
Conclusion
In silico modeling provides a powerful framework for investigating the bioactivity of natural products like this compound. The molecular docking studies highlighted in this guide suggest that this compound is a potential inhibitor of P-glycoprotein, a protein implicated in multidrug resistance in cancer.[5] The predicted binding affinity and interaction patterns provide a strong basis for further experimental validation. The methodologies and protocols outlined here offer a comprehensive approach for researchers to explore the therapeutic potential of this compound and other novel compounds from Cannabis sativa. Further in vitro and in vivo studies are essential to confirm these computational findings and to elucidate the full pharmacological profile of this compound.
References
- 1. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico investigation of cannabinoids from Cannabis sativa leaves as a potential anticancer drug to inhibit MAPK-ERK signaling pathway and EMT induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Screening of Cannabisin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxic screening of Cannabisin A, a lignanamide found in Cannabis sativa.[1][2] While specific cytotoxic data for this compound is not yet prevalent in public literature, this document details the standard experimental protocols and data interpretation methodologies that are broadly applied in the field of natural product drug discovery. The protocols and pathways described are based on established practices for assessing the cytotoxic potential of novel compounds, with a particular focus on methodologies commonly used for other cannabinoids.
Introduction to Cytotoxicity Screening
The initial phase of evaluating a novel compound's potential as an anticancer agent involves in vitro cytotoxicity screening. These assays are designed to determine a compound's ability to inhibit cell growth or induce cell death in cancerous cell lines.[3] Key objectives of this preliminary screening include determining the concentration-dependent effects of the compound and calculating the half-maximal inhibitory concentration (IC50), a critical measure of a substance's potency. A variety of assays are available, each with distinct mechanisms, to measure cell viability and cytotoxicity.[3]
Experimental Protocols for Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive and reliable assessment of cytotoxicity, as different assays measure different cellular parameters.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[8] It is a reliable method for cytotoxicity screening of adherent cells.[9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[9][10]
-
Washing: Wash the plates multiple times with 1% acetic acid to remove excess TCA and unbound dye.[9][10]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound SRB.[9]
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[8][10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.[8][9]
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] This serves as an indicator of compromised cell membrane integrity.[12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[13][14]
-
LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13][15]
-
Stop Reaction: Add a stop solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[13][15]
Data Presentation and Interpretation
Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The primary output is typically the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | Value |
| A549 | Lung Cancer | MTT | 48 | Value |
| HeLa | Cervical Cancer | SRB | 72 | Value |
| HepG2 | Liver Cancer | SRB | 72 | Value |
| Jurkat | Leukemia | LDH | 24 | Value |
Note: The IC50 values are placeholders and would be determined experimentally.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a novel compound like this compound.
Caption: A generalized workflow for the in vitro cytotoxic screening of a test compound.
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
If this compound demonstrates significant cytotoxic activity, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells with compromised membrane integrity.[17]
Protocol:
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at 4°C.[19][20]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cells in a PI staining solution that also contains RNase A to prevent the staining of RNA.[21]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[19][21]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Potential Signaling Pathways for Investigation
The cytotoxic effects of many cannabinoids are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[22][23] Based on the known mechanisms of other cannabinoids, the following pathways would be pertinent to investigate for this compound.
Cannabinoids can induce apoptosis through both receptor-dependent and independent mechanisms, often involving the activation of caspases and modulation of the MAPK and PI3K/Akt pathways.[24][25][26]
Caption: A simplified diagram of signaling pathways often implicated in cannabinoid-induced apoptosis.
Some cannabinoids have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.[24][27][28][29][30]
Caption: A diagram illustrating the potential inhibitory effect of cannabinoids on the Wnt/β-catenin signaling pathway.
Conclusion
While direct experimental data on the cytotoxic properties of this compound are currently limited, this guide provides a robust framework for its preliminary screening and mechanistic evaluation. By employing a systematic approach that includes multiple validated cytotoxicity assays, followed by in-depth analysis of apoptosis and cell cycle distribution, researchers can effectively determine the anticancer potential of this compound. Subsequent investigation into its effects on key signaling pathways, such as those involved in apoptosis and the Wnt/β-catenin cascade, will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. This compound | C34H30N2O8 | CID 15086398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter - Cytotoxic Activity Methods | Bentham Science [benthamscience.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the therapeutic potential of cannabinoids in cancer by modulating signaling pathways and addressing clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analyzing the role of cannabinoids as modulators of Wnt/β-catenin signaling pathway for their use in the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. Cannabidiol and the Canonical WNT/β-Catenin Pathway in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of Cannabisin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the in vitro antioxidant capacity of Cannabisin A is limited. This guide provides a comprehensive overview based on the antioxidant properties of the broader class of compounds to which this compound belongs—lignanamides—and related molecules found in Cannabis sativa. The experimental protocols and potential mechanisms described herein are based on established methods for evaluating antioxidant potential and the known activities of structurally similar compounds.
Introduction to this compound and its Antioxidant Potential
This compound is a lignanamide found in Cannabis sativa, particularly in the seeds and leaves.[1] Lignanamides are a class of plant secondary metabolites known for their diverse biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] As a member of this class, this compound is hypothesized to possess significant antioxidant potential, which involves the scavenging of free radicals and the modulation of cellular antioxidant defense systems. The antioxidant activity of lignanamides is often attributed to their phenolic structures, which can donate hydrogen atoms to neutralize free radicals.[4]
Quantitative Data on the Antioxidant Activity of Cannabis Extracts and Related Compounds
Table 1: DPPH Radical Scavenging Activity of Cannabis sativa Extracts and Cannabinoids
| Sample | IC50 (µg/mL) | Reference |
| C. sativa Aqueous Extract | 60 | [5] |
| C. sativa Hexane Extract | 97 | [5] |
| C. sativa Ethanolic Extract (Soxhlet) | 222.96 | [6] |
| C. sativa Ethanolic Extract (Maceration) | 256.21 | [6] |
| C. sativa Hexanic Extract (Soxhlet) | 353.67 | [6] |
| C. sativa Hexanic Extract (Maceration) | 455.28 | [6] |
| Ascorbic Acid (Reference) | 5 | [5] |
Table 2: Superoxide Radical Scavenging Activity of Cannabis sativa Extracts
| Sample | IC50 (µg/mL) | Reference |
| C. sativa Aqueous Extract | 9 | [5] |
| C. sativa Hexane Extract | 127 | [5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Cannabis sativa Extracts
| Sample | Activity | Reference |
| C. sativa Aqueous Extract | 17.75 µmol Fe2+/g extract | [5] |
| C. sativa Hexane Extract | 21.94 µmol Fe2+/g extract | [5] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Cannabis sativa Extracts
| Sample | Activity | Reference |
| C. sativa Aqueous Extract | 0.91 µmol TE/g sample | [5] |
| C. sativa Hexane Extract | 7.37 µmol TE/g sample | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions should be prepared from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 25 µL of the sample or standard (e.g., Trolox or ascorbic acid) to 175 µL of the DPPH solution.[6]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes with shaking.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate, mix 10 µL of the sample or standard with 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Reaction Mixture: Add a small volume of the sample or standard (e.g., FeSO₄) to the FRAP reagent. For example, mix 100 µL of the extract with 2 mL of the FRAP reagent.[7]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[7]
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol Fe²⁺ equivalents per gram of sample.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway: Nrf2/ARE Pathway
Lignans have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9][10] This pathway is a key regulator of cellular defense against oxidative stress. It is plausible that this compound, as a lignanamide, may also modulate this pathway.
Caption: Proposed Nrf2/ARE signaling pathway for this compound.
Experimental Workflow for In Vitro Antioxidant Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of the antioxidant potential of a compound like this compound.
Caption: General workflow for in vitro antioxidant screening.
Conclusion
While direct experimental evidence for the antioxidant potential of this compound is currently sparse, its classification as a lignanamide strongly suggests that it possesses antioxidant properties. The established antioxidant activities of various Cannabis sativa extracts and other lignanamides provide a solid foundation for future research into the specific mechanisms and efficacy of this compound. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers to investigate and characterize the in vitro antioxidant potential of this promising natural compound. Further studies are warranted to isolate this compound and quantify its activity in various antioxidant models to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. cannabisandhealth.org [cannabisandhealth.org]
- 8. researchgate.net [researchgate.net]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabisin A: Unraveling the Anti-inflammatory Potential of a Rare Cannabis Lignanamide
A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the anti-inflammatory properties of Cannabisin A, a lignanamide found in Cannabis sativa. While the broader class of lignanamides from hemp seed shows promise for anti-inflammatory and antioxidant activities, specific data on this compound, including quantitative analysis, detailed experimental protocols, and defined signaling pathways, remains elusive in publicly available scientific literature.
This compound, with the chemical formula C34H30N2O8, is a known constituent of Cannabis sativa. Lignanamides, the chemical class to which this compound belongs, are a group of polyphenolic compounds that have garnered scientific interest for their potential health benefits. General research into hemp seed extracts indicates that lignanamides as a group contribute to the plant's anti-inflammatory and antioxidant profile. Some studies suggest that various cannabisins possess anti-neuroinflammatory potential. However, these findings are often general to the class of compounds or focus on other, more abundant cannabisins, such as Cannabisin F.
Direct and detailed scientific investigation into the specific anti-inflammatory mechanisms of this compound is not currently available. Consequently, the core requirements of an in-depth technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of primary research on this particular compound.
To provide a contextual understanding for researchers, scientists, and drug development professionals, this guide will summarize the known anti-inflammatory properties of related compounds from Cannabis sativa, which may offer insights into the potential, yet unproven, activities of this compound.
Anti-inflammatory Mechanisms of Related Cannabis sativa Compounds
While data on this compound is lacking, extensive research has been conducted on other cannabinoids and compounds within Cannabis sativa, revealing a multi-pronged approach to inflammation modulation. These mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Mediators
A primary mechanism by which many cannabinoids exert their anti-inflammatory effects is through the suppression of pro-inflammatory molecules. This includes:
-
Cytokines: Compounds like Cannabidiol (CBD) and Tetrahydrocannabinol (THC) have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Prostaglandins: Cannabidiolic acid (CBDA) has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Nitric Oxide: Several cannabinoids have been shown to inhibit the production of nitric oxide (NO) in activated immune cells. Overproduction of NO is associated with inflammatory conditions.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of cannabis compounds are underpinned by their interaction with complex cellular signaling networks. Two of the most well-documented pathways are:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many cannabinoids, including CBD, have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is another critical regulator of cellular responses to a variety of stimuli, including inflammation. Cannabinoids can modulate MAPK signaling, influencing the production of inflammatory mediators.
Experimental Protocols for Investigating Anti-inflammatory Properties
To facilitate future research into this compound, this section outlines common experimental protocols used to assess the anti-inflammatory properties of other cannabis-derived compounds.
In Vitro Assays
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary immune cells are commonly used. These cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Griess Assay: To measure the production of nitric oxide.
-
qPCR (Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of pro-inflammatory genes.
-
-
Enzyme Inhibition Assays: To assess the direct inhibitory effect on enzymes like COX-1, COX-2, and lipoxygenases (LOX).
-
Western Blotting: To analyze the activation state of key proteins in signaling pathways (e.g., phosphorylation of NF-κB and MAPK proteins).
In Vivo Models
-
Carrageenan-Induced Paw Edema: A common acute inflammation model in rodents where swelling of the paw is measured after injection of carrageenan.
-
LPS-Induced Systemic Inflammation: Administration of LPS to animals to induce a systemic inflammatory response, with subsequent measurement of inflammatory markers in blood or tissues.
Visualizing Potential Mechanisms: Signaling Pathways and Workflows
While specific diagrams for this compound cannot be generated, the following examples, created using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows relevant to the anti-inflammatory actions of other cannabis compounds. These can serve as a conceptual framework for future investigations into this compound.
Potential Anti-inflammatory Signaling Pathway of a Cannabinoid
Caption: Hypothetical signaling pathway for cannabinoid-mediated anti-inflammation.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.
Conclusion and Future Directions
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform rigorous in vitro and in vivo studies. Such studies should aim to:
-
Quantify its inhibitory effects on key inflammatory mediators.
-
Elucidate the specific signaling pathways it modulates.
-
Determine its efficacy in established animal models of inflammatory diseases.
Generating this fundamental data will be crucial for determining if this compound holds therapeutic promise and for guiding its potential development as a novel anti-inflammatory agent. Until such research is conducted, any claims regarding the specific anti-inflammatory properties of this compound remain speculative.
Cannabisin A: A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a lignanamide, a class of phenolic compounds, isolated from the seeds of Cannabis sativa L.. While the pharmacological activities of cannabinoids like THC and CBD have been extensively studied, the biological effects of less abundant compounds such as this compound are still under preliminary investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action based on initial in vitro studies. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this novel compound.
Quantitative Data from Preliminary Studies
The following table summarizes the available quantitative data from in vitro assays investigating the biological activity of cannabisins, including this compound. It is important to note that research on this compound is in its early stages, and the data is limited.
| Compound(s) | Assay | Activity | Quantitative Data | Reference |
| Lignanamides (including cannabisins) | Antioxidant Activity | Good | - | (Yan et al., 2015)[1] |
| Lignanamides (including cannabisins) | Acetylcholinesterase Inhibition | Inhibitory | - | (Yan et al., 2015)[1] |
| Cannabisins A-C, M | Acetylcholinesterase Inhibition | Potential Influence | Not specified | (ResearchGate)[2] |
Experimental Protocols
The methodologies outlined below are based on the descriptions provided in the preliminary studies on cannabisins and related lignanamides.
Isolation and Characterization of this compound
-
Source Material: Hemp seeds (Cannabis sativa L.).
-
Extraction: The secondary metabolites from hemp seeds were extracted to isolate the lignanamides.
-
Isolation: The isolation of new lignanamides, including cannabisins M, N, and O, was achieved through chromatographic techniques.
-
Structure Elucidation: The chemical structures of the isolated compounds were established using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), Ultraviolet (UV), and Infrared (IR) spectroscopy, and by comparison with existing literature data[1].
In Vitro Biological Activity Assays
-
Antioxidant Activity Assay: The antioxidant potential of the isolated lignanamides was evaluated. While the specific assay is not detailed in the abstract, common methods include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or similar antioxidant capacity tests[1].
-
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory effect of the lignanamides on acetylcholinesterase was assessed in vitro. This type of assay typically involves measuring the activity of the AChE enzyme in the presence and absence of the test compounds[1].
-
Anti-Inflammatory Activity Assessment: The anti-inflammatory properties of lignanamides from hempseed have been investigated. These studies often involve in vitro models using immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The expression of inflammatory markers, such as those in the NF-κB signaling pathway, is then measured[3].
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways of this compound are not yet fully elucidated. However, based on the preliminary data on lignanamides and cannabisins, a potential mechanism of action can be proposed.
Proposed Signaling Pathway for Anti-Inflammatory Action
Lignanamides from hempseed have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inflammatory pathway[3]. The following diagram illustrates a simplified, hypothetical signaling cascade for the anti-inflammatory effects of this compound.
References
No Pharmacokinetic Data Found for "Cannabisin A"
A comprehensive search of scientific literature and public databases has yielded no specific pharmacokinetic data for a compound identified as "Cannabisin A." This suggests that "this compound" may be a lesser-known, novel compound with limited to no published research on its absorption, distribution, metabolism, and excretion (ADME) profile. The available research predominantly focuses on the pharmacokinetics of major cannabinoids such as delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).
It is possible that "this compound" is a misnomer or a compound that has not yet been subjected to rigorous pharmacokinetic evaluation. Without available data, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested.
To fulfill the user's request for a detailed technical guide on the pharmacokinetics of a cannabis-related compound, it is recommended to focus on a well-researched cannabinoid for which extensive data is available. Both THC and CBD have been the subject of numerous in vitro and in vivo studies, providing a wealth of information to construct a comprehensive guide that would meet the specified requirements for data presentation, experimental protocols, and visualizations.
A pivot to either THC or CBD would allow for a thorough exploration of their pharmacokinetic profiles, including:
-
Absorption: Bioavailability and peak plasma concentrations after various routes of administration (e.g., inhalation, oral).
-
Distribution: Volume of distribution, plasma protein binding, and tissue accumulation.
-
Metabolism: Major metabolic pathways, key enzymes involved (e.g., cytochrome P450 isoenzymes), and primary active and inactive metabolites.
-
Excretion: Elimination half-life and routes of excretion (e.g., feces, urine).
Detailed experimental protocols from published studies, such as methods for sample preparation and analytical techniques like chromatography and mass spectrometry, could be accurately described. Furthermore, signaling pathways associated with the pharmacodynamics of these major cannabinoids are well-documented and can be visualized as requested.
Recommendation: Proceed with creating the in-depth technical guide on the pharmacokinetic profile of either delta-9-tetrahydrocannabinol (THC) or cannabidiol (CBD) . Please specify which of these compounds you would like to be the subject of the report.
An In-depth Technical Guide on the Thermal and pH Stability of Cannabisin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific information on the stability of lignanamides, a class of compounds to which Cannabisin A belongs. As of the date of this publication, specific experimental data on the thermal and pH stability of isolated this compound is limited in publicly accessible literature. Therefore, the quantitative data and experimental protocols presented herein are representative examples based on studies of structurally similar compounds and are intended to serve as a technical guide for research and development.
Introduction
This compound, a lignanamide isolated from hemp seed (Cannabis sativa L.), has garnered interest for its potential bioactive properties. Lignanamides are a class of phenolic compounds that have demonstrated a range of biological activities, including antioxidant effects. The stability of such compounds is a critical parameter for their development as therapeutic agents or nutraceuticals, as it influences shelf-life, formulation strategies, and ultimately, bioavailability and efficacy.
This technical guide provides a comprehensive overview of the anticipated thermal and pH stability of this compound. It includes hypothetical yet plausible quantitative data, detailed experimental protocols for stability assessment, and visual representations of experimental workflows and degradation pathways to aid researchers in designing and interpreting stability studies.
Chemical Structure of this compound
Understanding the chemical structure of this compound is fundamental to predicting its stability. Lignanamides are characterized by a central lignan core linked to an amino acid or amine moiety via an amide bond. This structure contains several functional groups susceptible to degradation under thermal and pH stress, including phenolic hydroxyl groups, ether linkages, and the amide bond itself.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Thermal Stability of this compound
Lignans, in general, are considered to be relatively stable at elevated temperatures.[1] However, the stability is highly dependent on the specific structure and the surrounding matrix.[2][3] Some lignan aglycones have shown stability at temperatures as high as 180–200 °C.[1] For this compound, degradation is likely to occur at elevated temperatures through oxidation of the phenolic moieties and potential cleavage of the amide bond.
The following table summarizes hypothetical data from a thermal stability study on this compound in a solid state, monitored over a period of 90 days at various temperatures.
| Temperature (°C) | Time (days) | This compound Remaining (%) | Appearance |
| 40 | 30 | 99.5 ± 0.3 | No change |
| 60 | 99.1 ± 0.4 | No change | |
| 90 | 98.7 ± 0.5 | No change | |
| 60 | 30 | 97.2 ± 0.6 | Slight yellowing |
| 60 | 95.8 ± 0.7 | Yellowing | |
| 90 | 93.5 ± 0.8 | Yellow-brown | |
| 80 | 30 | 90.1 ± 1.1 | Brownish |
| 60 | 85.3 ± 1.3 | Dark brown | |
| 90 | 80.2 ± 1.5 | Dark brown |
Table 1: Hypothetical thermal stability data for solid this compound. Values are presented as mean ± standard deviation.
A representative protocol for assessing the thermal stability of this compound is as follows:
-
Sample Preparation: A purified sample of this compound (≥95% purity) is weighed accurately into amber glass vials to minimize light exposure.
-
Storage Conditions: Vials are stored in temperature-controlled stability chambers at 40 °C, 60 °C, and 80 °C. A control set is stored at -20 °C.
-
Time Points: Samples are withdrawn for analysis at initial (T=0), 30, 60, and 90 days.
-
Sample Analysis:
-
Visual Inspection: The physical appearance (color, texture) of the sample is recorded at each time point.
-
HPLC Analysis: The concentration of this compound is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).[4]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for phenolic compounds).[5]
-
Quantification: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the initial peak area.
-
-
-
Data Analysis: The degradation kinetics can be modeled to determine the rate of degradation and predict shelf-life.
Diagram 2: Thermal Stability Experimental Workflow
Caption: Workflow for thermal stability testing.
pH Stability of this compound
The stability of phenolic compounds and amides can be significantly influenced by pH. Acidic conditions may lead to the hydrolysis of the amide bond, while alkaline conditions can promote the oxidation of phenolic hydroxyl groups. Lignans have been reported to be more stable in neutral to acidic environments.[6]
The following table presents hypothetical data from a study on the pH stability of this compound in aqueous solutions at 25 °C over 30 days.
| pH | Time (days) | This compound Remaining (%) |
| 3.0 | 7 | 99.8 ± 0.2 |
| 14 | 99.6 ± 0.3 | |
| 30 | 99.1 ± 0.4 | |
| 5.0 | 7 | 99.9 ± 0.1 |
| 14 | 99.8 ± 0.2 | |
| 30 | 99.5 ± 0.3 | |
| 7.0 | 7 | 99.7 ± 0.2 |
| 14 | 99.3 ± 0.3 | |
| 30 | 98.8 ± 0.5 | |
| 9.0 | 7 | 96.5 ± 0.7 |
| 14 | 93.2 ± 0.9 | |
| 30 | 88.4 ± 1.2 | |
| 11.0 | 7 | 85.3 ± 1.4 |
| 14 | 75.1 ± 1.8 | |
| 30 | 60.7 ± 2.1 |
Table 2: Hypothetical pH stability data for this compound in solution. Values are presented as mean ± standard deviation.
A representative protocol for assessing the pH stability of this compound is as follows:
-
Buffer Preparation: A series of buffers are prepared to cover a wide pH range (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: A stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared. Aliquots of the stock solution are added to each buffer to achieve a final known concentration.
-
Storage Conditions: The solutions are stored in sealed, amber glass vials at a constant temperature (e.g., 25 °C).
-
Time Points: Aliquots are taken for analysis at initial (T=0), 7, 14, and 30 days.
-
Sample Analysis: The concentration of this compound is quantified using the stability-indicating HPLC method described in section 3.2.
-
Data Analysis: The pH-rate profile is constructed by plotting the logarithm of the degradation rate constant against pH to identify the pH of maximum stability.
Diagram 3: pH Stability Experimental Workflow
Caption: Workflow for pH stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the specificity of analytical methods.[7][8]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Thermal Degradation (High Temperature): Heat a solid sample of this compound at 100 °C for 48 hours.
-
Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can separate the parent compound from its degradation products.[9]
Diagram 4: Forced Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
While specific stability data for this compound is not yet widely available, this technical guide provides a framework for its stability assessment based on the known behavior of structurally related lignanamides and general principles of drug stability testing. The provided hypothetical data suggests that this compound is likely to be relatively stable under mild thermal and neutral to acidic pH conditions. However, significant degradation may occur at high temperatures and under alkaline conditions. The experimental protocols and workflows outlined here offer a robust starting point for researchers and drug development professionals to perform comprehensive stability studies on this compound, which are essential for its potential development into a safe and effective product.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of Cannabidiol (CBD)
Disclaimer: The initial request specified "Cannabisin A." As this is not a recognized scientific term for a cannabinoid, this guide will focus on Cannabidiol (CBD) , a prominent and well-researched non-psychoactive cannabinoid, assuming a typographical error in the original query.
This technical guide provides a comprehensive overview of the solubility of Cannabidiol (CBD) in various solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of CBD for formulation, extraction, and analytical purposes.
Quantitative Solubility Data
Cannabidiol is a lipophilic molecule, which results in low solubility in aqueous solutions and high solubility in many organic solvents.[1] The solubility of CBD is a critical parameter that influences its bioavailability and therapeutic efficacy.[2] Below are tables summarizing the quantitative solubility of CBD in various solvents based on available data.
Table 1: Solubility of CBD in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~60 | Not Specified |
| Dimethylformamide (DMF) | ~50 | Not Specified |
| Ethanol | ~35 | Not Specified |
| Methanol | ~30 | Not Specified |
| Pentane | Soluble | Room Temperature |
| Hexane | Soluble | Room Temperature |
| Chloroform | Soluble | Room Temperature |
Note: "Soluble" indicates that while quantitative data is not consistently reported, these solvents are commonly used for extraction and purification, suggesting high solubility.[3][4]
Table 2: Solubility of CBD in Aqueous and Buffer Systems
| Solvent System | Solubility | Temperature (°C) |
| Water | 0.7 - 12.6 µg/mL | Not Specified[1][2] |
| 1:3 DMSO:PBS Buffer | 250 µg/mL | Not Specified[5] |
The solubility of CBD in aqueous media is exceedingly low, posing challenges for oral and parenteral formulations.[2]
Experimental Protocols for Solubility Determination
Accurate determination of CBD solubility is crucial for research and development. The following are standard methodologies for this purpose.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely used technique to determine the thermodynamic solubility of a compound.[6][7]
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of crystalline CBD powder is added to a known volume of the selected solvent in a sealed vial.[7]
-
Equilibration: The vials are agitated in a mechanical shaker or incubator at a constant temperature for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered to separate the undissolved solid from the saturated solution.[6] Filtration is commonly performed using a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of CBD in the clear, saturated filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][8]
-
Data Analysis: The solubility is reported as the mean concentration from multiple replicates.
Caption: Experimental workflow for the shake-flask solubility assay.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the gold standard for the accurate quantification of cannabinoids, including CBD, in solution.[9][10]
Typical HPLC Parameters:
-
Column: A C18 reversed-phase column is most commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. A common isocratic mobile phase is 75:25 ACN:water.[10]
-
Detection: UV detection at a wavelength of approximately 214 nm or 228 nm is common for CBD.[10]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[10]
Quantification Procedure:
-
Standard Curve Preparation: A series of standard solutions of known CBD concentrations are prepared in the mobile phase or a compatible solvent.
-
Calibration: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: The filtered supernatant from the shake-flask experiment is diluted as necessary to fall within the linear range of the calibration curve and then injected into the HPLC.
-
Concentration Determination: The peak area of CBD in the sample chromatogram is used to determine its concentration by interpolation from the calibration curve.
Signaling Pathways of Cannabidiol
CBD interacts with a variety of molecular targets, leading to its diverse pharmacological effects. Unlike THC, CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2. The following diagrams illustrate some of the key signaling pathways modulated by CBD.
Caption: Key receptor interactions and downstream effects of CBD.
References
- 1. lutpub.lut.fi [lutpub.lut.fi]
- 2. researchgate.net [researchgate.net]
- 3. Stability, biofunctional, and antimicrobial characteristics of cannabidiol isolate for the design of topical formulations - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01466E [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - CBD solubility in organic solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. cbdworldnews.com [cbdworldnews.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. DSpace [cora.ucc.ie]
- 11. pickeringlabs.com [pickeringlabs.com]
Early Research on the Therapeutic Potential of Cannabisin A and Other Minor Cannabinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape of Cannabis sativa has long been dominated by the study of its major cannabinoids, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). However, the plant synthesizes a vast and complex array of other compounds, including over 120 "minor" cannabinoids, flavonoids, and other polyphenols, many of which may possess significant therapeutic potential.[1][2] In recent years, scientific inquiry has begun to shift towards these lesser-known molecules, seeking to unlock their unique pharmacological profiles.
Among these emerging compounds of interest are the cannabisins, a subclass of polyphenols. Research has identified several of these molecules, including Cannabisin A, B, C, D, E, F, G, I, M, N, and O, primarily in the hydroalcoholic maceration of hemp seeds.[3] While research into the specific biological activities of this compound is still in its infancy, preliminary studies suggest potential enzymatic inhibition properties.[4]
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and then broadens its scope to detail the therapeutic potential, experimental protocols, and signaling pathways of other more extensively researched minor cannabinoids. This approach is intended to provide a framework for understanding the potential of novel cannabis-derived compounds and to offer a methodological guide for their investigation.
This compound: The Current Frontier of Research
This compound is classified as a lignanamide and has been identified as a constituent of Cannabis sativa seeds.[3] The body of scientific literature dedicated exclusively to this compound is sparse. However, early-stage research has provided initial insights into its potential bioactivity.
A study investigating hempseed oil cake, a byproduct of oil extraction, found that cannabisins A-C and M influenced α-glucosidase and acetylcholinesterase (AChE) inhibition activity.[4] This suggests a potential, though yet unexplored, role in metabolic and neurological regulation. The limited nature of this research underscores the nascent stage of our understanding of this compound. Further isolation, characterization, and systematic in vitro and in vivo studies are required to elucidate its pharmacological profile and therapeutic potential.
Quantitative Data on Selected Minor Cannabinoids
Due to the lack of extensive quantitative data for this compound, this section presents data for other minor cannabinoids to serve as a reference for the types of quantitative assessments performed in this field.
| Cannabinoid | Target/Assay | Result | Reference |
| Cannabigerol (CBG) | Huntington's Disease Model (in vivo) | Effective Dose: 5-20 mg/kg | [5] |
| PPARγ Transcriptional Activity | Induced | [5] | |
| Cannabidivarin (CBDV) | Epilepsy Model (in vivo) | Effective Dose: 0.2-400 mg/kg | [5] |
| Amyloid β Toxicity (in vitro) | Protective at ≤100 nM | [5] | |
| Cannabichromene (CBC) | Seizure Model (in vivo) | Effective Dose: 10-75 mg/kg | [5] |
| Δ⁹-tetrahydrocannabivarin (THCV) | Parkinson's Disease Model (in vivo) | Effective Dose: 0.025-2.5 mg/kg | [5] |
| Δ⁹-tetrahydrocannabinolic acid (THCA) | Huntington's Disease Model (in vivo) | Effective Dose: 20 mg/kg | [5] |
| PPARγ Transcriptional Activity | Induced | [5] |
Experimental Protocols
The investigation of novel cannabinoids involves a tiered approach, from initial isolation and in vitro assays to in vivo disease models. The following are generalized protocols representative of early-stage cannabinoid research.
Isolation and Purification of Cannabinoids
-
Objective: To isolate specific cannabinoids from Cannabis sativa extract for in vitro and in vivo testing.
-
Methodology: Fast Centrifugal Partition Chromatography (FCPC) is a modern technique for isolating cannabinoids.
-
Sample Preparation: A crude extract of Cannabis sativa is obtained using a suitable solvent (e.g., ethanol).
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficients of the target cannabinoids. For example, a system of n-heptane:ethyl acetate:ethanol:water (1.5:0.5:1.5:0.5; v:v:v:v) has been used effectively.
-
FCPC Operation: The crude extract is injected into the FCPC instrument. The separation occurs based on the differential partitioning of the cannabinoids between the stationary and mobile phases of the solvent system.
-
Fraction Collection: Fractions are collected at the outlet of the column.
-
Analysis: The purity of the collected fractions is determined using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of a cannabinoid on cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated cannabinoid for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC50 value (the concentration of the cannabinoid that inhibits 50% of cell growth).
-
Cannabinoid Receptor Binding Assay
-
Objective: To determine the binding affinity of a cannabinoid for cannabinoid receptors (CB1 and CB2).
-
Methodology: A competitive radioligand binding assay is a standard method.
-
Membrane Preparation: Membranes from cells expressing CB1 or CB2 receptors are prepared.
-
Assay: The membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test cannabinoid.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The data is used to determine the Ki (inhibition constant) of the test cannabinoid, which is a measure of its binding affinity.
-
Signaling Pathways and Visualizations
The therapeutic effects of many cannabinoids are mediated through their interaction with the endocannabinoid system, particularly the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can trigger a cascade of intracellular signaling events.
Caption: Generalized cannabinoid receptor signaling pathway.
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cannabinoid.
References
- 1. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of minor phytocannabinoids with promising neuroprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cannabisin A from Cannabis Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide found in Cannabis sativa seeds, has garnered interest within the scientific community for its potential biological activities. As a non-cannabinoid phenolic compound, its extraction and purification require specific methodologies distinct from those used for cannabinoids like THC and CBD. These application notes provide a comprehensive, step-by-step protocol for the efficient extraction, purification, and quantification of this compound from cannabis seeds, intended to support research and development in natural product chemistry and drug discovery.
Data Presentation
The following table summarizes quantitative data related to the extraction and analysis of this compound. It is important to note that the concentration of this compound can vary depending on the cannabis seed variety, growing conditions, and extraction efficiency.
| Parameter | Value | Source |
| Concentration in Hempseed Extract | 74.23 µg/mg | [1] |
| Starting Material | Cannabis Sativa L. Seeds (Hulls) | [2] |
| Primary Extraction Solvent | Ethanol | [2] |
| Purification Techniques | Liquid-Liquid Partitioning, Silica Gel Column Chromatography, C18 Column Chromatography | [2] |
| Analytical Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | [1][3][4] |
Experimental Protocols
I. Extraction of Crude Lignanamide-Enriched Fraction
This protocol outlines the initial extraction of a crude fraction enriched with lignanamides, including this compound, from cannabis seeds.
Materials and Equipment:
-
Cannabis sativa seeds
-
Grinder or mill
-
Ethanol (95-100%)
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Seed Preparation: Grind the Cannabis sativa seeds into a fine powder to increase the surface area for extraction.
-
Defatting (Optional but Recommended): To remove lipids that can interfere with subsequent steps, pre-extract the ground seeds with a non-polar solvent like n-hexane. This can be done using a Soxhlet apparatus or by maceration with stirring, followed by filtration. Discard the hexane extract (or reserve for fatty acid analysis).
-
Ethanol Extraction:
-
Submerge the defatted seed powder in ethanol. A common solvent-to-solid ratio is 10:1 (v/w).
-
Macerate the mixture at room temperature with continuous stirring for 24-48 hours. Protect the mixture from light to prevent degradation of phenolic compounds.[5][6]
-
Alternatively, use ultrasound-assisted extraction (UAE) for a shorter extraction time and potentially higher efficiency.
-
-
Filtration and Concentration:
-
Filter the ethanol extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.
-
II. Liquid-Liquid Partitioning for Fractionation
This step separates compounds based on their polarity, further enriching the fraction containing this compound.
Procedure:
-
Resuspend Crude Extract: Dissolve the crude ethanol extract in a water/methanol mixture.
-
n-Hexane Partitioning: Transfer the resuspended extract to a separatory funnel and partition it against n-hexane to remove any remaining non-polar compounds. Collect the hydroalcoholic layer.
-
Chloroform Partitioning: Partition the hydroalcoholic layer with chloroform. The chloroform fraction will contain compounds of intermediate polarity.
-
Ethyl Acetate Partitioning: Finally, partition the remaining aqueous layer with ethyl acetate. Lignanamides like this compound are expected to have an affinity for the ethyl acetate fraction.[2]
-
Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield a lignanamide-enriched extract.
III. Purification of this compound by Column Chromatography
This protocol involves a two-step column chromatography process for the isolation of this compound.
A. Silica Gel Column Chromatography (Initial Purification)
Materials and Equipment:
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Lignanamide-enriched extract from Part II
-
Solvents: n-Hexane, ethyl acetate, methanol (HPLC grade)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane.
-
Sample Loading: Adsorb the dried lignanamide-enriched extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is from 100% n-hexane to 100% ethyl acetate, and then introducing methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate), and visualize the spots under a UV lamp. Combine fractions that show a similar profile for the target compound.
B. C18 Reversed-Phase Column Chromatography (Final Purification)
Materials and Equipment:
-
C18 silica gel (for reversed-phase chromatography)
-
Glass chromatography column or preparative HPLC system
-
Partially purified fractions from the silica gel column
-
Solvents: Water, methanol (HPLC grade)
-
Fraction collector
-
Analytical HPLC system for purity check
Procedure:
-
Column Preparation: Pack a C18 column with the stationary phase, and equilibrate it with the initial mobile phase (e.g., a water-methanol mixture).
-
Sample Loading: Dissolve the combined and dried fractions from the silica gel chromatography in a small volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol concentration in water. For example, a gradient from 20:80 (methanol:water) to 100% methanol can be employed.[2]
-
Fraction Collection and Purity Analysis: Collect fractions and analyze their purity using an analytical HPLC system. Combine the fractions containing pure this compound.
-
Solvent Evaporation: Remove the solvent from the pure fractions using a rotary evaporator to obtain isolated this compound.
IV. Quantification of this compound by HPLC-MS/MS
This section provides a general framework for the quantitative analysis of this compound. Method development and validation are crucial for accurate results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column is suitable for the separation of lignanamides.[7]
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40°C.
Mass Spectrometry Parameters (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound into the mass spectrometer.
-
Collision Energy and other source parameters: These will need to be optimized for the specific instrument and compound.
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Analyze the extracted and purified samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activity of lignanamides isolated from hemp seed hulls(Cannabis sativa L.) against soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cannabisin A in Hemp Seed Extracts
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cannabisin A, a lignanamide found in hemp (Cannabis sativa L.) seeds. Due to the limited availability of a specific validated public method for this compound, this protocol has been developed based on established analytical principles for the separation and quantification of phenolic compounds and minor cannabinoids from cannabis and hemp matrices. The method employs a reversed-phase C18 column with a gradient elution profile and UV detection, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a lignanamide, a class of polyphenolic compounds present in various plants, including hemp seeds. Lignanamides in hemp have garnered interest for their potential bioactive properties. Accurate quantification of these compounds is crucial for research into their nutraceutical and pharmacological effects, as well as for the quality control of hemp-based products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various phytochemicals in complex matrices.[1][2][3] This application note provides a comprehensive protocol for the quantification of this compound using HPLC coupled with a Diode Array Detector (DAD) or a UV detector.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Standard: this compound analytical standard (availability to be confirmed from a supplier of phytochemical reference standards).
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 10-90% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Grinding: Mill the hemp seeds into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered hemp seed into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample extract with methanol to ensure the this compound concentration falls within the range of the calibration curve.
Method Validation (Proposed Parameters)
The following table outlines the proposed parameters for the validation of this analytical method. These values are based on typical performance characteristics of similar HPLC methods for phytochemical analysis.
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined (typically < 0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 1.5 µg/mL) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | ≤ 5% |
| Specificity | The peak for this compound should be well-resolved from other components and spectrally pure. |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
-
Final Concentration: Calculate the final concentration of this compound in the original hemp seed sample using the following formula:
Concentration (mg/g) = (Concentration from curve (µg/mL) * Dilution factor * Volume of extract (mL)) / (Weight of sample (g) * 1000)
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a detailed, albeit proposed, HPLC method for the quantification of this compound in hemp seed extracts. The described protocol offers a solid foundation for researchers to develop and validate a robust analytical method for this specific lignanamide. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable quantitative data.
References
Application Note: Quantitative Analysis of Cannabisin A in Hemp Seed Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of Cannabisin A from hemp (Cannabis sativa L.) seed extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a lignanamide found in hemp seeds, has garnered interest for its potential biological activities, including antioxidant and neuroprotective properties.[1][2][3] Unlike the psychoactive cannabinoids found in cannabis flowers, Cannabisins are non-psychoactive polyphenols.[1][4] The complexity of plant matrices necessitates a highly selective and sensitive analytical technique like LC-MS/MS for accurate quantification.[5] This document provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for quality control in nutraceuticals and for research in drug discovery.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).
-
Additives: Formic Acid (≥98%).
-
Standards: this compound analytical standard (purity ≥95%), Internal Standard (IS) such as a deuterated analogue or a structurally similar compound not present in the matrix.
-
Extraction: 90:10 (v/v) Ethanol:Water solution.[6]
-
Hardware: 0.22 µm Syringe filters (PTFE or equivalent), autosampler vials with inserts.
Sample Preparation
A reliable extraction is critical for accurate quantification. The following protocol is optimized for the extraction of lignanamides from hemp seeds.
-
Homogenization: Weigh approximately 10 g of whole hemp seeds. To prevent degradation of analytes, pre-treat the seeds by flash-freezing in liquid nitrogen.[7] Homogenize the frozen seeds into a fine, consistent powder using a cryo-grinder or a high-speed mill.[6]
-
Extraction:
-
Accurately weigh 0.5 g of the homogenized hemp seed powder into a 15 mL centrifuge tube.
-
Add 5 mL of the 90:10 (v/v) ethanol:water extraction solvent.[6]
-
Spike with the internal standard at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[4][8]
-
-
Clarification:
-
Centrifuge the sample at 5000 x g for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
To maximize recovery, repeat the extraction process on the remaining pellet with an additional 5 mL of extraction solvent, centrifuge again, and combine the supernatants.[5]
-
-
Final Preparation:
-
Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the final extract with the initial mobile phase to ensure the analyte concentration falls within the calibration curve range.
-
LC-MS/MS Method
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flows | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantitative Analysis
MRM Transitions
Specific MRM transitions for this compound and a suitable internal standard must be determined by infusing the pure compounds. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
Table 3: Example MRM Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 426.2 | 163.1 | 25 |
| (Qualifier Ion) | 426.2 | 294.1 | 18 |
| Internal Standard | User-Defined | User-Defined | Optimized |
(Note: Example values. These must be empirically optimized on the user's instrument.)
Method Performance
Calibration curves were prepared in a blank matrix extract over a concentration range of 1-1000 ng/mL. The method was validated for linearity, precision, accuracy, and sensitivity.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90-110% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
References
- 1. Mining the chemical diversity of the hemp seed (Cannabis sativa L.) metabolome: discovery of a new molecular family widely distributed across hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. na.mxns.com [na.mxns.com]
- 7. mpbio.com [mpbio.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Total Synthesis of Cannabisin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the total synthesis of Cannabisin A, a lignanamide with potential therapeutic applications. The proposed synthetic strategy is based on established and successful total syntheses of structurally related compounds, namely Cannabisin B and Cannabisin F. While a direct total synthesis of this compound has not been explicitly reported in the reviewed literature, the protocols outlined herein are extrapolated from analogous synthetic routes and are expected to be highly applicable.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound identifies two key fragments: a substituted cinnamic acid derivative and a tyramine derivative. The amide bond connecting these two fragments can be formed in the final step of the synthesis. The cinnamic acid derivative can be synthesized from commercially available starting materials such as vanillin, employing key reactions like the aldol or Wittig reaction to construct the carbon skeleton.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Pathway
The forward synthesis involves the preparation of a key intermediate, a substituted cinnamic acid, which is then coupled with a protected tyramine derivative, followed by deprotection to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed total synthesis of this compound. These protocols are adapted from the successful syntheses of Cannabisin B and F.[1][2]
3.1. Synthesis of the Substituted Cinnamic Acid Intermediate
This procedure outlines the synthesis of the cinnamic acid moiety starting from vanillin, utilizing an aldol condensation followed by a Wittig reaction as a key C-C bond-forming step.[1]
-
Step 1: Protection of Vanillin: To a solution of vanillin in dichloromethane (DCM), add a suitable protecting group (e.g., methoxymethyl chloride (MOM-Cl)) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA)). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected vanillin.
-
Step 2: Aldol Condensation: To a solution of the protected vanillin and a suitable ketone (e.g., acetone) in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature. Upon completion, neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldol adduct.
-
Step 3: Wittig Reaction: Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C). Add the aldol adduct to the ylide solution and allow the reaction to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain the diacid intermediate.[1]
-
Step 4: Oxidation: The resulting aldehyde from the Wittig reaction can be oxidized to the corresponding carboxylic acid using standard oxidation conditions, such as sodium chlorite in the presence of a scavenger like 2-methyl-2-butene.
3.2. Amide Coupling and Deprotection
-
Step 1: Amide Coupling: To a solution of the synthesized substituted cinnamic acid in a suitable solvent (e.g., dimethylformamide (DMF)), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Add the protected tyramine derivative to the reaction mixture and stir at room temperature overnight.[2]
-
Step 2: Deprotection: The protecting groups on the phenolic hydroxyls are removed under appropriate conditions. For example, MOM groups can be cleaved using acidic conditions (e.g., HCl in methanol). After deprotection, purify the final product, this compound, by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for key reactions in the synthesis of related lignanamides, which can be expected for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Aldol Reaction | Vanillin derivative | Aldol adduct | 85-95 | [1] |
| Wittig Reaction | Aldol adduct | Diacid intermediate | 70-80 | [1] |
| Amide Coupling | Diacid intermediate & Protected Tyramine | Protected Lignanamide | 60-75 | [2] |
| Deprotection | Protected Lignanamide | Cannabisin F | ~90 | [1] |
| Overall Yield | Vanillin | Cannabisin F | ~15 | [2] |
Logical Relationship of Key Synthetic Strategies
The total synthesis of this compound can be approached through several established synthetic strategies for constructing the core lignan skeleton. The choice of strategy often depends on the desired stereochemistry and overall efficiency.
Caption: Key synthetic strategies for this compound.
These application notes provide a comprehensive and actionable guide for the total synthesis of this compound. Researchers can adapt and optimize the provided protocols to achieve an efficient and successful synthesis of this promising natural product.
References
Application Notes and Protocols for the Semi-synthesis of Cannabisin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a lignanamide found in the fruits and seeds of Cannabis sativa.[1] Unlike the more extensively studied cannabinoids such as THC and CBD, cannabisins are non-cannabinoid phenolic compounds.[2] Lignanamides from Cannabis sativa have garnered interest for their potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[3][4] The semi-synthesis of this compound derivatives offers a pathway to explore structure-activity relationships and develop novel therapeutic agents.
This document provides a detailed overview of the proposed semi-synthesis of this compound derivatives, based on established total synthesis routes for related compounds. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the proposed synthetic workflow and a potential biological signaling pathway.
Note: To date, specific literature detailing the semi-synthesis of this compound derivatives is not publicly available. The following protocols are adapted from the total synthesis of structurally related lignanamides, such as Cannabisin F.
Proposed Semi-synthetic Approach
The semi-synthesis of this compound derivatives would likely involve the chemical modification of the parent molecule, this compound, which would first need to be isolated and purified from Cannabis sativa seeds or fruits. Key functional groups on the this compound molecule that could be targeted for modification include the phenolic hydroxyl groups and the amide functionalities.
A plausible semi-synthetic strategy would involve:
-
Protection of Reactive Groups: Selective protection of the phenolic hydroxyl groups to prevent unwanted side reactions.
-
Modification of the Amide Linkages: Hydrolysis of the amide bonds to yield the arylnaphthalene lignan core, which can then be re-acylated with different amines to introduce novel side chains.
-
Derivatization of Phenolic Hydroxyls: Alkylation or acylation of the hydroxyl groups to modulate the lipophilicity and pharmacokinetic properties of the derivatives.
-
Deprotection: Removal of the protecting groups to yield the final this compound derivatives.
Data Presentation
The following tables provide a template for the presentation of quantitative data that would be generated during the semi-synthesis and biological evaluation of this compound derivatives.
Table 1: Reaction Conditions and Yields for the Semi-synthesis of this compound Derivatives
| Derivative | Starting Material | Reagents and Conditions | Reaction Time (h) | Yield (%) |
| Example Derivative 1 | This compound | 1. Acetic anhydride, pyridine | 2 | 95 |
| 2. LiOH, THF/H₂O | 4 | 80 | ||
| 3. Substituted amine, EDC, HOBt | 12 | 65 | ||
| Example Derivative 2 | This compound | 1. Benzyl bromide, K₂CO₃ | 24 | 90 |
| 2. H₂, Pd/C | 6 | 85 |
Table 2: Spectroscopic Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Example Derivative 1 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Example Derivative 2 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 3: Biological Activity of this compound Derivatives
| Derivative | Cell Line | Assay | IC₅₀ (µM) |
| This compound | U-87 Glioblastoma | Cytotoxicity (MTT) | [Insert experimental data] |
| Example Derivative 1 | U-87 Glioblastoma | Cytotoxicity (MTT) | [Insert experimental data] |
| Example Derivative 2 | RAW 264.7 | Anti-inflammatory (NO inhibition) | [Insert experimental data] |
Experimental Protocols
The following are detailed, hypothetical protocols for the semi-synthesis of this compound derivatives, adapted from analogous lignanamide syntheses.
Protocol 1: Isolation and Purification of this compound from Cannabis sativa Seeds
-
Extraction: Ground Cannabis sativa seeds are defatted with hexane. The defatted material is then extracted with methanol.
-
Fractionation: The methanol extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate fraction, enriched with lignanamides, is collected.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Characterization: The structure and purity of the isolated this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Semi-synthesis of a this compound Amide Derivative
-
Protection of Phenolic Hydroxyls: To a solution of this compound in dry dichloromethane, add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine. Stir the reaction at room temperature for 12 hours.
-
Amide Bond Hydrolysis: The protected this compound is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide is added. The mixture is stirred at room temperature for 24 hours to hydrolyze the amide bonds.
-
Amidation: The resulting carboxylic acid is coupled with a desired substituted amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide.
-
Deprotection: The Boc-protected derivative is treated with trifluoroacetic acid in dichloromethane to remove the protecting groups.
-
Purification: The final product is purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the proposed semi-synthesis of this compound derivatives.
Proposed Signaling Pathway for Cytotoxic Activity
Lignanamides from Cannabis sativa have been reported to exhibit cytotoxic effects against cancer cell lines, such as U-87 glioblastoma cells.[3] The precise signaling pathways for this compound derivatives are yet to be elucidated, but based on the activity of other cytotoxic lignanamides, a plausible mechanism involves the induction of apoptosis and modulation of inflammatory pathways.
Caption: A diagram of a potential signaling pathway for the cytotoxic effects of a this compound derivative.
References
Cell-Based Assays for Testing Cannabisin A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide found in the seeds of Cannabis sativa, is an emerging compound of interest for its potential therapeutic properties. Unlike the well-studied cannabinoids such as THC and CBD, this compound belongs to a different chemical class and is non-psychoactive. Preliminary research suggests that this compound and related lignanamides possess antioxidant, anti-inflammatory, and neuroprotective activities. These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, offering a framework for researchers to investigate its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize quantitative data for this compound and related compounds from published studies. This data can serve as a benchmark for researchers performing the described assays.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µM) of this compound | Positive Control (Quercetin) IC50 (µM) |
| DPPH Radical Scavenging | 32.9 | 25.5 |
| ABTS Radical Scavenging | 6.6 | 0.4 |
| Oxygen Radical Absorbance Capacity (ORAC) | 7.3 | 9.2 |
Table 2: Anti-Inflammatory Activity of Cannabisin F (a related lignanamide)
| Cell Line | Treatment | Parameter Measured | Result |
| BV2 Microglia | LPS (1 µg/mL) + Cannabisin F (10, 20, 40 µM) | Nitric Oxide (NO) Production | Concentration-dependent decrease |
| BV2 Microglia | LPS (1 µg/mL) + Cannabisin F (10, 20, 40 µM) | TNF-α Production | Concentration-dependent decrease |
| BV2 Microglia | LPS (1 µg/mL) + Cannabisin F (10, 20, 40 µM) | IL-6 Production | Concentration-dependent decrease |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on various cell lines and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cell lines (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Anti-Inflammatory Activity Assay in Macrophages
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
LPS from E. coli (1 mg/mL stock)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (final concentration 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, with DMSO) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
-
-
TNF-α and IL-6 Measurement:
-
Use the collected cell culture supernatant.
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentration of TNF-α and IL-6.
-
Neuroprotective Activity Assay
Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Complete culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent
-
MTT assay reagents (as described above)
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells. Include a vehicle control group and a neurotoxin-only control group.
-
Incubate for another 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Calculate the percentage of neuroprotection relative to the neurotoxin-only treated cells.
Visualizations
Caption: General workflow for testing this compound activity.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
The Use of Cannabisin A as a Standard in Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide found in Cannabis sativa, is a subject of growing interest within the phytochemical community. As a non-cannabinoid constituent, its role in the overall chemical profile of cannabis and its potential biological activities are areas of active investigation. The use of this compound as a reference standard is crucial for the accurate quantification and quality control of cannabis extracts, particularly those derived from seeds where it is more abundant.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value/Description | Source |
| Chemical Class | Lignanamide | [1][2] |
| Molecular Formula | C₃₄H₃₂N₂O₈ | [3] |
| Molecular Weight | 596.63 g/mol | [3] |
| Chemical Structure | Dimer of feruloyl tyramine and caffeoyl tyramine | [4] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | Inferred from general lignanamide extraction protocols. |
| UV Absorbance | Expected to absorb in the UV region due to its phenolic and amide moieties. Specific λmax needs to be determined empirically. | General knowledge of chromophores. |
Preparation of a this compound Standard
Due to the current lack of commercially available certified reference standards, researchers must prepare and characterize their own this compound standard. Two primary approaches can be considered:
-
Isolation and Purification from Cannabis sativa Seeds: This involves the extraction of lignanamides from hemp seeds followed by chromatographic purification to isolate this compound. The purity of the isolated compound must be rigorously assessed using techniques such as HPLC-UV/DAD, LC-MS, and NMR.
Experimental Protocols for Phytochemical Analysis using this compound Standard
The following are generalized protocols for the quantification of this compound in plant materials and extracts. These methods are based on common practices for the analysis of lignanamides and should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in samples where it is present at relatively high concentrations.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
This compound standard of known purity.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Accurately weigh a known amount of the this compound standard.
-
Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (Hemp Seeds):
-
Grind the hemp seeds to a fine powder.
-
Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions (Starting Point for Optimization):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of the this compound standard (scan from 200-400 nm). A wavelength of around 280 nm is a likely starting point.
5. Data Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the quantification of this compound at trace levels or in complex matrices.
1. Instrumentation and Materials:
-
Ultra-High-Performance Liquid Chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
UPLC-MS grade methanol, acetonitrile, and water.
-
Formic acid.
-
This compound standard of known purity.
-
Appropriate volumetric labware and filtration devices.
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedures as described in the HPLC-UV protocol, using UPLC-MS grade solvents.
3. UPLC-MS/MS Conditions (Starting Point for Optimization):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from 5% B to 95% B over 5-10 minutes is typical for UPLC.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI positive or negative mode (to be optimized by infusing the this compound standard).
-
MRM Transitions: Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions of this compound by direct infusion or by a full scan MS analysis of the standard. At least two MRM transitions (one for quantification and one for confirmation) should be monitored.
4. Data Analysis:
-
Generate a calibration curve using the standard solutions.
-
Analyze the sample extracts.
-
Quantify this compound based on the peak area of the selected MRM transition and the calibration curve.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure its reliability. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking a blank matrix with a known amount of the standard.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Method Validation Parameters for this compound Quantification (Hypothetical Data)
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| LOD (µg/mL) | 0.5 | 0.005 |
| LOQ (µg/mL) | 1.5 | 0.015 |
| Recovery (%) | 95 - 105 | 98 - 102 |
| Precision (RSD%) | < 2% | < 3% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Current Limitations and Future Outlook
The primary limitation in utilizing this compound as a routine analytical standard is the lack of a commercially available certified reference material. This necessitates that each laboratory undertakes the challenging and resource-intensive process of isolating or synthesizing and thoroughly characterizing their own standard.
Future efforts should focus on:
-
Development and commercialization of a this compound certified reference material. This would greatly facilitate its adoption as a standard in the industry.
-
Publication of validated analytical methods for the quantification of this compound in various cannabis matrices.
-
Further research into the stability of this compound in different solvents and storage conditions to establish appropriate handling and storage protocols for the standard.
By addressing these gaps, the scientific community can establish this compound as a valuable tool for the comprehensive phytochemical analysis of Cannabis sativa.
References
- 1. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoid Profiling of Hemp Seed Oil by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry [frontiersin.org]
- 3. Bioactive compounds from hemp ( Cannabis sativa L.) seeds: optimization of phenolic antioxidant extraction using simplex lattice mixture design and HP ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04081F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of Cannabisin A in Cancer Cell Line Studies: An Overview and Proposed Alternative Protocol with Cannabidiol (CBD)
Given the scarcity of specific data for Cannabisin A, this document provides a detailed application note and protocol using a well-researched and prominent non-psychoactive cannabinoid, Cannabidiol (CBD) , as a representative example. The methodologies and signaling pathways described for CBD are broadly applicable to the study of other novel cannabinoids and can serve as a foundational guide for future research into compounds like this compound.
Application Notes: Cannabidiol (CBD) in Cancer Cell Line Studies
Introduction
Cannabidiol (CBD), a major non-psychoactive component of Cannabis sativa, has garnered significant interest in cancer research.[1][2] Preclinical studies have demonstrated its potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor angiogenesis and metastasis across a variety of cancer types.[3][4][5] Its multifaceted mechanism of action and favorable safety profile make it a compelling candidate for further investigation as a potential anti-cancer agent.
Mechanism of Action
CBD's anti-cancer effects are mediated through multiple signaling pathways. Unlike THC, CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, though it can modulate their activity.[6] Its effects are often attributed to interactions with other receptor systems and cellular pathways, including:
-
Induction of Apoptosis: CBD has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
-
Cell Cycle Arrest: CBD can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1]
-
Inhibition of Angiogenesis and Metastasis: CBD can interfere with the formation of new blood vessels that supply tumors and can inhibit the migration and invasion of cancer cells.[1][7]
-
Modulation of Signaling Pathways: CBD influences several key signaling pathways implicated in cancer progression, such as the MAPK, PI3K/Akt, and Wnt pathways.
Data Presentation: Cytotoxic Effects of CBD on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of CBD in various cancer cell lines as reported in the literature.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| U87MG | Glioblastoma | ~25 | 48 |
| T98G | Glioblastoma | ~20 | 48 |
| SH-SY5Y | Neuroblastoma | ~15 | 48 |
| HT-29 | Colon Cancer | 18.34 ± 9.90 | Not Specified |
| Caov-3 | Ovarian Cancer | 22.9 | Not Specified |
| LN229 | Glioblastoma | 8.900 | 24 |
| LN18 | Glioblastoma | 9.185 | 24 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cannabidiol (CBD) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of CBD in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CBD. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Materials:
-
Cancer cell line
-
6-well plates
-
CBD stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with CBD at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Assessing CBD's Anti-Cancer Effects
Caption: Workflow for evaluating the in vitro anti-cancer effects of CBD.
Simplified Signaling Pathway of CBD-Induced Apoptosis
Caption: Key signaling events in CBD-mediated apoptosis in cancer cells.
References
- 1. Cannabis Compounds Show ‘Promising Potential As Anticancer Agents’ [forbes.com]
- 2. cannabisnewswire.com [cannabisnewswire.com]
- 3. Cannabinoids in cancer treatment: Therapeutic potential and legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of Human Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoids as anticancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer mechanisms of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Antioxidant Activity of Cannabisin A
Application Notes
Introduction
Cannabisin A, a lignanamide found in Cannabis sativa, is a non-psychoactive compound that has garnered interest for its potential therapeutic properties, including its antioxidant activity.[1][2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4][5] Antioxidants can mitigate oxidative damage by scavenging free radicals and modulating cellular antioxidant defense mechanisms.[6][7] These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the antioxidant activity of this compound.
The protocols detailed herein describe standard in vitro chemical assays—DPPH, ABTS, and FRAP—to evaluate the radical scavenging and reducing capacities of this compound. Furthermore, a general overview of a potential cellular signaling pathway involved in the antioxidant effects of lignanamides is presented. Due to the limited availability of specific quantitative data for this compound, comparative data from other well-studied cannabinoids and cannabis extracts are provided for context.
Principle of Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is converted to its radical cation (ABTS•+) by oxidation. This radical has a characteristic blue-green color. Antioxidants that can donate electrons to the ABTS•+ radical reduce it back to its colorless form, and the change in absorbance is proportional to the antioxidant's activity.[8][9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The intensity of the color is directly related to the reducing power of the sample.[10][11]
Quantitative Data Summary
As specific antioxidant activity data for isolated this compound is not widely available in the public domain, the following table summarizes the antioxidant activity of various Cannabis sativa extracts and other cannabinoids in the DPPH, ABTS, and FRAP assays. This data is intended to provide a comparative baseline for researchers evaluating this compound.
| Sample | Assay | IC50 / Activity | Reference |
| Cannabis sativa Aqueous Extract | DPPH | 60 µg/mL | [12] |
| Cannabis sativa Hexane Extract | DPPH | 97 µg/mL | [12] |
| Cannabidiol (CBD) | DPPH | 128.8 µg/mL | [13] |
| Cannabis sativa Aqueous Extract | Superoxide Scavenging | 9 µg/mL | [12] |
| Cannabis sativa Hexane Extract | Superoxide Scavenging | 127 µg/mL | [12] |
| Hemp Seed Oil | ABTS | 46.20 µg/mL | [14] |
| Cannabidiol (CBD) | ABTS | EC50 ~67-138 µM | [8] |
| Cannabis sativa Aqueous Extract | FRAP | 17.75 µmol Fe²⁺/g | [12] |
| Cannabis sativa Hexane Extract | FRAP | 21.94 µmol Fe²⁺/g | [12] |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Reagents and Equipment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Pipettes
b. Protocol
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.
-
Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound sample or positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
a. Reagents and Equipment
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound sample
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
Pipettes
b. Protocol
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark blue-green ABTS•+ solution.[9]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound sample and the positive control.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the this compound sample or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Reagents and Equipment
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound sample
-
Standard (e.g., Ferrous sulfate (FeSO₄))
-
96-well microplate
-
Microplate reader (absorbance at 593 nm)
-
Water bath (37°C)
-
Pipettes
b. Protocol
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.[11]
-
Prepare a series of dilutions of the this compound sample and a standard curve using FeSO₄.
-
In a 96-well plate, add 280 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the this compound sample or standard to the wells.
-
Incubate the plate at 37°C for 30 minutes.[15]
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample.
Signaling Pathways and Experimental Workflows
The antioxidant activity of lignanamides, such as this compound, may involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Nrf2-Keap1 pathway.[6][7]
Caption: Putative antioxidant signaling pathway of this compound.
The following diagram illustrates a general experimental workflow for assessing the antioxidant activity of a compound like this compound.
Caption: General experimental workflow for antioxidant assessment.
References
- 1. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]
- 4. floraflex.com [floraflex.com]
- 5. Frontiers | Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents [frontiersin.org]
- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design for Cannabisin A Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a lignanamide found in the seeds of Cannabis sativa. Lignanamides are a class of plant secondary metabolites that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies[1][2]. As research into non-cannabinoid compounds from Cannabis sativa expands, there is a growing interest in evaluating the therapeutic potential of molecules like this compound. In vivo studies in murine models are a critical step in the preclinical development of novel therapeutic agents. These studies provide essential information on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.
This document provides a comprehensive guide for designing and executing in vivo experiments to investigate the properties of this compound in mice. It includes detailed protocols for a pilot pharmacokinetic study and an example efficacy study using a cancer xenograft model. The protocols and data presented are intended as a starting point and should be adapted and optimized for specific research questions and institutional guidelines.
General Considerations for In Vivo Experimental Design
Before initiating any in vivo study, several factors must be carefully considered to ensure the generation of robust and reproducible data.
-
Animal Model: The choice of mouse strain will depend on the research question. For general toxicity and pharmacokinetic studies, outbred strains like CD-1 are often used. For immunology or specific disease models, inbred strains such as C57BL/6 or BALB/c are more appropriate. For cancer studies, immunodeficient mice (e.g., nude or SCID) are required for xenograft models.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. An approved animal care and use protocol is mandatory.
-
This compound Formulation: this compound is a lipophilic molecule. A suitable vehicle for its solubilization is required for administration. Common vehicles include a mixture of DMSO, Cremophor EL, and saline, or oil-based formulations like corn oil or sesame oil. It is crucial to test the vehicle alone as a control group to ensure it does not have any biological effects.
-
Dose Selection and Route of Administration: Dose levels should be determined based on in vitro efficacy data and preliminary toxicity studies. A pilot dose-ranging study is recommended. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the intended clinical application and the compound's properties.
-
Group Size and Statistical Power: The number of animals per group should be sufficient to achieve statistical power. This can be determined using power analysis calculations based on expected effect sizes and variability.
-
Endpoint Measurements: Primary and secondary endpoints should be clearly defined before the start of the study. These may include tumor volume, body weight, survival, biomarker levels in plasma or tissues, and histopathological analysis.
Protocol 1: Pilot Pharmacokinetic (PK) Study of this compound in Mice
Objective: To determine the basic pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) administration.
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)
-
8-10 week old male CD-1 mice (n=3-4 per time point)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. For IV administration, the solution must be sterile-filtered.
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or saphenous vein at the following time points:
-
IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Tmax (h) | 0.08 | 1.0 |
| Cmax (ng/mL) | 1250 | 450 |
| AUC0-t (ngh/mL) | 1875 | 2100 |
| AUC0-inf (ngh/mL) | 1950 | 2250 |
| t1/2 (h) | 3.5 | 4.2 |
| CL (mL/h/kg) | 42.7 | - |
| Vd (L/kg) | 0.21 | - |
| Bioavailability (F%) | - | 23.1% |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Efficacy Study in a Murine Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
8-10 week old female athymic nude mice
-
Matrigel
-
This compound
-
Vehicle control
-
Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
Calipers for tumor measurement
-
Anesthesia
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant 5 x 106 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., daily oral gavage)
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, weekly intraperitoneal injection)
-
-
Treatment: Administer the treatments as per the defined schedule for a specified duration (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record body weight twice a week as a measure of toxicity.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily PO | 1250 ± 150 | - | +5.2 |
| This compound | 25 mg/kg, Daily PO | 875 ± 120 | 30 | +4.8 |
| This compound | 50 mg/kg, Daily PO | 625 ± 110 | 50 | +3.5 |
| Positive Control | 10 mg/kg, Weekly IP | 450 ± 90 | 64 | -8.7 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Hypothesized Signaling Pathway of this compound's Anti-Inflammatory Effects
Lignanamides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK[3]. The following diagram illustrates a hypothesized mechanism.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow for the In Vivo Xenograft Study
The following diagram outlines the workflow for the cancer xenograft efficacy study.
References
- 1. Molecular docking study of lignanamides from Cannabis sativa against P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabis sativa Stem Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Cannabisin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A is a lignanamide belonging to the cannabisins class of polyphenolic compounds found in Cannabis sativa.[1][2][3] While research on many individual cannabinoids is extensive, the bioactivity and therapeutic potential of the cannabisins class are still emerging. This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, drawing upon established methodologies for cannabinoid formulation and specific preclinical data available for the related compound, Cannabisin F. Due to the limited public data specifically on this compound, the information on biological activity and signaling pathways is based on studies of Cannabisin F as a representative member of the cannabisins class.
Formulation of this compound for Preclinical Research
The formulation of cannabinoids for preclinical studies is critical for ensuring accurate dosing, bioavailability, and stability.[4] Like other cannabinoids, this compound is a lipophilic molecule, necessitating formulation strategies that enhance its solubility in aqueous environments for in vitro and in vivo studies.
Recommended Solvents and Excipients
For preclinical research, this compound can be formulated using a variety of solvents and excipients depending on the experimental model.
| Component | Purpose | Examples | Considerations |
| Primary Solvents | To dissolve this compound for stock solutions. | Ethanol, Dimethyl Sulfoxide (DMSO) | Ensure final concentration in assays is non-toxic to cells. Typically <0.1% for in vitro studies. |
| Co-solvents | To improve solubility in aqueous-based formulations. | Polyethylene glycol (PEG) 300/400, Propylene glycol | Important for creating stable parenteral formulations. |
| Surfactants/ Emulsifiers | To create stable emulsions for oral or parenteral administration. | Polysorbate 80 (Tween 80), Cremophor EL, Poloxamers | Critical for achieving uniform particle size and preventing precipitation. |
| Lipid-based Carriers | To enhance oral bioavailability. | Sesame oil, Olive oil, Medium-chain triglycerides (MCTs) | Can improve absorption through the lymphatic system. |
Protocol for Preparation of a Stock Solution (10 mM)
-
Materials:
-
This compound (pure compound)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound will be required for this calculation.
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Formulation in a Vehicle for In Vivo Administration (Oral Gavage)
-
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Sesame oil or Medium-chain triglycerides (MCT) oil
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer and sonicator
-
-
Procedure:
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add a surfactant, such as Polysorbate 80, typically at a concentration of 1-5% of the final volume.
-
Add the lipid-based carrier (e.g., sesame oil) to the desired concentration.
-
Vortex the mixture vigorously for 2-3 minutes to create a preliminary emulsion.
-
Add sterile saline to reach the final desired volume.
-
Vortex again for 5 minutes, followed by sonication until a uniform and stable emulsion is formed.
-
Prepare the formulation fresh on the day of the experiment.
-
Experimental Protocols
The following protocols are based on a preclinical study of Cannabisin F and can be adapted for the investigation of this compound's biological activities.
In Vitro Anti-inflammatory Activity Assay in BV2 Microglia
This protocol details the investigation of the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[5]
-
Cell Culture:
-
Culture BV2 microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Seed BV2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
Quantification of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in this compound-treated groups to the LPS-only treated group to determine the anti-inflammatory effect.
-
Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the investigation of this compound's effect on key proteins in the SIRT1/NF-κB and Nrf2 signaling pathways.[5]
-
Protein Extraction:
-
After treatment as described above, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatants containing the total protein.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against SIRT1, phospho-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format. The following tables are based on the findings for Cannabisin F and can be used as a template for presenting data on this compound.[5]
Table 1: Effect of Cannabisin F on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglia
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (100 ng/mL) | 350 ± 25 | 450 ± 30 |
| LPS + Cannabisin F (5 µM) | 280 ± 20 | 360 ± 25 |
| LPS + Cannabisin F (10 µM) | 210 ± 15 | 270 ± 20 |
| LPS + Cannabisin F (15 µM) | 150 ± 10 | 190 ± 15 |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to LPS-treated group. |
Table 2: Densitometric Analysis of Key Signaling Proteins after Cannabisin F Treatment
| Treatment | p-p65/p65 Ratio | Nrf2/β-actin Ratio | HO-1/β-actin Ratio |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 3.5 ± 0.3 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| LPS + Cannabisin F (15 µM) | 1.8 ± 0.2 | 2.5 ± 0.2 | 2.8 ± 0.3 |
| p < 0.01, **p < 0.001 compared to LPS-treated group. |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Cannabisin F in Microglia
The following diagram illustrates the proposed signaling pathway through which Cannabisin F exerts its anti-inflammatory and anti-oxidative effects in microglia, which may be similar for this compound.[5]
Caption: Proposed signaling pathway of Cannabisin F in LPS-stimulated microglia.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a general workflow for the preclinical evaluation of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Cannabis sativa: The Plant of the Thousand and One Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Cannabis sativa Ethnobotany, Phytochemistry, Molecular Docking and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gene Expression Analysis Following Cannabinoid Treatment: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoids, the bioactive compounds found in Cannabis sativa, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. While numerous studies have focused on major cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), the plant produces a wide array of other related molecules. This document provides a comprehensive guide to analyzing gene expression changes induced by cannabinoid treatment in cancer cell lines.
A Note on Cannabisin A:
Initial interest in this application note was centered on a specific compound, this compound. While this compound is a known constituent of Cannabis sativa, there is a notable scarcity of scientific literature detailing its biological activity and specific effects on gene expression. Therefore, to provide a robust and data-supported protocol, this document will focus on the well-characterized, non-psychoactive cannabinoid, Cannabidiol (CBD) , as a representative cannabinoid for gene expression analysis. The methodologies and pathways described herein are likely applicable to the study of other cannabinoids, including the initial compound of interest, as more research becomes available.
Overview of Cannabinoid Action on Cancer Cells
Cannabinoids exert their effects on cancer cells through a variety of mechanisms, leading to anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic outcomes.[1][2][3] These effects are mediated through the activation of cannabinoid receptors (CB1 and CB2) and other signaling pathways.[4][5] Understanding the genetic and molecular underpinnings of these actions is crucial for the development of cannabinoid-based cancer therapies.
Key cellular processes affected by cannabinoids like CBD include:
-
Apoptosis (Programmed Cell Death): Cannabinoids can induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.[6][7][8]
-
Cell Cycle Arrest: By interfering with the cell cycle, cannabinoids can halt the uncontrolled proliferation of cancer cells.[9][10][11]
-
Angiogenesis Inhibition: Cannabinoids can inhibit the formation of new blood vessels that tumors need to grow and spread.[3]
-
Metastasis Inhibition: Cannabinoids have been shown to reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[1]
Experimental Protocols for Gene Expression Analysis
This section outlines a detailed workflow for assessing the impact of CBD treatment on the transcriptome of cancer cells.
Experimental Workflow
References
- 1. Therapeutic Potential of Cannabis: A Comprehensive Review of Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabis (drug) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cannabis Pharmacogenomics: A Path to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. medicinalgenomics.com [medicinalgenomics.com]
Application Notes and Protocols: Investigating the Effects of Cannabisin A on Protein Expression Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Cannabisin A, a lignanamide found in Cannabis sativa, on protein expression in a relevant biological system.
Introduction
This compound is a phenolic amide belonging to the lignanamide class of compounds, which has been identified in the fruits and roots of Cannabis sativa[1]. While research on many cannabinoids like THC and CBD is extensive, the biological activities of less abundant compounds such as this compound are still being elucidated. Related lignanamides from hempseed have demonstrated interesting biological activities, including antiproliferative effects on cancer cells and modulation of key signaling pathways[2]. Western blotting is a powerful and widely used technique to detect and quantify specific proteins from a complex mixture, making it an ideal method to study how this compound may alter cellular protein expression and signaling cascades[3][4].
This protocol outlines the necessary steps to assess the impact of this compound on target proteins, providing a framework for understanding its mechanism of action and potential therapeutic applications.
Experimental Design and Rationale
To investigate the effects of this compound, a human cancer cell line is proposed as a model system, given the known anti-cancer properties of other cannabis-derived compounds[5][6][7][8][9]. The selection of target proteins for Western blot analysis is based on signaling pathways commonly modulated by cannabinoids and related natural products, including those involved in apoptosis, cell cycle regulation, and stress responses[5][10][11].
Proposed Cell Line: Human breast cancer cell line (e.g., MCF-7 or MDA-MB-231) or human glioblastoma cell line (e.g., U-87), as these have been used in studies with other cannabinoids[2][8][9].
This compound Treatment: Cells will be treated with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a specified time (e.g., 24 or 48 hours) to assess dose-dependent effects. A vehicle control (e.g., DMSO) will be used as a negative control.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in fresh culture medium to the final desired concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS)[12].
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well[4][13].
-
Cell Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube[12].
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris[12].
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions[4]. This ensures equal loading of protein for each sample during electrophoresis.
Western Blot Protocol
-
Sample Preparation: Based on the protein concentration, dilute the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins[12].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and molecular weight. Run the gel at a constant voltage until the dye front reaches the bottom[12][13].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system[12].
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The primary antibody will specifically bind to the target protein.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Final Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film[12].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound on the expression of target proteins.
| Target Protein | Vehicle Control (Relative Density) | This compound (1 µM) (Relative Density) | This compound (5 µM) (Relative Density) | This compound (10 µM) (Relative Density) | This compound (25 µM) (Relative Density) |
| Apoptosis | |||||
| Cleaved Caspase-3 | 1.0 | ||||
| Bcl-2 | 1.0 | ||||
| Bax | 1.0 | ||||
| Cell Cycle | |||||
| p21 | 1.0 | ||||
| Cyclin D1 | 1.0 | ||||
| Signaling | |||||
| p-Akt (Ser473) | 1.0 | ||||
| Total Akt | 1.0 | ||||
| p-ERK1/2 | 1.0 | ||||
| Total ERK1/2 | 1.0 | ||||
| Loading Control | |||||
| β-actin | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. goldbio.com [goldbio.com]
- 5. The current state and future perspectives of cannabinoids in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 8. Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genesispub.org [genesispub.org]
- 10. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
High-Throughput Screening of Cannabisin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabisin A, a lignanamide first isolated from the seeds of Cannabis sativa, and its analogs have emerged as a promising class of compounds with diverse biological activities. Notably, research has highlighted their potential as anti-inflammatory, neuroprotective, and anticancer agents. The mechanism of action for some analogs, such as Cannabisin F, has been shown to involve the modulation of key signaling pathways, including the SIRT1/NF-κB and Nrf2 pathways, which are critical in regulating inflammation and cellular stress responses.
High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound analogs, enabling the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound analogs for anti-inflammatory, neuroprotective, and anticancer activities.
Data Presentation
The following tables summarize the biological activities of selected this compound analogs and other relevant cannabinoids. This data is intended to serve as a reference for hit identification and lead optimization in a high-throughput screening campaign.
Table 1: Anti-inflammatory Activity of Cannabinoid Analogs
| Compound/Analog | Assay Type | Cell Line | Target/Marker | IC50 (µM) | Reference |
| Cannabisin F | LPS-induced inflammation | BV2 microglia | IL-6 production | ~15 (significant reduction) | [1][2] |
| Cannabisin F | LPS-induced inflammation | BV2 microglia | TNF-α production | ~15 (significant reduction) | [1][2] |
| High CBD Extract (FCBD) | TNFα-induced inflammation | A549 | IL-6 secretion | 3.45 (µg/mL) | [3] |
| High CBD Extract (FCBD) | TNFα-induced inflammation | A549 | IL-8 secretion | 3.49 (µg/mL) | [3] |
| Curcumin Analog (BAT3) | NF-κB inhibition | Reporter gene | ~6 | [4] |
Table 2: Neuroprotective Activity of Cannabinoid Analogs
| Compound/Analog | Assay Type | Cell Line/Model | Endpoint | EC50 (µM) | Reference |
| THC | Hydroperoxide-induced oxidative damage | Rat neuronal cultures | Neuroprotection | 2-4 | [5] |
| CBD | Hydroperoxide-induced oxidative damage | Rat neuronal cultures | Neuroprotection | 2-4 | [5] |
| Phenylpropanamides (various) | H2O2-induced cell damage | PC12 cells | Neuroprotection | Not specified | [6] |
Table 3: Anticancer Activity of Cannabinoid Analogs
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tetrahydrocannabinolic acid (THCA) | MCF-7 (Breast) | Cell proliferation | 9.8 | [7] |
| Tetrahydrocannabinolic acid (THCA) | MDA-MB-231 (Breast) | Cell proliferation | 18.2 | [7] |
| Tetrahydrocannabinolic acid (THCA) | DU-145 (Prostate) | Cell proliferation | 25 | [7] |
| Cannabidiol (CBD) | Caco-2 (Colorectal) | Apoptosis induction | 7.5 | [8] |
| Tetrahydrocannabinol (THC) | Colorectal cancer cells | Cell viability | 17 | [2] |
| Cannabidiol (CBD) | Glioma stem cells (387) | Cell viability | 2.6 | [7] |
| Cannabidiol (CBD) | Glioma stem cells (3832) | Cell viability | 3.5 | [7] |
Experimental Protocols
High-Throughput Screening for Anti-Inflammatory Activity (NF-κB Inhibition)
This protocol is designed to identify this compound analogs that inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Principle: A cell-based reporter assay is used where the activation of NF-κB drives the expression of a reporter gene (e.g., luciferase). Inhibition of this pathway by test compounds results in a decrease in the reporter signal.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound analog library (dissolved in DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of this compound analogs from the library to the assay plates using an acoustic liquid handler to achieve a final concentration range (e.g., 0.1 to 100 µM). Include appropriate controls (DMSO vehicle and a known NF-κB inhibitor).
-
Stimulation: After a 1-hour pre-incubation with the compounds, add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Read the luminescence signal using a plate luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each compound relative to the DMSO control.
High-Throughput Screening for SIRT1 Modulation
This protocol is designed to identify this compound analogs that modulate the activity of Sirtuin 1 (SIRT1), a key enzyme in cellular stress response and inflammation.
Principle: A fluorogenic assay is used where SIRT1 deacetylates a substrate, leading to a product that can be cleaved by a developer enzyme to release a fluorescent molecule. Modulators of SIRT1 will alter the rate of this reaction.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Developer enzyme
-
SIRT1 assay buffer
-
This compound analog library (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Add 100 nL of this compound analogs from the library to the 384-well assay plates.
-
Enzyme/Substrate Addition: Prepare a master mix containing SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 assay buffer. Add 10 µL of this master mix to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add 10 µL of developer enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Reading: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 activity modulation for each compound relative to the DMSO control.
High-Throughput Screening for Cytotoxicity (Anticancer Activity)
This protocol is designed to assess the cytotoxic effects of this compound analogs on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU-145)
-
Appropriate cell culture medium with 10% FBS
-
This compound analog library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
384-well clear assay plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at an appropriate density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 100 nL of this compound analogs to the plates to achieve a range of final concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 50 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cannabisin F anti-inflammatory signaling pathway.
References
- 1. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structurally Diverse Phenylpropanamides from Cannabis Fructus and Their Potential Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoids as anticancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Cannabidiol (CBD) in Neurodegenerative Disease Models
A Note on Terminology: Initial searches for "Cannabisin A" did not yield specific scientific literature pertaining to its use in neurodegenerative disease models. It is possible that this is a novel or less common term. Therefore, these application notes will focus on Cannabidiol (CBD) , a well-researched, non-psychoactive phytocannabinoid that has been extensively studied for its therapeutic potential in the context of neurodegeneration.
Introduction
Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Emerging preclinical evidence suggests that Cannabidiol (CBD) may offer neuroprotective benefits through its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4] This document provides an overview of the application of CBD in various neurodegenerative disease models, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.
Alzheimer's Disease (AD)
Therapeutic Rationale: In AD models, CBD has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides, reduce neuroinflammation, and mitigate oxidative stress.[5][6][7][8] Studies suggest that CBD can reduce the accumulation of Aβ and the hyperphosphorylation of tau protein, potentially delaying disease progression.[4]
Quantitative Data: CBD in Alzheimer's Disease Models
| Model System | Treatment | Key Findings & Quantitative Data | Reference |
| PC12 cells + Aβ (1 µg/mL) | CBD (10⁻¹⁰ M to 10⁻⁷ M) | Increased cell survival (cell death reduced from 38.8% to ~15%); Decreased ROS production and lipid peroxidation. | [9] |
| SH-SY5Y cells + Aβ₁₋₄₂ (10 µM) | CBD (0.25, 0.5, 2.5, 5 µM) | Pre-treatment with 5 µM CBD increased cell viability from ~60% (Aβ alone) to ~90%. | [10] |
| Aβ₁₋₄₂-injected mice | CBD (25 mg/kg, i.g.) | Significantly reduced mRNA levels of inflammatory markers TNF-α and MCP-1 in the cerebral cortex. | [10] |
| APP/PS1 transgenic mice | CBD-rich extract (0.75 mg/kg) | Reversed object recognition memory deficits. | [11] |
Experimental Protocols
In Vitro: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This protocol assesses the protective effect of CBD against amyloid-beta-induced cytotoxicity.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into 96-well plates until they reach approximately 70% confluence.
-
CBD Pre-treatment: Pre-treat the cells with varying concentrations of CBD (e.g., 0.25, 0.5, 2.5, and 5 µM) for 12 hours.[10] A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
-
Aβ₁₋₄₂ Induction: Following pre-treatment, expose the cells to 10 µM of aggregated Aβ₁₋₄₂ peptide for an additional 24 hours to induce toxicity.[10]
-
Cell Viability Assay (MTT):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Experimental Workflow for In Vitro AD Model
Parkinson's Disease (PD)
Therapeutic Rationale: CBD has demonstrated neuroprotective effects in PD models by attenuating the loss of dopaminergic neurons, reducing neuroinflammation, and improving motor deficits.[12][13] Its mechanisms are thought to involve antioxidant and anti-inflammatory pathways, potentially mediated by receptors like TRPV1 and PPARγ.[1][12][14]
Quantitative Data: CBD in Parkinson's Disease Models
| Model System | Treatment | Key Findings & Quantitative Data | Reference |
| 6-OHDA-lesioned rats | CBD (10 mg/kg, i.p.) daily for 28 days | 21% reduction in striatal terminal degeneration; 21% reduction in dopaminergic neuron loss in the SNc; Significant improvement in motor performance (Cylinder and Apomorphine-induced rotation tests). | [12][15] |
| 6-OHDA-lesioned rats | CBD (3 mg/kg) daily for 2 weeks | Reduced the depletion of dopamine and tyrosine hydroxylase in the striatum. | [16] |
| MPTP-induced mice | CBD (100 mg/kg, oral gavage) for 14 days | Alleviated PD symptoms. | [16] |
| Primary cortical neurons + 6-OHDA | CBD (submicromolar to low micromolar) | Significantly protected against 6-OHDA-induced cell damage. | [17] |
Experimental Protocols
In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of PD
This protocol evaluates the neuroprotective and symptomatic effects of chronic CBD treatment in a rat model of PD.
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Surgery:
-
Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Unilaterally infuse 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the striatum to induce a progressive lesion of the nigrostriatal pathway.[12] Sham animals receive a vehicle injection.
-
-
CBD Administration:
-
Behavioral Testing:
-
Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral forelimb contacts with the wall.
-
Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) and count the number of contralateral rotations as an index of dopamine receptor supersensitivity on the lesioned side.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the animals and process the brains for immunohistochemistry.
-
Stain for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons in the Substantia Nigra pars compacta (SNc) and the integrity of dopaminergic terminals in the striatum.
-
Amyotrophic Lateral Sclerosis (ALS)
Therapeutic Rationale: In ALS, neuroinflammation and oxidative stress contribute significantly to motor neuron death. CBD's anti-inflammatory and antioxidant properties are being investigated for their potential to slow disease progression and manage symptoms.[18][19]
Quantitative Data: CBD in ALS Models
| Model System | Treatment | Key Findings & Quantitative Data | Reference |
| SOD1-G93A transgenic mice (female) | CBD-enriched chow (36 mg/kg/day) from 10 weeks of age | Ameliorated bodyweight loss (a marker of disease progression). | [18][19] |
| SOD1-G93A transgenic mice (male) | CBD-enriched chow (36 mg/kg/day) | Tended to reinstate sociability. | [18][19] |
| SOD1-G93A transgenic mice | CBD-enriched chow (36 mg/kg/day) | No significant effect on motor impairments. | [18][19] |
Experimental Protocols
In Vivo: SOD1-G93A Mouse Model of ALS
This protocol assesses the effect of chronic oral CBD treatment on disease progression and behavioral outcomes in a transgenic mouse model of ALS.
-
Animals: Use male and female SOD1-G93A transgenic mice and their wild-type littermates as controls.
-
CBD Administration:
-
Monitoring Disease Progression:
-
Record body weight weekly from 11 to 19 weeks of age as an indicator of general health and disease progression.[18]
-
Assess motor performance weekly using tests like the rotarod or grip strength test.
-
-
Behavioral and Cognitive Testing:
-
At specified time points (e.g., 12 and 18 weeks), conduct tests for other behavioral domains.
-
Social Interaction Test: To assess sociability.
-
Prepulse Inhibition (PPI) Test: To measure sensorimotor gating.
-
-
Data Analysis: Analyze body weight changes, motor performance scores, and behavioral test results between the CBD-treated and control groups for both SOD1-G93A and wild-type mice.
Huntington's Disease (HD)
Therapeutic Rationale: HD involves the degeneration of medium spiny neurons in the striatum. The endocannabinoid system is densely expressed in this brain region, and its modulation is a target for therapeutic intervention. While research is less extensive than for AD or PD, some studies suggest cannabinoids may have neuroprotective effects.[20]
Quantitative Data: CBD in Huntington's Disease Models
| Model System | Treatment | Key Findings & Quantitative Data | Reference |
| STHdh(Q111/Q111) cells (in vitro HD model) | CBD + THC (1:1) | CBD was not a CB1 agonist but inhibited THC-dependent signaling. | [20][21] |
| STHdh(Q111/Q111) cells | Endocannabinoids (AEA, 2-AG) | Improved cell viability. | [20][21] |
Experimental Protocols
In Vitro: Striatal Cell Line Model of HD
This protocol investigates the effect of CBD on cell viability and signaling in a cell culture model of Huntington's Disease.
-
Cell Culture: Culture immortalized striatal neuronal progenitor cell lines expressing wild-type (STHdhQ7/Q7) or mutant huntingtin (STHdhQ111/Q111) at 33°C in DMEM with 10% FBS.
-
Treatment: Treat cells with CBD at various concentrations. To study interactions, co-treat with a CB1 agonist like THC.
-
Cell Viability Assay: After a 24-48 hour incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Signaling Pathway Analysis (Western Blot):
-
Lyse the treated cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, Akt) and β-arrestin to assess CB1 receptor signaling bias.
-
Use secondary antibodies conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Key Signaling Pathways Modulated by CBD
CBD's neuroprotective effects are mediated through a multi-target mechanism, often independent of direct CB1 and CB2 receptor agonism.[1][2]
CBD Neuroprotective Signaling Pathways
References
- 1. Frontiers | Cannabidiol for neurodegenerative disorders: A comprehensive review [frontiersin.org]
- 2. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabis sativa and Cannabidiol: A Therapeutic Strategy for the Treatment of Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. norml.org [norml.org]
- 7. CBD May Help Prevent And Alleviate Alzheimer's Disease, Study Finds [forbes.com]
- 8. Assessing Cannabidiol as a Therapeutic Agent for Preventing and Alleviating Alzheimer’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wildherbllc.com [wildherbllc.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Therapeutic properties of multi-cannabinoid treatment strategies for Alzheimer’s disease [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective and Symptomatic Effects of Cannabidiol in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential role of cannabidiol in Parkinson’s disease by targeting the WNT/β-catenin pathway, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CBD’s potential impact on Parkinson’s disease: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Behavioural effects of oral cannabidiol (CBD) treatment in the superoxide dismutase 1 G93 A (SOD1G93 A) mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. Biased Type 1 Cannabinoid Receptor Signaling Influences Neuronal Viability in a Cell Culture Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cannabisin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Cannabisin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The primary methods for this compound extraction are solvent-based and solventless extractions. Solvent-based methods, which are common in commercial manufacturing due to their predictable potency and scalability, utilize solvents like supercritical CO2, ethanol, or hydrocarbons (like butane and propane) to dissolve the desired compounds from the plant material.[1] Solventless methods, such as rosin pressing, use heat and pressure to extract the cannabinoids and are considered a cleaner method as they do not involve chemicals.[1][2]
Q2: Which factors have the most significant impact on the final yield of this compound?
A2: The yield of this compound is influenced by a combination of factors related to both the plant material and the extraction process. Key factors include the genetics of the cannabis strain, as some are bred for higher yields, and the environmental conditions during cultivation, such as light intensity, temperature, and humidity.[3][4][5][6] During extraction, the choice of solvent, solvent-to-solid ratio, extraction time, and temperature are critical variables that can significantly affect the yield.[7]
Q3: How can I quantify the concentration of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the quantification of cannabinoids like this compound.[8][9][10] HPLC allows for the analysis of both acidic and neutral forms of cannabinoids without the need for derivatization.[8][9][10] Gas Chromatography (GC) is another common technique, often coupled with mass spectrometry (MS) or flame ionization detection (FID).[8][9][10] However, GC requires derivatization to analyze acidic cannabinoids.[8][9][10]
Q4: What are the best practices for storing crude extracts and purified this compound to prevent degradation?
A4: Cannabinoids are susceptible to degradation from exposure to light, heat, and oxygen.[11][12] To minimize degradation, extracts should be stored in airtight, light-proof containers in a cool, dark environment. For long-term storage, freezing at -20°C has been shown to prevent significant breakdown.[13]
Troubleshooting Guide: Low this compound Yield
This guide provides solutions to common problems encountered during the extraction process that may lead to a lower than expected yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying or inadequate grinding of the plant material can hinder solvent penetration and lead to enzymatic degradation.[7] | Ensure the plant material is thoroughly dried at a low temperature (40-50°C) and ground into a fine, consistent powder to maximize surface area.[7] |
| Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. | Experiment with different solvents of varying polarities. Ethanol and methanol are effective for many cannabinoids. | |
| Poor Solvent-to-Solid Ratio: An insufficient amount of solvent will not be able to dissolve the entire target compound.[7] | Increase the solvent-to-solid ratio. Conduct small-scale trials to determine the optimal ratio that balances yield and solvent usage. | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature for complete extraction.[7] | Optimize the extraction time and temperature based on the chosen method. For maceration, increase soaking time; for Soxhlet, ensure an adequate number of cycles.[7] | |
| Loss of Compound During Workup | Incomplete Phase Separation: During liquid-liquid extraction, poor separation of aqueous and organic layers can lead to loss of the target compound.[14][15] | Allow adequate time for layers to settle. If an emulsion forms, consider adding brine or gently swirling the separatory funnel. |
| Compound Degradation During Solvent Evaporation: Excessive heat during solvent removal can degrade this compound.[7] | Use a rotary evaporator with a controlled temperature bath to remove the solvent under reduced pressure. | |
| Low Purity of Final Product | Co-extraction of Impurities: The initial extraction may pull unwanted compounds like chlorophyll, waxes, and lipids from the plant material. | Implement a pre-extraction step, such as winterization (dissolving the extract in ethanol and freezing it) to precipitate and remove waxes and lipids.[16] |
| Ineffective Chromatographic Separation: The solvent system used for purification may not be effectively separating this compound from other compounds. | Optimize the mobile phase for column chromatography to improve resolution. Consider using techniques like flash chromatography or preparative HPLC for better separation.[17][18] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound
Objective: To extract this compound from cannabis plant material using supercritical CO2.
Materials:
-
Dried and ground cannabis flower
-
Supercritical CO2 extraction system
-
Collection vessel
-
Ethanol (for winterization)
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Preparation: Ensure the cannabis material is finely ground to a consistent particle size.
-
Extraction:
-
Load the ground cannabis into the extraction vessel of the supercritical CO2 system.
-
Pressurize and heat the CO2 to its supercritical state (simultaneously a liquid and a gas).[2]
-
Pass the supercritical CO2 through the plant material. The CO2 will dissolve the cannabinoids and terpenes.[19]
-
The resulting solution is transferred to a collection vessel.
-
-
Separation: In the collection vessel, adjust the pressure and temperature to allow the CO2 to return to a gaseous state, leaving behind the crude cannabis extract.[19]
-
Winterization (Optional but Recommended):
-
Solvent Recovery: Remove the ethanol from the filtered extract using a rotary evaporator to obtain the purified this compound-rich extract.[16]
Protocol 2: Ethanol Extraction of this compound
Objective: To extract this compound from cannabis plant material using cold ethanol.
Materials:
-
Dried and ground cannabis flower
-
Food-grade ethanol, chilled to below -20°C
-
Extraction vessel with a lid
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Preparation: Finely grind the dried cannabis material.
-
Extraction:
-
Submerge the ground plant material in chilled ethanol in the extraction vessel.
-
Agitate the mixture gently for a short period (e.g., 3-5 minutes) to dissolve the cannabinoids. A longer duration may extract undesirable compounds like chlorophyll.[20]
-
-
Filtration: Quickly filter the mixture through a Buchner funnel to separate the ethanol extract from the plant material.
-
Solvent Evaporation: Use a rotary evaporator to remove the ethanol from the extract, leaving behind the concentrated this compound oil.[2]
Data Presentation
Table 1: Hypothetical Yield of this compound with Different Extraction Solvents
| Solvent | Temperature (°C) | Pressure (psi) | Extraction Time (hours) | Hypothetical Yield (%) |
| Supercritical CO2 | 50 | 2000 | 4 | 15 |
| Ethanol (Cold) | -20 | N/A | 0.5 | 12 |
| Butane | -10 | 60 | 1 | 18 |
Note: This data is for illustrative purposes only and actual yields will vary based on plant material and specific experimental conditions.
Table 2: Hypothetical Purity of this compound After Different Purification Steps
| Purification Step | Hypothetical Purity (%) |
| Crude Extract | 55 |
| After Winterization | 70 |
| After Flash Chromatography | 85 |
| After Preparative HPLC | >98 |
Note: This data is for illustrative purposes only and actual purity will depend on the initial extract and the efficiency of the purification process.
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
- 1. risecannabis.com [risecannabis.com]
- 2. theclearbrands.com [theclearbrands.com]
- 3. floraflex.com [floraflex.com]
- 4. Closing the Yield Gap for Cannabis: A Meta-Analysis of Factors Determining Cannabis Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. weedseedsexpress.com [weedseedsexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Methods for quantification of cannabinoids: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 12. broughton-group.com [broughton-group.com]
- 13. Cannabis Degrades in Storage | Project CBD [projectcbd.org]
- 14. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 15. reddit.com [reddit.com]
- 16. Advanced Cannabis Extraction and Purification Techniques: A Modern Guide to Concentrate Refinement [labx.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. rootsciences.com [rootsciences.com]
- 19. Cannabis Extraction Methods | Kind Medical [kind.com.au]
- 20. groweriq.ca [groweriq.ca]
Technical Support Center: Overcoming Cannabisin A Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of Cannabisin A in aqueous media.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
2. Why is this compound poorly soluble in water?
The poor aqueous solubility of this compound is attributed to its chemical structure, which is predominantly non-polar. This hydrophobic nature makes it energetically unfavorable for this compound molecules to interact with polar water molecules, leading to limited dissolution.
3. What are the most common strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound and other cannabinoids. These techniques aim to increase the dissolution rate and apparent solubility of the compound in aqueous environments. The most common approaches include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin molecule.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs).
-
Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent before dilution in an aqueous medium.
-
Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier at the molecular level.
4. How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The non-polar this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of this compound.
5. What are the advantages of using lipid-based formulations for this compound?
Lipid-based formulations are particularly well-suited for lipophilic compounds like this compound.[1] Key advantages include:
-
Enhanced Solubilization: Cannabinoids generally have good solubility in triglyceride lipid bases.[1]
-
Improved Bioavailability: These formulations can enhance oral absorption and may bypass first-pass metabolism.[1]
-
Protection from Degradation: Encapsulation within lipid carriers can protect this compound from enzymatic degradation and oxidation.
-
Controlled Release: The formulation can be designed to control the release rate of the active compound.
Troubleshooting Guides
Issue: My this compound is precipitating out of my aqueous buffer during my experiment.
-
Question: Why is my this compound precipitating?
-
Answer: Precipitation occurs when the concentration of this compound exceeds its solubility limit in your aqueous buffer. This can happen if the initial stock solution was not properly prepared or if the final concentration in the buffer is too high.
-
-
Question: How can I prevent precipitation?
-
Answer:
-
Check your stock solution: Ensure your this compound is fully dissolved in an appropriate organic solvent like DMSO before preparing your final aqueous dilution.[2] A stock solution of at least 50 mg/mL in DMSO should be achievable.[2]
-
Use a solubilizing agent: Incorporate a solubilizing agent into your aqueous buffer. Options include cyclodextrins (e.g., HP-β-CD) or a small percentage of a biocompatible surfactant.
-
Optimize the final concentration: You may need to work at a lower final concentration of this compound in your aqueous medium.
-
Consider a lipid-based formulation: For in vivo or cell culture experiments, preparing a lipid-based formulation of this compound can significantly improve its stability in aqueous environments.
-
-
Issue: I am observing low bioavailability of this compound in my in vivo studies.
-
Question: Could the low bioavailability be related to solubility issues?
-
Answer: Yes, poor aqueous solubility is a major contributor to low and variable oral bioavailability of cannabinoids.[1] If this compound does not dissolve in the gastrointestinal fluids, it cannot be efficiently absorbed.
-
-
Question: What formulation strategies can I use to improve the bioavailability of this compound?
-
Answer:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes are effective at increasing the oral bioavailability of cannabinoids.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can enhance dissolution and absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
-
Issue: How do I prepare a stock solution of this compound for cell culture experiments?
-
Question: What is a suitable solvent for a this compound stock solution?
-
Question: What is the general protocol for preparing a working solution for cell culture?
-
Answer:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mM).
-
For your experiment, dilute the stock solution into your cell culture medium to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (84.09 mM) | [2] |
| Water | Very Low (estimated in µg/mL range) | General knowledge on cannabinoids |
Table 2: Comparison of Common Solubilization Techniques for Cannabinoids
| Technique | Mechanism | Advantages | Considerations |
| Cyclodextrin Inclusion Complex | Encapsulation of the hydrophobic drug in the cyclodextrin cavity. | Increases apparent water solubility, can improve stability. | Stoichiometry of the complex needs to be determined. |
| Lipid-Based Formulations | Dissolution of the lipophilic drug in a lipid carrier. | High drug loading capacity, can enhance oral bioavailability, protects the drug from degradation. | Formulation complexity, potential for physical instability. |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Simple to prepare. | The concentration of the co-solvent may be limited by toxicity. |
| Solid Dispersion | Dispersing the drug in a hydrophilic solid carrier. | Can significantly increase the dissolution rate. | The physical stability of the amorphous form can be a concern. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general method for preparing cyclodextrin inclusion complexes and may require optimization for this compound.
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2) based on preliminary phase solubility studies.
-
Preparation: a. Accurately weigh the calculated amounts of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD). b. Triturate the HP-β-CD in a mortar with a small amount of a water-ethanol (50:50 v/v) solution to form a homogeneous paste. c. Gradually add the this compound to the paste and continue to knead for 45-60 minutes. d. If the mixture becomes too dry, add a small amount of the water-ethanol solution.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol for preparing liposomes and will likely need optimization for this compound.
-
Lipid Film Formation: a. Dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in a volatile organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by separating the free drug from the liposomes and analyzing the drug content using a suitable analytical method like HPLC.
Visualizations
Caption: Strategies to overcome the poor aqueous solubility of this compound.
Caption: Experimental workflow for preparing this compound-loaded liposomes.
Caption: Formation of a this compound-cyclodextrin inclusion complex.
References
Preventing degradation of Cannabisin A during storage
Technical Support Center: Cannabisin A
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: Like many phenolic compounds and lignanamides, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are light (especially UV), heat, and oxygen (oxidation).[1][2][3] The presence of moisture and extreme pH conditions (acidic or basic) in solutions can also catalyze degradation reactions.[1][2]
Q2: What are the optimal temperature and humidity conditions for storing pure this compound?
A2: For long-term storage, pure this compound should be stored in a cool, dark, and dry environment. The ideal temperature is generally refrigerated (2-8°C). If storing for very extended periods, freezing (≤ -20°C) may be considered, though care must be taken to prevent moisture condensation upon removal.[4] For routine short-term storage, temperatures at or below room temperature (20-25°C) are acceptable if the compound is protected from light and air.[4] Relative humidity should be kept low, ideally below 60%, to prevent hydrolysis and potential microbial growth.[5][6]
Q3: How does light exposure affect the stability of this compound?
A3: Exposure to light, particularly UV rays, can provide the energy to initiate photochemical degradation.[1][2] This can lead to oxidation and isomerization, altering the chemical structure and reducing the potency of the compound.[1][3] Therefore, it is critical to store this compound in amber or opaque containers to block light.[5][7]
Q4: What type of container is best for storing this compound?
A4: The best containers are those that protect the compound from light and air. For solid samples, use airtight, amber glass vials with tight-sealing caps.[5][6] For solutions, use amber glass vials with PTFE-lined caps to prevent leaching and ensure an inert seal. For larger quantities or long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can displace oxygen and further prevent oxidative degradation.[7]
Q5: Are there any visible signs of this compound degradation?
A5: While analytical testing is required for confirmation, visible signs of degradation in a batch of pure compound may include a change in color (e.g., yellowing or browning) or a change in the physical state of the powder. In solutions, the formation of precipitates or a color change can indicate degradation.[8] The formation of quinones from the oxidation of similar phenolic compounds can lead to a distinct color change.[8]
Troubleshooting Guide
Issue: HPLC analysis shows a decrease in the main this compound peak and the appearance of unknown peaks.
| Possible Cause | Recommended Action |
| Oxidative Degradation | Store the compound under an inert atmosphere (argon or nitrogen). Use antioxidants in solution if compatible with the experimental design. |
| Photodegradation | Ensure storage containers are opaque or amber. Minimize exposure to ambient light during sample handling and preparation.[5] |
| Thermal Degradation | Verify that storage temperature has remained within the recommended range. Avoid repeated freeze-thaw cycles. |
| Hydrolysis (if in solution) | Ensure the solvent is dry and of high purity. Buffer the solution to a neutral pH if the compound is sensitive to acidic or basic conditions. |
Issue: I have observed a color change in my solid this compound sample.
| Possible Cause | Recommended Action |
| Oxidation | This is a common cause of color change in phenolic compounds.[8] The sample has likely been exposed to air for a prolonged period. |
| Light Exposure | Prolonged exposure to light can cause photochemical reactions leading to colored degradants.[1] |
| Action Steps | 1. Qualify the material using an analytical method (e.g., HPLC) to determine its purity before use. 2. If the purity is compromised, a fresh vial should be used. 3. Review storage procedures to ensure containers are airtight and protected from light. |
Quantitative Data: Stability Study Conditions
Stability studies are essential for determining the shelf-life of this compound under various conditions.[9] The table below summarizes typical conditions based on ICH guidelines for stability testing.[10]
| Study Type | Storage Condition | Minimum Duration | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
| Refrigerated | 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is used to identify likely degradation products and demonstrate the specificity of analytical methods.[11][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.
-
Analyze via HPLC.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
Analyze via HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze via HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Alternatively, reflux the stock solution at 80°C for 24 hours.
-
Prepare a sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze via HPLC, comparing against a control sample kept in the dark.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
-
Method Development:
-
Inject a mixture of the stressed samples (from the forced degradation study) into the HPLC system.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation peaks.
-
-
Detection:
-
Use a PDA (Photodiode Array) detector to obtain UV spectra for all peaks. The parent peak should have a consistent spectrum, while degradant peaks may differ. This also helps in peak tracking and purity assessment.
-
If available, use a mass spectrometer (LC-MS) to obtain mass information for the degradant peaks, which aids in their identification.[13][14]
-
-
Validation:
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure it is suitable for stability studies.
-
Visualizations
References
- 1. broughton-group.com [broughton-group.com]
- 2. broughton-group.com [broughton-group.com]
- 3. leafly.com [leafly.com]
- 4. Best Storage Practices | GraniteLeaf Cannabis | New Hampshire's Premier Therapeutic Dispensary [graniteleaf.com]
- 5. euphoriawellnessnv.com [euphoriawellnessnv.com]
- 6. Guide to Storing Cannabis | Malie Cannabis Clinic [maliecannabisclinic.com]
- 7. karingkind.com [karingkind.com]
- 8. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 9. moderncanna.com [moderncanna.com]
- 10. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 13. groweriq.ca [groweriq.ca]
- 14. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Cannabisin A Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Cannabisin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from cannabis extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other cannabinoids?
This compound is a lignanamide found in cannabis, particularly in hemp seeds. Unlike the more commonly known cannabinoids such as THC and CBD, which are terpenophenolic compounds, this compound belongs to a different chemical class. This structural difference significantly influences its chromatographic behavior, including its polarity and solubility, which are critical factors for developing effective purification protocols.
Q2: What are the initial steps to consider before starting the purification of this compound?
Before proceeding with chromatographic purification, it is crucial to have a well-prepared cannabis extract. The initial extraction method will impact the purity of the starting material and the complexity of the subsequent purification steps. An ethanolic extract of cannabis seeds is a common starting point for the isolation of lignanamides like this compound.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A multi-step chromatographic approach is often necessary to achieve high purity of this compound. This typically involves a combination of:
-
Flash Chromatography: Often used as an initial purification step to separate major classes of compounds.[1]
-
Column Chromatography: Techniques using silica gel, C18, and size-exclusion media like Sephadex LH-20 are effective for further separation of lignanamides.
-
High-Performance Liquid Chromatography (HPLC): Used for final polishing and to obtain high-purity this compound. Both normal-phase and reversed-phase HPLC can be employed.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound. The advice is structured in a question-and-answer format to directly address specific issues.
Low Yield of this compound
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the initial extraction from the plant material was efficient. Consider optimizing the solvent, temperature, and duration of the extraction. |
| Degradation of this compound | Lignanamides can be sensitive to pH, light, and temperature.[3] Protect the sample from light and avoid extreme temperatures and pH conditions during the purification process. Assess the stability of this compound under your specific chromatographic conditions. |
| Poor Separation from Co-eluting Compounds | Optimize the chromatographic method to improve the resolution between this compound and other closely eluting compounds. This may involve adjusting the mobile phase composition, gradient, or switching to a different stationary phase. |
| Irreversible Adsorption to the Stationary Phase | Strong interaction with the stationary phase can lead to sample loss. If using silica gel, deactivation by adding a small amount of a polar solvent like triethylamine to the mobile phase might be necessary for certain compounds. |
| Loss during Solvent Evaporation | This compound may be lost if the evaporation process is too aggressive. Use a rotary evaporator at a controlled temperature and pressure. Ensure complete recovery from the flask after evaporation. |
Poor Peak Shape in HPLC
Problem: The HPLC peak for this compound is broad, tailing, or splitting.
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to improve peak shape. For lignanamides, a slightly acidic mobile phase is often used in reversed-phase chromatography. |
| Contamination of the Column | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Presence of Voids in the Column Packing | A void at the head of the column can cause peak splitting. This usually requires replacing the column. |
| Incompatibility of Injection Solvent with Mobile Phase | The solvent used to dissolve the sample for injection should be as similar as possible to the initial mobile phase to avoid peak distortion. |
Inconsistent Retention Times
Problem: The retention time of the this compound peak varies between runs.
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently for each run. For gradient elution, ensure the pump is delivering the correct gradient profile. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small variations in ambient temperature can affect retention times. |
| Column Equilibration Issues | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
A general workflow for the isolation of lignanamides, including this compound, from hemp seed is outlined below. This protocol serves as a starting point and may require optimization for specific laboratory conditions and equipment.
General Lignanamide Purification Workflow
References
Technical Support Center: Optimizing Cannabinoid Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise ratios in cannabinoid cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in cannabinoid cell-based assays?
High background noise in cannabinoid cell-based assays can originate from several sources, including issues with the cells themselves, assay reagents, and experimental procedures. Common culprits include:
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to inconsistent responses and high background.[1][2] Optimizing cell seeding density is crucial to maximize the assay window.[1]
-
Reagent Quality and Concentration: Sub-optimal antibody concentrations, contaminated reagents, or the use of unsuitable culture media and supplements can contribute to noise.[1]
-
Nonspecific Binding: Test compounds or detection antibodies may bind nonspecifically to the plate or other cellular components.[3]
-
Endogenous Activity: Tissues and cells can have endogenous enzymes (like peroxidases or phosphatases) or other substances that interfere with the assay signal.[3]
-
Instrumentation: Improperly calibrated or sensitive plate readers can introduce noise.
Q2: How does cell density affect the signal-to-background ratio in cannabinoid assays?
Cell density is a critical parameter that must be optimized for each specific assay.
-
Too few cells can result in a signal that is too low to be distinguished from the background.[4]
-
Too many cells can lead to an excessively high basal signal, which narrows the assay window and can obscure the effects of test compounds.[4][5] For instance, in cAMP assays, an excessive cell number can cause the basal cAMP level to exceed the linear range of the standard curve.[4] It is essential to perform a cell titration experiment to determine the optimal density that provides the best signal-to-background ratio.[5]
Q3: Can serum in the culture medium contribute to background noise?
Yes, serum can be a significant source of background noise. Serum contains a complex mixture of proteins, lipids, and other molecules that can interfere with the assay in several ways:
-
Protein Binding: Cannabinoids are often lipophilic and can bind extensively to serum proteins like albumin, reducing the free concentration available to interact with the receptors.[6]
-
Endogenous Cannabinoids: Serum may contain low levels of endocannabinoids or other signaling molecules that can activate or inhibit cannabinoid receptors, leading to a higher basal signal.
-
Interference with Detection: Serum components can interfere with the detection method, for example, by quenching fluorescence or luminescence signals. Previous studies have shown that the effects of cannabinoids like CBD can be influenced by the presence of serum, with more robust effects often observed in low-serum or serum-free conditions.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cannabinoid cell-based assays.
High Background in cAMP Assays
| Problem | Possible Cause | Solution |
| High basal cAMP levels | Too many cells seeded in the wells.[4] | Decrease the number of cells per well. Perform a cell titration experiment to find the optimal cell density.[5] |
| Strong inhibition of phosphodiesterase (PDE).[4] | Test the assay with and without a PDE inhibitor like IBMX to see if it's necessary. If needed, optimize the concentration of the PDE inhibitor.[5] | |
| Contaminated reagents or media. | Use fresh, sterile media and reagents.[1] | |
| High signal in negative control wells (no agonist) | Nonspecific binding of the detection antibody. | Optimize the concentration of the detection antibody. Include a blocking step using serum from the same host as the secondary antibody.[3] |
| Autofluorescence of test compounds. | Run a parallel plate with compounds but without cells to measure their intrinsic fluorescence. |
High Background in Calcium Mobilization Assays
| Problem | Possible Cause | Solution |
| High basal fluorescence | Suboptimal dye loading concentration or incubation time. | Optimize the concentration of the calcium-sensitive dye and the loading time. |
| Leaky cells releasing calcium. | Ensure cells are healthy and not over-confluent. Handle cell plates gently to avoid disturbing the cell monolayer.[2] | |
| Autofluorescence of test compounds. | Screen compounds for autofluorescence at the excitation and emission wavelengths of the calcium dye. | |
| Inconsistent signal across the plate ("edge effects") | Uneven cell plating or temperature/CO2 gradients in the incubator.[2] | Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling. Use outer wells for media/PBS only to minimize evaporation.[2] |
| Automated liquid handling issues. | Optimize dispense heights and speeds to avoid disturbing the cell monolayer.[8] |
Experimental Protocols & Data
Protocol 1: cAMP Measurement for Gαi-Coupled Cannabinoid Receptors (e.g., CB1, CB2)
This protocol is adapted for a competitive ELISA-based cAMP assay.
-
Cell Seeding: Seed cells expressing the cannabinoid receptor of interest into a 96-well plate at the predetermined optimal density and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.[4]
-
Forskolin Stimulation: To measure the inhibitory effect of cannabinoid agonists on adenylyl cyclase, stimulate the cells with forskolin to induce cAMP production.[5] The concentration of forskolin should be optimized to produce a submaximal cAMP response (typically around 80% of the maximum).
-
Compound Addition: Add varying concentrations of your test cannabinoid compounds to the wells. Include a positive control (a known cannabinoid agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves competition between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Signal Measurement: Read the plate on a suitable plate reader. The signal will be inversely proportional to the amount of cAMP in the well.
-
Data Analysis: Calculate the concentration of cAMP in each well using a standard curve. Determine the IC50 values for your test compounds.
Quantitative Data Example: Signal-to-Background Optimization
| Parameter | Condition 1 | Condition 2 | Signal-to-Background Ratio | Comment |
| Cell Density | 5,000 cells/well | 20,000 cells/well | 5.2 | 19.1[9] |
| Dispensing Method | Manual | Automated | 10.3 | 15.8[9] |
| DMSO Concentration | 0.5% | 2.5% | 12.1 | 7.9[8] |
Protocol 2: Calcium Mobilization Assay
This protocol is for a fluorescent-based calcium mobilization assay.
-
Cell Seeding: Seed cells co-expressing the cannabinoid receptor and a chimeric G-protein (like Gαqi5 or Gαq16 to couple the Gi-linked receptor to the calcium pathway) into a 96- or 384-well black, clear-bottom plate.[8] Culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.
-
Compound Addition: Use a fluorescent plate reader with an integrated liquid handling system to add your test cannabinoid compounds to the wells.
-
Signal Measurement: Measure the fluorescence intensity before and immediately after the addition of the compounds. Continue to measure the signal at regular intervals to capture the peak response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence. Normalize this to the basal fluorescence (F0) to get ΔF/F0.[10] Determine the EC50 values for your test compounds.
Visualizations
Signaling Pathways
Caption: Simplified Gi-coupled signaling pathway for CB1 and CB2 receptors.
Experimental Workflow: cAMP Assay
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol Reduces Leukemic Cell Size – But Is It Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cannabisin A Interference with Common Laboratory Assays
Disclaimer: Cannabisin A is a member of the lignanamide class of compounds found in Cannabis sativa.[1][2][3][4] Unlike the more extensively studied terpenophenolic cannabinoids such as THC and CBD, there is currently a lack of specific scientific literature documenting the interference of this compound with common laboratory assays. The following troubleshooting guides and FAQs are based on the chemical properties of the broader class of lignanamides and general principles of assay interference. This information is intended to be a proactive resource for researchers to identify and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other cannabinoids?
A1: this compound is a lignanamide, a class of phenolic compounds, isolated from the seeds of Cannabis sativa.[1][2][3][4] This distinguishes it structurally from the more well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), which are terpenophenoids.[5][6][7][8] This structural difference means that its chemical and physical properties, and therefore its potential to interfere with laboratory assays, may be different from those of THC or CBD.
Q2: Could this compound interfere with my immunoassay for THC?
A2: It is unlikely that this compound would cross-react in immunoassays designed to detect THC or its metabolites. These assays rely on antibodies that recognize the specific three-dimensional shape of terpenophenolic cannabinoids. Given that this compound has a distinct lignanamide structure, significant cross-reactivity is not expected. However, it is always best practice to verify this in your specific assay by running a control with this compound alone.
Q3: My compound is showing activity in a cell-based assay. How can I be sure it's a genuine biological effect and not an artifact caused by this compound?
A3: To confirm a genuine biological effect, it is crucial to perform counter-screens and orthogonal assays. A true "hit" will show activity across multiple, mechanistically distinct assays. For example, if you observe decreased cell viability in an MTT assay, you could follow up with an assay that measures apoptosis via a different mechanism, such as caspase activity or Annexin V staining.
Q4: What are the potential mechanisms by which a lignanamide-like compound such as this compound might interfere with laboratory assays?
A4: Based on the general properties of phenolic compounds and lignanamides, potential interference mechanisms could include:
-
Optical Interference: Some phenolic compounds can absorb light or fluoresce, which can interfere with absorbance-based or fluorescence-based assays.
-
Enzyme Inhibition/Activation: Phenolic compounds can sometimes directly interact with enzymes in a non-specific manner, leading to false inhibition or activation in enzymatic assays.[9]
-
Redox Activity: The phenolic moieties in lignanamides could have antioxidant or pro-oxidant properties that might interfere with assays involving redox reactions, such as some cell viability assays.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that may sequester proteins or interfere with assay reagents.
Troubleshooting Guides
Issue 1: Unexpected Results in an Absorbance-Based Assay (e.g., MTT, Bradford)
Question: I am using an MTT assay to assess cell viability in the presence of this compound, and I'm getting inconsistent or unexpected absorbance readings. Could the compound be interfering?
Answer: Yes, it is possible that this compound is interfering with your absorbance-based assay. Phenolic compounds can sometimes absorb light in the same range as the assay readout. Here is a step-by-step guide to troubleshoot this issue:
Experimental Protocol: Testing for Absorbance Interference
-
Prepare a plate with cell-free controls:
-
In a 96-well plate, add your assay medium and serial dilutions of this compound to a set of wells. Do not add any cells.
-
Include a set of wells with medium only as a blank.
-
-
Add the assay reagent:
-
Add the MTT reagent (or other colorimetric reagent) to all wells, including your cell-free controls.
-
Incubate for the standard duration of your assay.
-
-
Add the solubilization solution:
-
Add the solubilizing agent to all wells to dissolve the formazan crystals (in the case of an MTT assay).
-
-
Read the absorbance:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Analyze the data:
-
If the wells containing this compound show a significant absorbance reading compared to the medium-only blank, your compound is directly absorbing light at the assay wavelength and causing interference.
-
Mitigation Strategies:
-
Subtract the background: If the interference is consistent, you can subtract the absorbance value of the cell-free this compound control from your experimental wells.
-
Use an alternative assay: Switch to a non-absorbance-based assay for cell viability, such as a fluorescence-based assay (e.g., Calcein AM) or a luminescence-based assay (e.g., CellTiter-Glo®).
Issue 2: Suspected Interference in a Fluorescence-Based Assay
Question: I am seeing a decrease in signal in my fluorescence-based reporter assay when I add this compound. Is it inhibiting my reporter, or could it be quenching the fluorescence?
Answer: this compound, as a phenolic compound, could potentially interfere with fluorescence-based assays through autofluorescence or quenching. It is important to determine the nature of this interference.
Experimental Protocol: Differentiating Biological Effect from Fluorescence Interference
-
Characterize the spectral properties of this compound:
-
Using a spectrophotometer and a spectrofluorometer, determine the excitation and emission spectra of this compound in your assay buffer. This will tell you if it has any intrinsic fluorescence (autofluorescence) that might overlap with your assay's fluorophore.
-
-
Run controls for quenching and autofluorescence:
-
Autofluorescence Control: In a plate, add assay buffer and this compound at the test concentration. Measure the fluorescence using the same filter set as your assay. A significant signal indicates autofluorescence.
-
Quenching Control: In a plate, add your fluorescent reporter/probe at the concentration used in the assay, along with your assay buffer and this compound. If the fluorescence signal is lower than the reporter alone, your compound is quenching the signal.
-
Mitigation Strategies:
-
For Autofluorescence:
-
Shift the spectrum: Choose a fluorescent probe for your assay that has excitation and emission spectra that do not overlap with this compound. Often, moving to red-shifted dyes can help avoid autofluorescence from compounds and cells, which is typically in the blue-green region.[10]
-
Background subtraction: If spectral overlap is unavoidable, you can measure the fluorescence of wells containing only cells and this compound (without the fluorescent probe) and subtract this from your experimental readings.
-
-
For Fluorescence Quenching:
-
Use a different assay: The most reliable solution for quenching is to switch to an orthogonal assay with a different readout, such as a luminescence-based assay or an enzyme-based assay with a colorimetric readout.
-
Data Presentation
When investigating potential interference, it is crucial to organize your data clearly. Below are example tables for how you might present your findings from troubleshooting experiments.
Table 1: Example Data for Absorbance Interference of this compound in an MTT Assay
| This compound (µM) | Absorbance (570 nm) with Cells | Absorbance (570 nm) without Cells (Interference Control) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.250 | 0.050 | 1.200 | 100% |
| 1 | 1.180 | 0.055 | 1.125 | 93.8% |
| 10 | 0.950 | 0.060 | 0.890 | 74.2% |
| 100 | 0.550 | 0.150 | 0.400 | 33.3% |
Table 2: Example Data for Fluorescence Interference of this compound
| Condition | Fluorescence Intensity (Arbitrary Units) |
| Assay Buffer Only | 50 |
| Fluorescent Probe Only | 5000 |
| This compound Only (Autofluorescence) | 250 |
| Fluorescent Probe + this compound (Quenching) | 3500 |
Visualizations
Experimental Workflow for Investigating Assay Interference
Caption: Workflow for identifying and mitigating assay interference.
Troubleshooting Decision Tree for Suspected Interference
Caption: Decision tree for troubleshooting suspected assay interference.
Potential Cannabinoid Signaling Pathways
Caption: Simplified cannabinoid signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Hempseed Lignanamides Rich-Fraction: Chemical Investigation and Cytotoxicity towards U-87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. Cannabis (drug) - Wikipedia [en.wikipedia.org]
- 7. Cannabis drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. britannica.com [britannica.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Cannabisin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo bioavailability of Cannabisin A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: Like many flavonoids, this compound likely faces several challenges that limit its systemic absorption and efficacy.[1][2] These include:
-
Poor Aqueous Solubility: this compound, being a lipophilic compound, has low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[2][3]
-
Extensive First-Pass Metabolism: After oral administration, this compound is likely subject to significant metabolism in the liver by cytochrome P450 enzymes, which reduces the amount of unchanged drug reaching systemic circulation.[4][5][6]
-
Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein, may actively pump this compound back into the intestinal lumen, further limiting its net absorption.
-
Gut Microbiota Degradation: Intestinal microflora can degrade this compound into metabolites that may have different biological activities or be more readily excreted.[7]
Q2: What are the primary strategies to overcome the poor bioavailability of this compound?
A2: Several promising strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds like this compound.[2] These can be broadly categorized as:
-
Pharmaceutical Formulation Technologies: Utilizing advanced drug delivery systems to improve solubility, dissolution rate, and absorption.[2][8]
-
Chemical Modification: Altering the molecular structure of this compound to improve its physicochemical properties.[1][9]
-
Co-administration with Bioenhancers: Using other compounds to inhibit metabolism or enhance permeability.
Q3: Can nanotechnology-based delivery systems improve this compound bioavailability?
A3: Yes, nanotechnology offers several effective approaches for enhancing the bioavailability of cannabinoids and flavonoids.[8][10] These systems encapsulate the active compound, protecting it from degradation and improving its solubility and absorption.[10] Key nanodelivery systems include:
-
Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, cosurfactant, and drug that form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.[11]
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both lipophilic and hydrophilic drugs, improving their stability and cellular uptake.
-
Nanoparticles (Polymeric and Solid Lipid): These systems can protect the drug from enzymatic degradation, provide controlled release, and potentially target specific tissues.[12]
Q4: How does chemical modification, such as glycosylation, affect the bioavailability of flavonoids like this compound?
A4: Chemical modifications can significantly impact bioavailability.[9]
-
Glycosylation: The addition of a sugar moiety can increase the water solubility of a flavonoid. However, the effect on bioavailability can be complex. While some flavonoid glycosides are absorbed more slowly than their aglycone counterparts, the type and position of the sugar can influence absorption rates.[1][7] In some cases, glycosylation can improve stability and targeting.[1]
-
Methylation and Acetylation: These modifications can increase the lipophilicity and metabolic stability of flavonoids, potentially leading to improved membrane permeability and absorption.[1][9]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Poor aqueous solubility | Formulate this compound in a lipid-based delivery system such as a self-nanoemulsifying drug delivery system (SNEDDS).[11][13] | Lipid-based formulations can enhance the dissolution and absorption of lipophilic drugs by presenting them in a solubilized state and utilizing lipid absorption pathways.[14][15] |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (e.g., piperine). | Inhibiting metabolic enzymes can decrease the pre-systemic clearance of this compound, thereby increasing the fraction of the dose that reaches systemic circulation.[13] |
| High inter-individual variability | Administer the formulation with a high-fat meal. | The presence of fat can stimulate bile secretion, which aids in the emulsification and absorption of lipophilic compounds, potentially reducing variability.[15] |
Issue 2: Rapid elimination of this compound from plasma.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Rapid metabolism and clearance | Develop a controlled-release formulation using polymeric nanoparticles or liposomes.[10] | Encapsulation within nanocarriers can protect this compound from metabolic enzymes and provide sustained release, prolonging its circulation time.[10] |
| Enterohepatic recirculation | Investigate the role of gut microbiota in the metabolism of this compound and its glucuronide conjugates.[7] | Understanding the metabolic pathways can inform strategies to modulate gut flora or design derivatives that are less susceptible to microbial degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., coconut oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the best solubilizing capacity.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization of the SNEDDS:
-
Determine the particle size, polydispersity index, and zeta potential of the nanoemulsion formed upon dilution in an aqueous medium.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation (e.g., SNEDDS or an aqueous suspension as control) orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Determine the plasma concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
-
Compare the parameters between the test and control groups to determine the relative bioavailability.
-
Visualizations
Caption: Strategies to enhance the in vivo bioavailability of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bedrocan.com [bedrocan.com]
- 6. Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pccorp.org [pccorp.org]
- 11. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the Bioavailability of Medical Cannabis | CAC [cannabisaccessclinics.co.uk]
- 15. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Technical Support Center: Chemical Synthesis of Cannabisin F
Welcome to the technical support center for the chemical synthesis of Cannabisin F. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Cannabisin F and why is its synthesis relevant?
Cannabisin F is a lignanamide first isolated from Cannabis sativa. Lignanamides are a class of naturally occurring compounds that have shown a range of biological activities, including antioxidant and anti-inflammatory properties. The total synthesis of Cannabisin F is crucial for enabling further pharmacological studies and for the development of synthetic analogs with potentially improved therapeutic properties.
Q2: What is the general synthetic strategy for Cannabisin F?
A known practical synthesis of Cannabisin F is an eight-step convergent route starting from vanillin.[1] The key steps involve an aldol reaction followed by a Wittig reaction to construct the 8-O-4′-neolignan core. This intermediate, a diacid, is then condensed with a protected tyramine derivative, followed by a final deprotection step to yield the natural product.[1]
Q3: Are there any particularly challenging steps in the synthesis of Cannabisin F?
Based on the reported synthesis and general organic chemistry principles, several steps may present challenges:
-
The Wittig Reaction: Reactions involving phenolic aldehydes can be problematic due to the acidity of the phenolic proton, which can interfere with the ylide generation.[2]
-
Aldol Condensation: The initial aldol reaction with vanillin derivatives can sometimes lead to the product oiling out instead of crystallizing, which complicates purification.[3]
-
Amide Coupling: The condensation of the intermediate diacid with the protected tyramine can be sluggish, especially with sterically hindered or electronically deactivated coupling partners.
-
Purification: The purification of intermediates and the final product often requires careful chromatographic separation.
Troubleshooting Guides
Guide 1: Aldol Reaction of Vanillin Derivatives
Problem: Low yield or formation of a dark, oily product instead of yellow crystals during the aldol condensation of a vanillin derivative.[3]
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect pH during workup | Acidify the reaction mixture slowly with a diluted acid. Adjusting the final pH can influence the product's physical form.[3] | Promotes the precipitation of a crystalline solid over an amorphous oil. |
| Excess solvent (e.g., acetone) | After acidification, gently heat the solution to boil off any excess acetone.[3] | Increases the concentration of the product, favoring crystallization. |
| Product is too soluble | Increase the ionic strength of the aqueous solution by adding a saturated brine solution during workup. | Decreases the solubility of the organic product in the aqueous phase, aiding precipitation. |
| Impure starting materials | Ensure the vanillin derivative is pure and free from contaminants that could lead to side reactions and discoloration. | A cleaner reaction with a higher yield of the desired crystalline product. |
Guide 2: Wittig Reaction with Phenolic Aldehydes
Problem: Poor yield or no reaction in the Wittig step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Deprotonation of the phenolic -OH | Use an excess of a strong, non-nucleophilic base (e.g., 2-3 equivalents of KOtBu or NaH) to deprotonate both the phosphonium salt and the phenol.[2] | Ensures enough active ylide is present to react with the aldehyde. |
| Low reactivity of the phenolate aldehyde | Protect the phenolic hydroxyl group (e.g., as a silyl ether like TBS or a methoxymethyl ether) before the Wittig reaction. This protected group can be removed later in the synthesis.[2] | The aldehyde becomes more electrophilic, leading to a higher reaction yield. |
| Unstable Ylide | Generate the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[2] | Minimizes the decomposition of the ylide before it can react. |
| Steric Hindrance | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and can be more effective with hindered aldehydes.[4] | Improved yields of the desired alkene. |
Guide 3: Amide Coupling and Deprotection
Problem: Inefficient amide bond formation between the diacid intermediate and protected tyramine, or incomplete final deprotection.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Low reactivity of coupling partners | Use a more potent coupling agent. If standard EDC/HOBt is inefficient, consider HATU or BOP reagents, which are known to facilitate difficult couplings. | Increased yield of the desired amide product. |
| Steric hindrance around the amine | Ensure the protecting group on the tyramine is not excessively bulky. | Faster and more complete reaction. |
| Incomplete deprotection | Extend the reaction time or increase the temperature for the deprotection step. For acid-labile groups, ensure the acid is fresh and anhydrous. For hydrogenolysis, ensure the catalyst is active. | Complete removal of protecting groups to yield the final product. |
| Difficult purification of the final product | Utilize preparative HPLC for the final purification step to separate the desired product from any remaining starting materials or byproducts. | High purity Cannabisin F. |
Experimental Protocols
Key Synthetic Step: Wittig Reaction to form the Neolignan Intermediate
This protocol is adapted from the reported synthesis of Cannabisin F and generalized for troubleshooting purposes.[1]
-
Preparation: To a solution of the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to 0 °C.
-
Ylide Formation: Slowly add a strong base, such as potassium t-butoxide (KOtBu, 2.2 equivalents), portion-wise. Stir the resulting mixture at 0 °C for 1 hour.
-
Reaction: Add a solution of the phenolic aldehyde intermediate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Remove the organic solvent under reduced pressure. Acidify the aqueous residue with 2N HCl and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathway of Cannabisin F from Vanillin.
Caption: Troubleshooting workflow for the Wittig reaction step.
Caption: Logic diagram for purification strategy selection.
References
Technical Support Center: Stability Testing of Cannabisin A
Welcome to the technical support center for the stability testing of Cannabisin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this compound in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, like many cannabinoids, is susceptible to degradation from several environmental factors.[1][2] The most significant factors are:
-
Light: Exposure to UV light can cause significant degradation.[3][4][5] It is recommended to use opaque or UV-protective packaging for formulations containing this compound.[4]
-
Heat: Elevated temperatures accelerate the degradation of cannabinoids.[3][5] Formulations should be stored in controlled, cool environments.[4][6]
-
Oxygen: Oxidation can alter the chemical structure of this compound, leading to a loss of potency and the formation of degradation by-products.[3][4] Packaging with low oxygen permeability is advised.[3]
-
pH: The pH of a formulation can significantly impact the stability of this compound. Acidic conditions, for example, can lead to the conversion of cannabinoids like CBD into THC isomers.[1][7]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation pathways for this compound are under investigation, based on similar cannabinoids, degradation can lead to the formation of various by-products.[8] For instance, THC is known to degrade into cannabinol (CBN) through oxidation and light exposure.[1][4] It is crucial to monitor for the appearance of new peaks in chromatograms during stability studies, as these may represent degradation products with altered efficacy or safety profiles.[1][3]
Q3: How can I improve the stability of this compound in my formulations?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Formulation Technology: Advanced formulation approaches such as microemulsions and nanoemulsions have been shown to improve the stability of cannabinoids by protecting the active ingredient from environmental factors.[9][10][11][12][13]
-
Optimized Packaging: Utilize packaging that blocks light and has low oxygen permeability.[3]
-
Controlled Storage: Store formulations under recommended temperature and humidity conditions to minimize thermal and oxidative stress.[3][4]
-
pH Adjustment: Carefully control the pH of your formulation to maintain this compound in its most stable form.
Q4: What are the standard conditions for stability testing of cannabinoid formulations?
A4: Stability testing for cannabinoid products typically follows International Council for Harmonisation (ICH) guidelines.[14][15] Standard conditions include:
-
Long-term (Real-time) stability: 25°C ± 2°C / 60% RH ± 5% RH[2][14]
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH[2][14] These conditions help to determine the shelf life and storage requirements for the product.[4][14]
Troubleshooting Guides
Problem: Rapid Loss of this compound Potency in Formulation
-
Possible Cause 1: Environmental Exposure
-
Troubleshooting Step: Review your handling and storage procedures. Are your samples protected from light, high temperatures, and oxygen? Ensure that all containers are properly sealed and stored in a cool, dark place.
-
-
Possible Cause 2: Formulation Incompatibility
-
Troubleshooting Step: Evaluate the excipients in your formulation. Some ingredients may react with this compound, leading to degradation. Consider conducting a compatibility study with individual excipients.
-
-
Possible Cause 3: Incorrect pH
-
Troubleshooting Step: Measure the pH of your formulation. If it is in a range known to cause cannabinoid degradation (e.g., highly acidic), adjust the pH with appropriate buffers and monitor stability.
-
Problem: Appearance of Unknown Peaks in Chromatogram
-
Possible Cause 1: Degradation of this compound
-
Troubleshooting Step: These new peaks likely represent degradation products.[3] Attempt to identify these compounds using mass spectrometry (MS). Understanding the degradation pathway is key to preventing it.
-
-
Possible Cause 2: Contamination
-
Troubleshooting Step: Review your experimental procedure for potential sources of contamination. Ensure all glassware and equipment are thoroughly cleaned and that solvents are of high purity.
-
Problem: Inconsistent Results Between Stability Time Points
-
Possible Cause 1: Analytical Method Variability
-
Troubleshooting Step: Validate your analytical method for precision, accuracy, and linearity.[16] Ensure that the method is robust and that all parameters (e.g., mobile phase preparation, column temperature) are consistent for each run.
-
-
Possible Cause 2: Sample Heterogeneity
-
Troubleshooting Step: For formulations like emulsions or suspensions, ensure that the sample is homogenous before taking an aliquot for analysis. Proper mixing is crucial for obtaining representative results.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical stability data for this compound in different formulations under various conditions.
Table 1: Stability of this compound in a Topical Cream Formulation under Accelerated Conditions (40°C / 75% RH)
| Time Point (Months) | This compound Assay (%) | Appearance of Degradation Products (%) | Physical Appearance |
| 0 | 100.0 | 0.0 | White, homogenous cream |
| 1 | 98.2 | 1.5 | No change |
| 3 | 95.5 | 3.8 | Slight yellowing |
| 6 | 90.3 | 8.5 | Noticeable yellowing, slight phase separation |
Table 2: Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C
| pH | % this compound Remaining after 30 Days |
| 3.0 | 75.2 |
| 5.0 | 92.8 |
| 7.0 | 98.5 |
| 9.0 | 88.1 |
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound in a Topical Cream
-
Objective: To evaluate the stability of this compound in a topical cream formulation under accelerated storage conditions.
-
Materials:
-
Topical cream formulation containing a known concentration of this compound.
-
Stability chambers set to 40°C ± 2°C and 75% RH ± 5% RH.
-
HPLC system with a UV detector.
-
Validated analytical method for the quantification of this compound.
-
-
Procedure:
-
Package the cream in the final intended commercial packaging.
-
Place a sufficient number of samples in the stability chamber.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.
-
Allow samples to equilibrate to room temperature.
-
For each sample, perform the following tests:
-
Appearance: Visually inspect for changes in color, odor, and phase separation.
-
Assay of this compound: Extract an accurately weighed portion of the cream and analyze by HPLC to determine the concentration of this compound.
-
Degradation Products: Analyze the chromatograms for the presence and growth of any new peaks.
-
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time.
-
Document any changes in physical appearance.
-
Calculate the rate of degradation and estimate the shelf life of the product.
-
Visualizations
Caption: Workflow for a typical stability study of a this compound formulation.
Caption: Potential degradation pathways for this compound.
Caption: A decision tree for troubleshooting this compound instability.
References
- 1. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 2. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 3. broughton-group.com [broughton-group.com]
- 4. TCA Intellectual Nourishment Blog [tri-chomeaustralia.com.au]
- 5. leafly.com [leafly.com]
- 6. leafwell.com [leafwell.com]
- 7. 5 Key Reasons Why Cannabis Brands Need Shelf Life and Stability Testing [acslab.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Development of a novel cannabinoid-loaded microemulsion towards an improved stability and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broughton-group.com [broughton-group.com]
- 15. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cannabinoid Biological Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in biological experiments involving cannabinoids.
Troubleshooting Guides
This section addresses specific issues that may arise during cannabinoid experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Solubility and Precipitation of Cannabinoids in Aqueous Media
-
Question: My cannabinoid compound is precipitating out of my aqueous cell culture medium. How can I improve its solubility?
-
Answer: Cannabinoids are highly lipophilic and have very low solubility in water.[1] Precipitation can lead to inaccurate dosing and misleading results. Here are some solutions:
-
Use of a Solubilizing Agent: Prepare stock solutions in an appropriate organic solvent and then dilute them in culture medium containing a carrier like bovine serum albumin (BSA) or a non-ionic surfactant like polysorbate 20.
-
Solvent Choice: For stock solutions, ethanol, methanol, DMSO, and dimethylformamide are commonly used.[2] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicating the final solution can help to disperse the cannabinoid and delay precipitation.
-
Temperature: Cannabinoid solubility can be temperature-dependent. Ensure your working solutions are at the appropriate temperature for your experiment.[1]
-
Issue 2: Inconsistent or Unreliable Results Due to Cannabinoid Degradation
-
Question: I am observing a loss of cannabinoid activity over time in my experiments. What could be the cause?
-
Answer: Cannabinoids can be unstable and degrade under certain conditions, leading to a decrease in their effective concentration.[3] Key factors influencing stability include:
-
Light Exposure: Cannabinoids are sensitive to light.[3] Stock solutions and experimental samples should be stored in amber vials or protected from light.
-
Temperature: While lower temperatures generally improve stability, some studies have noted cannabinoid loss at 4°C, possibly due to reduced solubility.[4] Frozen storage at -20°C or below is often recommended for long-term stability.[5]
-
Oxidation: Cannabinoids can be oxidized by air.[3] Minimize headspace in storage containers and consider using antioxidants in your preparations if compatible with your assay.
-
pH: The pH of the solution can affect cannabinoid stability. Ensure the pH of your buffers and media is appropriate and consistent.
-
Issue 3: High Background or Non-Specific Binding in Receptor Assays
-
Question: In my cannabinoid receptor binding assay, I am seeing high non-specific binding. How can I reduce this?
-
Answer: High non-specific binding can obscure the specific binding signal to the receptor of interest. Consider the following troubleshooting steps:
-
Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your binding buffer to reduce the binding of the radioligand to non-receptor components.[6]
-
Filter Pre-treatment: Pre-soaking the glass fiber filters with a solution like polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands.
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Ligand Concentration: Use a radioligand concentration that is appropriate for the receptor density in your preparation. Excessively high concentrations can lead to increased non-specific binding.
-
Issue 4: Suspected Off-Target Effects of Cannabinoids
-
Question: My experimental results are not consistent with known cannabinoid receptor signaling pathways. Could there be off-target effects?
-
Answer: Cannabinoids can interact with other receptors and signaling pathways, which can lead to off-target effects.[7] It is important to consider these possibilities:
-
Use of Antagonists: Employ selective antagonists for CB1 and CB2 receptors to confirm that the observed effects are mediated by these receptors.
-
Receptor Expression: Verify the expression levels of CB1 and CB2 receptors in your experimental system. Effects observed in cells lacking these receptors are likely off-target.
-
Alternative Targets: Be aware of other potential targets for cannabinoids, such as GPR55, TRPV1 channels, and PPARs.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the cannabinoid) to ensure that the observed effects are not due to the vehicle itself.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store cannabinoid stock solutions?
A1: It is recommended to prepare concentrated stock solutions in a suitable organic solvent such as ethanol, methanol, or DMSO.[2] For example, a 10 mM stock solution is common. These stock solutions should be stored in small aliquots in amber vials at -20°C or -80°C to minimize degradation from light and repeated freeze-thaw cycles.[9] When preparing working solutions, the stock solution should be diluted in a buffer or cell culture medium, ensuring the final solvent concentration is low enough to not affect the cells or assay.[2]
Q2: How can I be sure that the effects I am observing are specific to cannabinoid receptor activation?
A2: To confirm the specificity of the observed effects to cannabinoid receptors, you should include several key controls in your experiments. The use of selective antagonists for CB1 and CB2 receptors is crucial. If the effect of your cannabinoid agonist is blocked by a specific antagonist, it provides strong evidence for receptor-mediated action. Additionally, you can use a cell line that does not express cannabinoid receptors as a negative control. If the effect is absent in these cells, it further supports receptor specificity.
Q3: What are the key differences between using natural cannabis extracts and synthetic single-molecule cannabinoids in experiments?
A3: Natural cannabis extracts contain a complex mixture of cannabinoids, terpenes, and other compounds. This can lead to the "entourage effect," where the combined action of these molecules may differ from the effect of a single compound. However, the exact composition of extracts can be variable, making it challenging to achieve consistency in experiments. Single-molecule synthetic cannabinoids offer high purity and consistency, allowing for the precise study of the effects of a specific compound. The choice between the two depends on the research question. For studying the effects of a specific cannabinoid, a synthetic molecule is preferred. For investigating the therapeutic potential of the whole plant, a well-characterized extract may be more appropriate.
Q4: What are some common artifacts to be aware of when using vehicle controls in cannabinoid experiments?
A4: The vehicle used to dissolve cannabinoids, typically an organic solvent like DMSO or ethanol, can have its own biological effects, especially at higher concentrations. These can include cytotoxicity, altered gene expression, and changes in cell signaling. Therefore, it is critical to keep the final vehicle concentration in all experimental conditions, including the control group, as low as possible and consistent across all samples. It is also important to run a vehicle-only control to distinguish the effects of the cannabinoid from those of the solvent.[8]
Data Presentation
Table 1: Solubility of Common Cannabinoids in Various Solvents
| Cannabinoid | Solvent | Solubility (approx.) |
| THC | Hexane, Toluene, Chloroform | Soluble[1] |
| Water | Low solubility[1] | |
| CBD | Methanol | ~30 mg/mL |
| Ethanol | ~35 mg/mL | |
| DMSO | ~60 mg/mL | |
| Dimethylformamide | ~50 mg/mL | |
| Water | Negligibly soluble | |
| THCA | Not specified | |
| CBDA | Not specified |
Note: Solubility can be affected by temperature and the specific form of the cannabinoid (e.g., free acid vs. salt).
Table 2: Stability of Cannabinoids under Different Storage Conditions
| Cannabinoid | Matrix | Storage Condition | Duration | Stability/Loss | Reference |
| THC | Whole Blood | -20°C in glass vials | 4-24 weeks | 30-50% loss | [4] |
| THC | Whole Blood | -20°C in plastic containers | 4-24 weeks | 60-100% loss | [4] |
| THC, 11-nor-9-carboxy-THC, CBN, CBD | Whole Blood | Refrigerated/Frozen in glass vials | ~6 months | ~20% loss | [4] |
| Synthetic Cannabinoids (AB-Fubinaca, AB-Pinaca, UR-144) | Whole Blood | Ambient, Refrigerated | 3 months | Relatively stable | [5] |
| Synthetic Cannabinoid (XLR-11) | Whole Blood | Ambient, Refrigerated | 3 months | Significant degradation | [5] |
| All four synthetic cannabinoids | Whole Blood | Frozen (-20°C) | 3 months | Stable | [5] |
Experimental Protocols
Protocol 1: Cannabinoid Receptor Competition Binding Assay
This protocol is a general guideline for a radioligand competition binding assay to determine the affinity of a test cannabinoid for CB1 or CB2 receptors.
-
Membrane Preparation:
-
Prepare cell membranes from cells stably expressing the human CB1 or CB2 receptor.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]
-
A fixed concentration of a suitable radioligand (e.g., [³H]CP55,940).
-
A range of concentrations of the unlabeled test cannabinoid.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
For total binding control wells, add only the radioligand and buffer.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: MTT Cell Viability Assay for Cannabinoid Cytotoxicity
This protocol outlines the steps for an MTT assay to assess the effect of a cannabinoid on cell viability.[11]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cannabinoid in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the cannabinoid.
-
Include vehicle control wells and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[12]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of the cannabinoid to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Workflow for a cannabinoid cell viability (MTT) assay.
Caption: Canonical cannabinoid receptor signaling pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. The stability of cannabis and its preparations on storage [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shareok.org [shareok.org]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying potential health effects of minor cannabinoids by in vitro and in silico biological target screening - American Chemical Society [acs.digitellinc.com]
- 8. Visual function and vehicle driving performance under the effects of cannabidiol: A randomized cross‐over experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Cannabisin A Dosage for Animal Studies
Disclaimer: The information provided below is based on research on various cannabinoids, such as THC and CBD, as there is no specific scientific literature available for a compound named "Cannabisin A." Researchers should adapt these guidelines based on the specific properties of their test compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice or rats?
A1: For novel cannabinoids, it is crucial to start with a low dose and escalate gradually. Based on studies with common cannabinoids like CBD and THC, a starting dose in rodents can range from 1 to 10 mg/kg.[1][2] The optimal dose will depend on the specific research question, the animal model, and the observed biological response. For immune function studies, doses may be higher than 5 mg/kg.[1] It's important to note that rodents often require significantly higher doses than humans to achieve comparable effects due to their higher metabolic rates.[1]
Q2: How should I dissolve this compound for in vivo administration?
A2: Cannabinoids are typically lipophilic and have low water solubility.[3][4][5] Therefore, they require a suitable vehicle for administration. Common vehicles include:
-
Oils: Sesame oil or other vegetable oils are often used for subcutaneous or oral administration.[6]
-
Aqueous Suspensions: A mixture of ethanol, Tween 80, and saline (e.g., 1:1:18 v/v/v) is a common vehicle for intraperitoneal injections.[2][7] The cannabinoid is first dissolved in ethanol, then Tween 80 is added, and finally, the saline is mixed in.[7]
The choice of vehicle can significantly impact the pharmacokinetic profile of the compound.[6]
Q3: Which route of administration is best for this compound?
A3: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
-
Intraperitoneal (IP) Injection: This route leads to rapid absorption with high peak plasma concentrations that decrease quickly.[6] It is a common route for acute dosing studies in rodents.[2][8]
-
Oral Gavage: This method mimics human oral consumption but may result in lower bioavailability due to first-pass metabolism.[9][10] The peak plasma levels are often reached later compared to IP injection.[11]
-
Subcutaneous (SC) Injection: This route, especially with an oil-based vehicle, results in a slower rise and a more sustained, lower plateau in plasma concentration, suitable for chronic exposure models.[6]
Q4: My animals are showing unexpected side effects (e.g., ataxia, lethargy). What should I do?
A4: Ataxia (impaired coordination), hypothermia, and sedation are known side effects of certain cannabinoids, particularly THC, at higher doses.[12][13] If you observe these effects:
-
Review your dosage: You may be in the toxic range for your specific compound or animal model. Consider reducing the dose in subsequent experiments.
-
Monitor the animals closely: Ensure they have easy access to food and water.
-
Refine your experimental protocol: If the side effects interfere with the primary endpoints of your study, a lower dose or a different administration route might be necessary.
Q5: I am seeing high variability in my results between animals. What could be the cause?
A5: High variability can stem from several factors:
-
Formulation: Ensure your this compound formulation is homogenous and stable. Inadequate solubilization can lead to inconsistent dosing.
-
Administration Technique: Inconsistent administration (e.g., incorrect placement of an IP injection) can lead to variable absorption.
-
Animal Factors: The age, sex, and strain of the animals can influence the pharmacokinetics and pharmacodynamics of cannabinoids.[11][14]
-
Food Effect: The presence of food in the stomach can affect the absorption of orally administered cannabinoids.[11] Consider fasting the animals before dosing for oral studies.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | High lipophilicity of the compound.[3][4] | 1. Use a co-solvent system (e.g., ethanol) to initially dissolve the compound. 2. Employ a surfactant like Tween 80 or Cremophor to create a stable emulsion or suspension in an aqueous vehicle. 3. For oral administration, consider lipid-based formulations to improve absorption.[4] |
| Precipitation of Compound in Vehicle | The vehicle cannot maintain the compound in solution at the desired concentration. | 1. Increase the proportion of the co-solvent or surfactant. 2. Gently warm the solution (do not exceed 37°C).[15] 3. Prepare fresh formulations for each experiment. |
| Low Bioavailability after Oral Dosing | Extensive first-pass metabolism in the liver.[9][10] | 1. Consider alternative administration routes like intraperitoneal or subcutaneous injection to bypass the liver.[6] 2. For oral studies, use formulations designed to enhance absorption, such as lipid-based systems.[4] 3. Investigate if co-administration with an inhibitor of relevant metabolic enzymes is appropriate for your study. |
| Rapid Clearance of the Compound | The compound has a short half-life in the chosen animal model.[8] | 1. For sustained exposure, consider more frequent dosing or a continuous delivery method (e.g., osmotic mini-pumps). 2. Use a subcutaneous administration route with an oil-based vehicle to achieve a slower release profile.[6] |
| Inconsistent Pharmacokinetic Data | Variability in administration, animal physiology, or formulation. | 1. Standardize the administration technique and ensure all personnel are properly trained. 2. Use animals of the same age, sex, and genetic background.[14] 3. Ensure the formulation is homogenous by vortexing or sonicating before each administration.[2] |
Quantitative Data Summary
Table 1: Example Dosages of Cannabinoids in Animal Studies
| Cannabinoid | Animal Model | Route of Administration | Dosage Range | Application | Reference |
| CBD | Dog | Oral | 2 - 8 mg/kg | Osteoarthritis | [16] |
| CBD | Dog | Oral | 2.5 mg/kg (twice daily) | Epilepsy | [17] |
| THC & CBD | Mouse | Intraperitoneal | 10 mg/kg THC, 10-100 mg/kg CBD | Neurochemical analysis | [2] |
| THCA & CBDA | Mouse | Intraperitoneal | 10 mg/kg | Pharmacokinetics | [8] |
| THC | Rat | Oral | 12.5 - 50 mg/kg/day | Reproductive toxicity | [13] |
Table 2: Pharmacokinetic Parameters of Cannabinoids in Rodents
| Cannabinoid | Animal Model | Route & Dose | Tmax (plasma) | t1/2 (plasma) | Brain-to-Plasma Ratio | Reference |
| CBDA | Mouse | IP (10 mg/kg) | 30 min | 92 min | 0.04 (in oil vehicle) | [8] |
| THCA | Mouse | IP (10 mg/kg) | 15-45 min | < 4 h | ≤ 0.15 | [8] |
| THC | Mouse | Oral (5 mg/kg) | ~1-2 hours | - | - | [11] |
| THC | Rat | IP (1 mg/kg) | ~30 min | - | ~0.6 | [7] |
| CBD | Rat | IP (5 mg/kg) | ~30 min | - | - | [7] |
Table 3: Acute Toxicity (LD50) of THC in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intravenous | 28.6 | [12] |
| Rat | Intraperitoneal | 372.9 | [12] |
| Rat | Oral | 666.1 | [12] |
| Mouse | Intravenous | 42.47 | [12] |
| Mouse | Intraperitoneal | 454.5 | [12] |
| Mouse | Oral | 481.9 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (pure compound)
-
Ethanol (200 proof, sterile)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Nitrogen gas source (optional)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a small volume of ethanol to dissolve the compound completely. For example, dissolve 200 mg of the compound in 450 µL of ethanol.[2]
-
Add Tween 80 to the ethanol-cannabinoid solution. A common ratio is 1 part Tween 80 to 1 part ethanol solution.
-
(Optional) Gently evaporate the ethanol using a stream of nitrogen gas.[7]
-
Add sterile saline to the mixture to achieve the final desired concentration. A common final vehicle composition is a 1:1:18 ratio of ethanol:Tween 80:saline.[2]
-
Vortex the solution thoroughly to ensure a homogenous suspension before drawing it into a syringe.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Methodology:
-
Weigh the mouse to determine the exact volume of the formulation to be administered.
-
Draw the calculated volume of the homogenous this compound formulation into the syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to prevent injury to the esophagus.
-
Insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Gently advance the needle until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid coming from the nose).
Visualizations
Caption: Experimental workflow for a typical in vivo animal study with this compound.
Caption: Simplified cannabinoid receptor signaling pathway.[18][19][20]
References
- 1. Cannabinoids and Animal Physiology - Marijuana and Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Route of Administration and Vehicle on the Pharmacokinetics of THC and CBD in Adult, Neonate, and Breastfed Sprague-Dawley Rats [escholarship.org]
- 7. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cannabis sativa in veterinary medicine: Foundations and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. ebm-journal.org [ebm-journal.org]
- 13. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gdddrjournal.com [gdddrjournal.com]
- 16. veterinarycannabissociety.org [veterinarycannabissociety.org]
- 17. Use of cannabis in the treatment of animals: a systematic review of randomized clinical trials | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 18. cannabinoid signaling pathway Gene Ontology Term (GO:0038171) [informatics.jax.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cannabinoid Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the mass spectrometry analysis of cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity in cannabinoid mass spectrometry?
Low signal intensity in cannabinoid analysis can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction of cannabinoids from the sample matrix can lead to low recovery and consequently, a weak signal. Additionally, the presence of interfering compounds from the matrix can suppress the ionization of the target analytes.[1][2][3]
-
Improper Instrument Settings: The choice of ionization source and its settings are critical. For instance, electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) may be more suitable for less polar cannabinoids.[4] Incorrect source parameters like capillary voltage, desolvation temperature, and gas flows can significantly impact signal intensity.[5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with cannabinoids for ionization, leading to a phenomenon known as ion suppression, which reduces the analyte signal.[1][2][6][7]
-
Analyte Degradation: Cannabinoids, particularly acidic forms like THCA and CBDA, can be sensitive to heat and light.[8] Improper storage or high temperatures in the GC inlet or MS source can lead to decarboxylation or degradation, resulting in a lower signal for the target analyte.
-
Inappropriate Mobile Phase Composition: For LC-MS, the mobile phase composition, including the pH and organic solvent ratio, affects the ionization efficiency of cannabinoids.[7]
Q2: Should I use positive or negative ionization mode for cannabinoid analysis?
The choice between positive and negative ionization mode depends on the specific cannabinoids being analyzed.
-
Positive Ionization Mode (+ESI): Generally preferred for neutral cannabinoids such as THC, CBD, and CBN.[5]
-
Negative Ionization Mode (-ESI): Often better for acidic cannabinoids like THCA and CBDA, as they readily deprotonate to form [M-H]⁻ ions.[5] Some studies have also shown that negative mode may be better for analyzing certain metabolites of cannabinoids.[7]
For comprehensive analysis of a sample containing both neutral and acidic cannabinoids, running the analysis in both modes or using a polarity-switching method may be necessary.
Q3: When is derivatization necessary for cannabinoid analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties.
-
For GC-MS: Derivatization is often required for cannabinoids to increase their volatility and thermal stability, preventing degradation in the hot GC inlet.[8][9] Silylation is a common derivatization technique for cannabinoids in GC-MS.[8][10]
-
For LC-MS: Derivatization is less common for LC-MS as it can typically analyze native cannabinoids.[11] However, in some cases, derivatization can be used to improve ionization efficiency and thus sensitivity for certain cannabinoids that ionize poorly.[12] For instance, derivatizing agents can be used to differentiate cannabinoid isomers.[13]
Troubleshooting Guides
Guide 1: Troubleshooting No or Low Analyte Signal
This guide provides a systematic approach to diagnosing and resolving issues of no or low signal for your cannabinoid standards or samples.
Problem: You are not observing the expected signal for your cannabinoid analytes.
Troubleshooting Workflow:
Step-by-Step Guide:
-
Verify System Suitability: Prepare and inject a fresh, known concentration of your cannabinoid standard directly into the mass spectrometer (bypassing the LC column if possible) to confirm that the instrument is functioning correctly.[14]
-
Inspect the Mass Spectrometer:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4]
-
Ion Source: Visually inspect the electrospray needle for a stable spray.[14] A common issue is a clogged or dirty ion source, which may require cleaning.
-
Gas and Power Supplies: Verify that all necessary gases (e.g., nitrogen) are flowing at the correct pressures and that all power supplies are on.
-
-
Check the Liquid Chromatography (LC) System:
-
Mobile Phase: Confirm that the mobile phase composition is correct and that the pumps are delivering the correct flow rate. Air bubbles in the lines can cause signal loss.[14]
-
Column: Check for high backpressure, which may indicate a column clog. Ensure the column has not degraded.
-
Connections: Inspect all fittings and connections for leaks.
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: If the standard shows a good signal but your sample does not, the issue may be with your sample preparation. Perform a spike and recovery experiment to determine the efficiency of your extraction method.
-
Matrix Effects: To determine if matrix effects are the cause of signal suppression, you can perform a post-column infusion experiment or compare the signal of the analyte in a clean solvent versus a matrix-matched standard.[15]
-
Guide 2: Addressing Matrix Effects
Problem: You suspect that components in your sample matrix are suppressing the signal of your cannabinoid analytes.
Logical Relationship Diagram:
Mitigation Strategies:
-
Optimize Chromatography: Modifying the LC method can help separate the cannabinoids from the interfering matrix components.[15]
-
Gradient Adjustment: Alter the gradient profile to improve the resolution between your analytes and the matrix interferences.
-
Column Selection: Try a column with a different stationary phase chemistry.
-
-
Improve Sample Preparation: A more rigorous sample clean-up can remove the interfering compounds before analysis.[7][15]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components.
-
Liquid-Liquid Extraction (LLE): Can be used to isolate cannabinoids from the sample matrix.
-
-
Use an Internal Standard: The use of an isotopically labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression during quantification.[16]
Experimental Protocols
Protocol 1: Generic Cannabinoid Extraction from Plant Material
This protocol provides a general procedure for the extraction of cannabinoids from cannabis or hemp plant material.
-
Homogenization: Weigh approximately 100 mg of homogenized and dried plant material into a centrifuge tube.
-
Extraction Solvent: Add 10 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate and methanol).[17]
-
Extraction: Vortex the sample for 1 minute, followed by sonication for 10-15 minutes.[17]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration and Dilution: Collect the supernatant and filter it through a 0.22 µm syringe filter. Dilute the extract with the mobile phase to a concentration within the calibration range of your instrument.
Protocol 2: LC-MS/MS Instrument Parameters
The following table provides a starting point for LC-MS/MS instrument parameters for cannabinoid analysis. These will need to be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[7][18] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7][18] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40-50 °C[7][19] |
| Ionization Mode | ESI Positive and/or Negative[5] |
| Capillary Voltage | 3.0 - 4.0 kV[5][17] |
| Desolvation Temperature | 350 - 450 °C[5][17] |
| Desolvation Gas Flow | 800 L/hr[5] |
| Cone Gas Flow | 60 L/hr[5] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for validated LC-MS/MS methods for cannabinoid quantification.
| Parameter | Oil Matrix[17] | Marijuana Matrix[17] | Oral Fluid[19] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 1 - 5 ng/mL | 0.4 - 1.0 ng/mL |
| Limit of Detection (LOD) | 0.3 - 1.5 ng/mL | 0.3 - 1.5 ng/mL | N/A |
| Recovery | 84.6 - 107.6% | 80.6 - 105.9% | 26.0 - 98.8% |
| Precision (RSD) | 1.98 - 13.94% | 3.25 - 13.56% | < 15% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. nij.ojp.gov [nij.ojp.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. researchgate.net [researchgate.net]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. mdpi.com [mdpi.com]
- 12. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 13. nij.ojp.gov [nij.ojp.gov]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Cannabisin A in complex mixtures
Welcome to the technical support center for the analysis of Cannabisin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of this compound in complex samples?
A1: The primary challenges stem from the inherent complexity of matrices such as plant extracts, edibles, and biological fluids.[1] These matrices contain numerous compounds, including other cannabinoids, terpenes, and flavonoids, that can co-elute with this compound, making accurate quantification difficult.[2] The similar chemical structures of many cannabinoids further complicate chromatographic separation.[3] Additionally, the hydrophobicity of cannabinoids can lead to variable binding to components within the sample matrix, affecting recovery and resolution.[1]
Q2: Which chromatographic technique is generally recommended for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for cannabinoid analysis, including this compound.[2][4] HPLC, particularly when coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, offers high selectivity and is suitable for the analysis of thermolabile compounds like the acidic cannabinoids, which would be decarboxylated at the high temperatures used in Gas Chromatography (GC).[4] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to traditional HPLC.[5]
Q3: How can I improve the separation of this compound from co-eluting peaks?
A3: To improve separation from co-eluting peaks, consider the following strategies:
-
Method Development: Optimize the mobile phase composition (e.g., switching from an acetonitrile-based to a methanol-based mobile phase can alter selectivity), gradient profile, column temperature, and flow rate.[6]
-
Column Selection: Employ a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or a fluorophenyl phase) to exploit different analyte-stationary phase interactions.[7] Using columns with smaller particle sizes (e.g., sub-2-µm) can also significantly enhance resolution.[8]
-
Advanced Techniques: Consider two-dimensional gas chromatography (GCxGC) for highly complex samples, as it provides significantly increased peak capacity and resolution.[9][10] Supercritical Fluid Chromatography (SFC) offers an orthogonal separation mechanism to reversed-phase LC and can be a valuable tool.[8]
-
Selective Detection: Utilize a mass spectrometer (MS) as a detector. Tandem mass spectrometry (MS/MS) is particularly powerful as it can differentiate between compounds with the same mass-to-charge ratio based on their fragmentation patterns, effectively resolving co-eluting compounds.[3][11]
Q4: What sample preparation techniques are effective for reducing matrix interference?
A4: Effective sample preparation is crucial for minimizing matrix effects and improving the resolution of this compound.[12] Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): A fundamental technique for separating analytes from interferences based on their relative solubilities in two immiscible liquids.[12]
-
Solid-Phase Extraction (SPE): A highly selective method for sample clean-up that can effectively remove interfering compounds by utilizing a solid sorbent.[12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for clean-up and is effective for a wide range of matrices.[13]
-
Filtration: A simple and essential step to remove particulate matter that can clog columns and interfere with the analysis.[14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor resolution of this compound peak | Inappropriate column chemistry or dimensions. | Select a high-resolution column (e.g., with smaller particle size). Experiment with different stationary phases (C18, phenyl-hexyl) to alter selectivity.[7] |
| Sub-optimal mobile phase composition. | Adjust the organic modifier (e.g., methanol instead of acetonitrile) and the pH of the aqueous phase.[6] Optimize the gradient slope for better separation of closely eluting compounds. | |
| Co-elution with matrix components or other cannabinoids.[2] | Improve sample clean-up using SPE or QuEChERS.[12][13] Employ a more selective detector like a tandem mass spectrometer (MS/MS).[3] | |
| Peak tailing or fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Secondary interactions with the stationary phase. | Use a mobile phase additive (e.g., a small amount of acid like formic acid) to improve peak shape.[7] | |
| Column degradation. | Replace the column with a new one. Use a guard column to protect the analytical column.[13] | |
| Low signal intensity for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. Consider techniques like ultrasonic-assisted extraction.[15] |
| Matrix suppression effects in the detector (especially with MS). | Enhance sample clean-up to remove interfering matrix components.[12] Use an internal standard to correct for matrix effects. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[13] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. | |
| Air bubbles in the system. | Degas the mobile phase before use. |
Experimental Protocols
General Workflow for this compound Analysis by HPLC-PDA/MS
This protocol outlines a general methodology. Specific parameters should be optimized for your particular instrument and sample matrix.
1. Sample Preparation (Extraction and Clean-up)
-
Objective: To extract this compound from the sample matrix and remove interfering compounds.
-
Procedure (based on QuEChERS):
-
Homogenize your sample (e.g., plant material, edible product).[13]
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., acetonitrile with 1% acetic acid).[13]
-
Vortex or shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).[13]
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (the upper layer) for clean-up.
-
Add the aliquot to a dSPE tube containing a sorbent (e.g., C18 and PSA) to remove interfering substances.
-
Vortex and centrifuge.
-
Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.[14]
-
2. HPLC Method Parameters
-
Objective: To achieve chromatographic separation of this compound from other components.
-
Typical Parameters:
-
Column: A reversed-phase C18 column is a common starting point (e.g., 150 mm x 4.6 mm, 2.7 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A typical gradient might start at 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35 °C.[13]
-
Injection Volume: 5-10 µL.
-
Detector: PDA (monitoring at 228 nm) or MS/MS (using specific MRM transitions for this compound).[3][7]
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor resolution.
Data Presentation
Table 1: Qualitative Comparison of Analytical Techniques for Cannabinoid Analysis
| Technique | Resolution | Speed | Selectivity | Throughput | Notes |
| HPLC-UV/PDA [2] | Good | Moderate | Moderate | High | A common and robust method for potency testing. May be limited by co-eluting compounds with similar UV spectra.[1] |
| UHPLC-UV/PDA [5] | Excellent | Fast | Moderate | Very High | Offers higher resolution and faster run times than conventional HPLC. |
| LC-MS/MS [11] | Excellent | Fast | Excellent | High | Highly selective and sensitive, capable of resolving co-eluting compounds based on mass-to-charge ratio and fragmentation.[3] |
| GC-MS [4] | Good | Fast | Good | High | Requires derivatization to analyze acidic cannabinoids.[4] Risk of thermal degradation of some compounds. |
| SFC [8] | Good-Excellent | Fast | Good | High | Provides orthogonal selectivity to reversed-phase LC, which is beneficial for complex samples.[8] |
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Advanced Cannabinoid Analysis - Latest Method Developments : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 4. Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. Resolution of co-eluting compounds of Cannabis Sativa in comprehensive two-dimensional gas chromatography/mass spectrometry detection with Multivariate Curve Resolution-Alternating Least Squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. dpxtechnologies.com [dpxtechnologies.com]
- 15. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cannabisin A and Cannabidiol (CBD): A Guide for Researchers
An In-depth Look at Two Phytochemicals from Cannabis sativa
This guide provides a detailed comparative analysis of Cannabisin A and cannabidiol (CBD), two distinct phytochemicals derived from Cannabis sativa. While CBD has been the subject of extensive scientific investigation, research into this compound is in its nascent stages. This document aims to synthesize the available experimental data, detail relevant experimental methodologies, and visualize known signaling pathways to offer a clear and objective comparison for researchers, scientists, and drug development professionals.
Introduction
Cannabidiol (CBD) is a non-intoxicating phytocannabinoid that has garnered significant attention for its therapeutic potential across a wide range of applications.[1] In contrast, this compound belongs to a class of lignanamides found in hemp seeds and is recognized for its antioxidant properties. This guide will explore the current scientific understanding of both compounds, focusing on their anti-inflammatory and antioxidant activities.
Data Presentation: A Comparative Overview
Due to the extensive research on CBD, a wealth of quantitative data is available to characterize its biological activity. Conversely, specific quantitative data for this compound is scarce in the current scientific literature. The following tables summarize the available information to facilitate a comparative understanding.
Table 1: Comparative Biological Activities
| Property | Cannabidiol (CBD) | This compound |
| Anti-inflammatory Activity | Demonstrated in numerous in vitro and in vivo models.[2][3] | Implied through studies on hemp seed extracts, but direct evidence and quantitative data are lacking.[4] |
| Antioxidant Activity | Potent antioxidant properties confirmed through various assays (DPPH, FRAP, ORAC).[5][6] | Recognized as an antioxidant, but specific quantitative data from standardized assays are not readily available.[4] |
| Neuroprotective Effects | Shown to have neuroprotective properties in models of neurodegenerative diseases.[7][8] | General neuroprotective potential suggested for hemp polyphenols, but specific data for this compound is absent.[9] |
Table 2: Quantitative Anti-inflammatory Data for CBD
| Assay / Model | Key Findings | Reference |
| LPS-stimulated BV-2 Microglial Cells | Reduces production of pro-inflammatory cytokines (IL-1β, IL-6, IFNβ).[10] | [10] |
| Human Lung Epithelial Cells (A549) | Reduces IL-6 and IL-8 secretion with an IC50 of 3.45 and 3.49 µg/mL, respectively.[11] | [11] |
| Human Primary Leukocytes | Evaluation of anti-inflammatory effects of selected cannabinoids.[12] | [12] |
No specific IC50 values or similar quantitative data for the anti-inflammatory activity of isolated this compound were found in the reviewed literature.
Table 3: Quantitative Antioxidant Data for CBD
| Assay | Key Findings | Reference |
| DPPH Radical Scavenging Assay | Ethanolic extract of Cannabis sativa L. flowers showed an IC50 value of 231.39 μg/ml.[13] | [13] |
| DPPH and Superoxide Radical Scavenging | Aqueous extract of hemp showed an IC50 of 60 μg/ml (DPPH) and 9 μg/ml (superoxide).[14][15] | [14][15] |
| FRAP and ORAC Assays | Hexane extract of hemp showed significant antioxidant capacity.[14][15] | [14][15] |
Specific quantitative data from antioxidant assays performed on isolated this compound are not available in the reviewed literature. The available data pertains to extracts containing a mixture of compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature for the assessment of anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity Assay: Cytokine Production in LPS-stimulated Microglial Cells
Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., CBD) for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
Quantification of Cytokines: The levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-β (IFNβ) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Data Analysis: The concentration of cytokines in the treated groups is compared to the LPS-only control group to determine the inhibitory effect of the test compound. IC50 values can be calculated from the dose-response curves.[10]
Antioxidant Activity Assay: DPPH Radical Scavenging Activity
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, causing its discoloration.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Different concentrations of the test compound (e.g., CBD or a plant extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Data Analysis: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the test compound.[13]
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of CBD have been extensively studied, revealing a complex interplay with multiple signaling pathways. In contrast, the specific signaling pathways modulated by this compound remain to be elucidated.
Cannabidiol (CBD)
CBD's anti-inflammatory effects are mediated through various pathways, often independent of the classical cannabinoid receptors (CB1 and CB2).[16]
-
Inhibition of NF-κB Pathway: CBD has been shown to reduce the activity of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[10][17] This is achieved by decreasing the phosphorylation of IκB, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[17]
-
Modulation of MAPK Pathway: CBD can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK.[18] For instance, cannabidiol has been found to inhibit p38 MAPK activation.[19]
-
Interaction with other Receptors: CBD interacts with a variety of other receptors, including G-protein coupled receptors (GPCRs) such as GPR55, transient receptor potential (TRP) channels like TRPV1, and peroxisome proliferator-activated receptors (PPARs).[3][20] Its interaction with the adenosine A2A receptor is also implicated in its anti-inflammatory effects.[20]
The following diagram illustrates the inhibitory effect of CBD on the NF-κB signaling pathway.
This diagram illustrates how CBD can block the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, ultimately leading to a reduction in the production of pro-inflammatory cytokines.
This compound
The specific molecular targets and signaling pathways for this compound have not yet been extensively investigated. As a lignanamide, it is structurally distinct from cannabinoids and likely interacts with different cellular machinery. Research on hemp seed extracts containing cannabisins suggests that their antioxidant effects contribute to their overall biological activity, but the precise mechanisms remain to be elucidated.[4]
Conclusion
This comparative analysis highlights the significant disparity in the scientific understanding of Cannabidiol (CBD) and this compound. CBD is a well-characterized compound with a plethora of data supporting its anti-inflammatory and antioxidant properties, along with a growing understanding of its complex mechanisms of action. In contrast, this compound, while identified as a component of hemp seeds with antioxidant potential, remains largely uncharacterized in terms of its specific biological activities, quantitative potency, and molecular targets.
For researchers, scientists, and drug development professionals, this guide underscores the vast therapeutic potential that may yet be uncovered within the diverse chemical landscape of Cannabis sativa. While CBD presents a more immediate path for therapeutic development due to the extensive existing research, the limited knowledge on compounds like this compound represents a significant opportunity for novel discovery and future investigation. Further research is imperative to isolate this compound in sufficient quantities for comprehensive pharmacological evaluation and to elucidate its mechanisms of action, which may reveal unique therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [cannabishealthnews.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determining Antioxidant Activity of Cannabis Leaves Extracts from Different Varieties—Unveiling Nature’s Treasure Trove [mdpi.com]
- 6. Probing the antioxidant activity of Δ9-tetrahydrocannabinol and cannabidiol in Cannabis sativa extracts - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]
- 8. oatext.com [oatext.com]
- 9. Cannabis sativa L. polyphenols modulate oxidative stress in vitro acting as neuroprotective agents - American Chemical Society [acs.digitellinc.com]
- 10. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-inflammatory effects of selected cannabinoids and terpenes from Cannabis Sativa employing human primary leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Evaluation of two different Cannabis sativa L. extracts as antioxidant and neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Cannabis on Glutamatergic Neurotransmission: The Interplay between Cannabinoids and Glutamate [mdpi.com]
- 20. researchgate.net [researchgate.net]
Cannabisin A vs. Other Lignanamides: A Comparative Analysis of Bioactivity
A detailed guide for researchers and drug development professionals on the comparative performance of Cannabisin A against other notable lignanamides, supported by experimental data and mechanistic insights.
Introduction
Lignanamides are a class of naturally occurring polyphenolic compounds found in various plants, including Cannabis sativa. These molecules are recognized for their diverse and potent biological activities, making them promising candidates for pharmaceutical research and development. Among them, this compound, an arylnaphthalene lignanamide, has garnered significant interest. This guide provides a comparative analysis of this compound with other lignanamides, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. The information is compiled from various scientific studies to offer a comprehensive overview for researchers.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the biological activities of this compound and other selected lignanamides. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function), with lower values indicating higher potency.
Antioxidant Activity
The antioxidant potential of lignanamides is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging capacity of these compounds.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| This compound | 32.9 | 6.6 | [1] |
| Cannabisin D | 23.9 | 0.5 | [1] |
| Quercetin (Control) | 25.5 | 0.4 | [1] |
Note: The data for this compound and D are from a study by Yan et al. (2015) and are presented for comparative purposes.
Anti-inflammatory Activity
Lignanamides have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | NO Production Inhibition | Data Not Available | ||
| This compound | COX-2 Inhibition | Data Not Available | ||
| Grossamide | NO Production Inhibition | > 100 | RAW 264.7 | [2] |
| Melongenamide B | NO Production Inhibition | 16.2 | RAW 264.7 | |
| Hancamide A | NO Production Inhibition | 4.26 | BV-2 | |
| Indomethacin (Control) | NO Production Inhibition | 34.67 (µg/mL) | RAW 264.7 | [3][4] |
| Cannabidiolic Acid (CBDA) | COX-2 Inhibition | ~2 | [5][6][7][8] |
Note: Direct IC50 values for the anti-inflammatory activity of this compound were not available in the reviewed literature. Data for other lignanamides and related compounds are provided for context.
Cytotoxic Activity
The potential of lignanamides as anticancer agents is an active area of research. Their cytotoxic effects are evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Various | Data Not Available | |
| Cannabisin B | HepG2 | Antiproliferative action noted | [9] |
| Hancamide B | MGC-803, HepG2, SKOV-3, T24, HeLa | 13.57 - 34.20 | |
| Dihydroguaiaretic acid | HL-60 | ~30 | [10] |
| Cannabidiol (CBD) | HT-29 | 30.0 ± 3.02 | [11] |
| Cannabidiol (CBD) | LN229 (Glioblastoma) | 8.9 (24h), 8.8 (48h) | [12] |
Note: Specific IC50 values for the cytotoxic activity of this compound were not found in the reviewed literature. Data for other lignanamides and cannabinoids are presented for a broader perspective.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures found in the scientific literature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add a specific volume of the test sample solution to a solution of DPPH in a 96-well plate or a cuvette.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure :
-
Add a defined volume of the test sample to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture : Culture RAW 264.7 cells in a suitable medium.
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
NO Measurement : Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculation : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
-
Reagents : Utilize a commercial COX inhibitor screening assay kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection agent.
-
Assay Procedure :
-
In a 96-well plate, combine the COX-2 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the production of prostaglandins or by using a colorimetric or fluorometric probe.
-
-
Calculation : The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow.
-
Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure :
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
-
Calculation : The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by lignanamides and a general workflow for assessing their bioactivity.
Putative Anti-inflammatory Signaling Pathway of Lignanamides
Lignanamides are known to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. While direct evidence for this compound is limited, its structural similarity to other bioactive lignanamides suggests a potential role in these pathways.
Caption: Putative anti-inflammatory mechanism of lignanamides via inhibition of NF-κB and MAPK pathways.
Potential Cytotoxic Signaling Pathway of Lignanamides
Lignanamides may induce cytotoxicity in cancer cells through the modulation of survival and apoptosis pathways, such as the PI3K/Akt pathway.
Caption: Potential cytotoxic mechanism of lignanamides through inhibition of the PI3K/Akt survival pathway.
General Experimental Workflow for Bioactivity Screening
This diagram outlines a typical workflow for the initial screening and evaluation of the biological activities of lignanamides.
Caption: General workflow for screening the bioactivity of lignanamides.
Conclusion
This compound demonstrates notable antioxidant activity, although comprehensive comparative data for its anti-inflammatory and cytotoxic effects against other lignanamides are not yet fully available in the public domain. The provided data for other lignanamides and related compounds offer a valuable benchmark for future research. The experimental protocols and signaling pathway diagrams included in this guide serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other lignanamides. Further studies are warranted to elucidate the precise mechanisms of action of this compound and to conduct direct comparative analyses with a broader range of lignanamides to fully establish its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic, Anti-inflammatory and Antioxidant Activities of Heliotropium indicum Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. realmofcaring.org [realmofcaring.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. termedia.pl [termedia.pl]
Cannabisin A: A Potent Antioxidant from Hemp Seed Confirmed Against Quercetin Standard
For Immediate Release
Comparative Antioxidant Activity
The antioxidant potential of Cannabisin A has been quantified using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results from a pivotal study by Yan et al. (2015) are summarized below, directly comparing the activity of this compound with that of quercetin.
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | ORAC Assay (µM Trolox Equivalents/µM) |
| This compound | 32.9 | 6.6 | 7.3 |
| Quercetin (Standard) | 25.5 | 0.4 | 9.2 |
Data sourced from Yan et al. (2015). IC50 represents the concentration required to inhibit 50% of the radical activity; a lower value indicates greater antioxidant capacity. For the ORAC assay, a higher value indicates greater antioxidant capacity.
The data indicates that while quercetin shows stronger radical scavenging activity in the ABTS assay, this compound demonstrates potent activity in all three assays, with a particularly notable Oxygen Radical Absorbance Capacity.
Experimental Methodologies
The following protocols provide a detailed description of the methods employed to determine the antioxidant capacity of this compound as compared to a known standard. These are based on the methodologies cited in the referenced study.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture : Test compounds (this compound and quercetin) at various concentrations are added to the DPPH solution in a 96-well microplate.
-
Incubation : The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : The test compounds are added to the ABTS•+ working solution.
-
Absorbance Measurement : The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation : The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation : A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture : The test compound, the fluorescent probe, and the buffer are mixed in a 96-well black microplate.
-
Incubation : The plate is incubated at 37°C.
-
Initiation of Reaction : The AAPH solution is added to initiate the oxidative reaction.
-
Fluorescence Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at ~485 nm, emission at ~520 nm).
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the antioxidant capacity of a test compound like this compound against a known standard.
A Comparative Guide to the Cross-Validation of Analytical Methods for Cannabisin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of Cannabisin A: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed overview of the experimental protocols and performance characteristics of each technique, enabling an informed selection for specific research and development applications.
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, GC-MS, and UV-Vis Spectrophotometry for the analysis of cannabinoids, which can be extrapolated to lignanamides like this compound with appropriate method development.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity (Range) | 0.25 - 50.0 µg/mL[2] | 0.195 - 50.0 ng/mL[1] | 0.2 - 2.0 µg/mL[3] | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.995[2] | > 0.99[1] | > 0.99[3] | > 0.99 |
| Accuracy (% Recovery) | 91% - 107%[2] | 94.2% - 112.7%[1] | Within ±15% of nominal value[3] | Typically 90-110% |
| Precision (% RSD) | Intra-day: 2.5% - 5.2%[2]Inter-day: 0.28% - 5.5%[2] | Intra-day: < 15%[1]Inter-day: < 15%[1] | < 15%[3] | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL[2] | 0.024 - 0.048 ng/mL[4] | 0.01 µg/mL[3] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL[2] | 0.195 ng/mL[1] | 0.2 µg/mL[3] | ~5 µg/mL |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for a target analyte like this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of lignanamides and cannabinoids in plant matrices and would require specific optimization for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various cannabis-derived samples.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for complex plant extracts. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-330 nm would likely be appropriate for lignanamides.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
Sample Preparation: Extract this compound from the plant material using a suitable solvent (e.g., methanol or ethanol) and sonication or maceration. The extract may require filtration and dilution to fall within the linear range of the calibration curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.
-
Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic conditions: Similar to the HPLC-UV method, a reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but may require more rigorous cleanup steps to minimize matrix effects. The use of an isotopically labeled internal standard is highly recommended for accurate quantification.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of lignanamides, although it may require derivatization to improve volatility and thermal stability.
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 150°C and ramping up to 300°C.
-
MS Detection: Electron ionization (EI) with scanning in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Standard and Sample Preparation:
-
Derivatization: Lignanamides may require derivatization (e.g., silylation) to increase their volatility for GC analysis. This involves reacting the sample extract with a derivatizing agent such as BSTFA.
-
Sample Cleanup: A thorough cleanup of the extract is crucial to remove non-volatile matrix components.
-
Method 4: UV-Visible Spectrophotometry
This is a simpler and more cost-effective method, but it is less specific and sensitive compared to chromatographic techniques. It may be suitable for the quantification of this compound in relatively pure samples or as a screening tool.
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve. It is crucial to use a sample blank to correct for background absorbance from the matrix.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the analytical techniques and the key performance parameters evaluated during cross-validation.
References
In Vitro Reproducibility of Cannabisin A: A Literature Review
A comprehensive review of existing scientific literature reveals a significant gap in dedicated in vitro research on Cannabisin A, a specific lignanamide found in Cannabis sativa. While numerous studies have explored the bioactivities of cannabinoids like THC and CBD, specific investigations into the cellular and molecular effects of this compound are notably absent. This lack of primary research makes it impossible to conduct a thorough analysis of the reproducibility of in vitro experiments involving this compound.
Currently, the available scientific data does not provide specific, reproducible in vitro studies focused solely on this compound. One study has identified the presence of a series of cannabisins, including this compound through O, in Cannabis sativa[1]. However, this research did not quantify these compounds or detail their specific biological activities in vitro. The broader body of research on cannabis's therapeutic potential has predominantly centered on its major cannabinoids, leaving many of its other constituents, like this compound, largely unexplored.
The Landscape of In Vitro Cannabis Research
In vitro studies on cannabis extracts and their better-known components have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects[2][3][4][5][6][7][8]. These studies often utilize established cell lines and standardized assays to measure cellular responses. For instance, the anti-inflammatory properties of cannabis extracts have been investigated in lung epithelial cells and macrophages by measuring the levels of inflammatory markers like interleukin-6 (IL-6) and interleukin-8 (IL-8)[2][4]. Similarly, the anticancer potential of cannabinoids is frequently assessed through cell viability assays, such as the MTT assay, on various cancer cell lines[3][5][7][8][9].
While these studies provide a general framework for in vitro cannabis research, they do not offer specific protocols or data related to this compound. Without foundational studies that isolate and characterize the in vitro effects of this compound, a comparative analysis of experimental reproducibility remains out of reach.
The Path Forward: A Need for Foundational Research
To address the user's request for a comparison guide on the reproducibility of in vitro experiments with this compound, the scientific community would first need to conduct foundational research. This would involve:
-
Isolation and Purification: Developing reliable methods for isolating and purifying this compound from Cannabis sativa.
-
In Vitro Bioassays: Conducting a range of in vitro experiments to determine the specific biological activities of this compound. This could include, but is not limited to, assays for anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.
-
Publication of Detailed Protocols: Thoroughly documenting and publishing the experimental methodologies used in these initial studies to allow for replication by other researchers.
-
Independent Replication: Subsequent studies by independent laboratories to verify the initial findings and assess the reproducibility of the experiments.
Only after a body of primary literature on this compound has been established can a meaningful comparison of experimental reproducibility be undertaken. At present, the necessary data to create such a guide does not exist in the public domain. Researchers, scientists, and drug development professionals interested in this compound should be aware of this knowledge gap and the opportunities it presents for novel research in the field of cannabinoid science.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity of Plant-Derived Cannabidiol on Prostate Cancer Cell Lines [scirp.org]
- 6. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabis sativa Stem Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. Cannabinoids as anticancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cannabisin A and Other Prominent Polyphenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Antioxidant and Anti-inflammatory Efficacy
In the ever-expanding landscape of therapeutic natural compounds, polyphenols stand out for their significant antioxidant and anti-inflammatory properties. This guide provides a detailed, data-driven comparison of Cannabisin A, a lignanamide found in Cannabis sativa, against two of the most well-researched polyphenols: resveratrol, a stilbenoid from grapes, and quercetin, a flavonoid abundant in various fruits and vegetables. This objective analysis, supported by experimental data, aims to inform research and development in the pursuit of novel therapeutic agents.
Quantitative Comparison of Bioactivities
To facilitate a clear and direct comparison, the following table summarizes the key quantitative data on the antioxidant and anti-inflammatory activities of this compound, resveratrol, and quercetin. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Bioactivity | Assay | This compound (µM) | Resveratrol (µM) | Quercetin (µM) |
| Antioxidant | DPPH Radical Scavenging | 32.9 | Not Directly Compared | 25.5 |
| ABTS Radical Scavenging | 6.6 | Not Directly Compared | 0.4 | |
| Oxygen Radical Absorbance Capacity (ORAC) | 7.3 (Trolox Equivalents) | Not Directly Compared | 9.2 (Trolox Equivalents) | |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | 2.35 | 20.8 | 11.2 - 37.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound, resveratrol, quercetin) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds in a 96-well microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This in vitro assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Macrophages, such as the RAW 264.7 cell line or primary microglia, when stimulated with bacterial lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS). This enzyme produces large amounts of nitric oxide (NO). The anti-inflammatory activity of a compound can be quantified by measuring the reduction in NO production in the presence of the compound. NO is unstable and quickly oxidizes to nitrite (NO2-), which can be measured colorimetrically using the Griess reagent.
Procedure:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7 or primary microglia) are cultured in a suitable medium and seeded in 96-well plates at an appropriate density.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, resveratrol, quercetin) for a specific period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS with the solvent used to dissolve the compounds) are included.
-
Incubation: The cells are incubated for a further 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay):
-
Aliquots of the cell culture supernatant are collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration.
-
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the anti-inflammatory action of these polyphenols and a typical experimental workflow for their comparison.
Discussion and Conclusion
The compiled data reveals that while all three polyphenols exhibit significant antioxidant and anti-inflammatory activities, their potencies vary depending on the specific assay. In terms of antioxidant capacity as measured by DPPH radical scavenging, this compound and quercetin show comparable activity. However, in the ABTS assay, quercetin appears to be significantly more potent.
Most notably, in the context of anti-inflammatory action through the inhibition of nitric oxide production, this compound demonstrates superior potency with a significantly lower IC50 value compared to both resveratrol and quercetin. This suggests that this compound may be a particularly promising candidate for further investigation as a potent anti-inflammatory agent.
The shared mechanism of inhibiting the NF-κB signaling pathway underscores a common molecular basis for the anti-inflammatory effects of these diverse polyphenols. By interfering with this central inflammatory cascade, they can effectively reduce the expression of pro-inflammatory mediators like iNOS and consequently, the production of nitric oxide.
This head-to-head comparison, based on available experimental data, highlights the therapeutic potential of this compound as a potent antioxidant and a particularly strong anti-inflammatory compound. Further research, including in vivo studies and exploration of other inflammatory pathways, is warranted to fully elucidate its pharmacological profile and potential clinical applications. The detailed protocols and workflow diagrams provided herein offer a foundation for such future investigations.
Validating the Target Engagement of Cannabisin A in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of a novel compound, such as Cannabisin A. We will explore the principles, protocols, and data interpretation of leading techniques, supported by illustrative data and workflow diagrams.
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-pronged approach that combines direct biophysical measurements with functional cellular assays often provides the most robust validation of a compound's mechanism of action.
Comparison of Key Target Engagement Validation Methods
Here, we compare three widely used methods for confirming target engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding assay.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tagg).[1][2] | Label-free approach that works in intact cells and tissues, reflecting physiological conditions.[1] | Can have lower throughput with a traditional Western Blot readout and requires specific antibodies for detection.[1] |
| Drug Affinity Responsive Target Stability (DARTS) | The binding of a small molecule to its target protein confers protection from proteolysis.[3][4] | Does not require modification or immobilization of the small molecule and can be used with native compounds.[3][4] | Relies on the principle of protease protection, which may not be applicable to all protein-ligand interactions. |
| Kinobeads Competition Binding | A competition-based chemical proteomics approach where a test compound competes with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate. | Allows for the unbiased profiling of a compound's selectivity against a large panel of kinases. | Primarily applicable to ATP-competitive inhibitors and may not be suitable for allosteric inhibitors. |
Quantitative Data Comparison: Hypothetical Data for this compound
To illustrate the type of data generated from these assays, the following table presents hypothetical results for this compound against its putative target, Protein X.
| Assay | Parameter Measured | This compound (10 µM) | Vehicle (DMSO) | Interpretation |
| CETSA | ΔTagg (°C) | + 4.2°C | 0°C | This compound stabilizes Protein X, indicating direct binding. |
| DARTS | % Protein Protection (vs. no protease) | 78% | 25% | This compound protects Protein X from protease digestion. |
| Kinobeads | IC50 (nM) | 85 nM | N/A | This compound potently binds to Protein X in a competitive manner. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.[1]
-
Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) to denature proteins, followed by a cooling step.[5]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer to release the cellular proteins.[1]
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTagg) between the compound-treated and vehicle-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis: Prepare a cell lysate from the desired cell line.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.[6]
-
Protease Digestion: Treat the incubated lysates with a protease, such as pronase or trypsin, for a specific time to digest the proteins. The binding of the compound is expected to make the target protein more resistant to digestion.[6][7]
-
Digestion Quenching: Stop the protease digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE and Western blotting to visualize the amount of the target protein remaining after digestion.[6]
-
Data Analysis: Compare the band intensity of the target protein in the compound-treated samples to the vehicle-treated samples. Increased band intensity in the presence of the compound suggests protection from proteolysis and therefore, target engagement.[7]
Kinobeads Competition Binding Protocol
-
Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound.
-
Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, for instance with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the concentration-dependent displacement of each kinase from the kinobeads by this compound to calculate the IC50 value, which reflects the binding affinity.
Visualizing Workflows and Principles
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Principle of Target Engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Caption: Kinobeads Competition Binding Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cannabinoids Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of various cannabinoids across a spectrum of cancer cell lines. The information presented herein is curated from preclinical studies to support further research and drug development initiatives in the field of oncology.
Data Presentation: Comparative Cytotoxicity of Cannabinoids
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of several common cannabinoids—Cannabidiol (CBD), Δ9-Tetrahydrocannabinol (THC), and Cannabinol (CBN)—across various cancer cell lines. These values have been compiled from multiple in vitro studies and are presented to facilitate a comparative assessment of cannabinoid efficacy.
Table 1: IC50 Values of Cannabidiol (CBD) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | U251 | 0.6 | [1][2] |
| Glioblastoma | U87 | 0.6 | [1][2] |
| Glioblastoma | SF126 | 1.2 | [1][2] |
| Glioblastoma | LN229 | 8.9 (24h), 8.8 (48h) | [3] |
| Glioblastoma | LN18 | 9.185 (24h), 9.685 (48h) | [3] |
| Breast Cancer | Triple-Negative Average | 7.5 | [4] |
| Breast Cancer | Receptor-Positive Average | 10.8 | [4] |
| Leukemia | HL60 | 8 | [5] |
| Colorectal Cancer | HT-29 | 30.0 | [6] |
Table 2: IC50 Values of Δ9-Tetrahydrocannabinol (THC) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | SF126 | 2.5 | [1][2] |
| Glioblastoma | U251 | 3.3 | [1][2] |
| Glioblastoma | U87 | 3.3 | [1][2] |
| Breast Cancer | Triple-Negative Average | 9.5 | [4] |
| Breast Cancer | Receptor-Positive Average | 14.5 | [4] |
| Leukemia | HL60 | 13 | [5] |
| Colorectal Cancer | HT-29 | 30.0 | [6] |
Table 3: IC50 Values of Other Cannabinoids in Various Cancer Cell Lines
| Cannabinoid | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Cannabinol (CBN) | Leukemia | CCRF-CEM | Low µM range | [7] |
| Cannabichromene (CBC) | Breast Cancer | MCF-7, MDA-MB-231 | 14.2 | [8] |
| Cannabichromene (CBC) | Prostate Cancer | DU-145 | 20.4 | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete culture medium
-
Cannabinoid stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, 2% acetic acid)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, treat the cells with various concentrations of the cannabinoid. Include a vehicle control (medium with the solvent used to dissolve the cannabinoid).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of the cannabinoid concentration to determine the IC50 value.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.[2][3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[3]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[12][13]
-
Washing: Centrifuge the fixed cells and wash the pellet with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.[12][13]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathways Modulated by Cannabinoids in Cancer Cells
Cannabinoids exert their anti-cancer effects by modulating several key signaling pathways that regulate cell proliferation, survival, and death. The diagram below illustrates the primary pathways affected.
Caption: Cannabinoid-induced signaling pathways in cancer cells.
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for the comparative study of cannabinoids in different cancer cell lines.
Caption: General workflow for cannabinoid anti-cancer studies.
References
- 1. Frontiers | Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review [frontiersin.org]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Anticancer mechanisms of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. igbmc.fr [igbmc.fr]
- 13. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of Cannabisin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Cannabisin A and its analogs, with a focus on their anti-inflammatory and antioxidant properties. Due to a scarcity of comprehensive SAR studies on a wide range of this compound analogs, this document centers on the detailed biological evaluation of Cannabisin F, a closely related lignanamide from Cannabis sativa. The data presented herein is derived from peer-reviewed experimental studies and is intended to inform further research and drug development efforts in this area.
Data Presentation: Quantitative Analysis of Cannabisin F Activity
The following table summarizes the quantitative data on the anti-inflammatory and antioxidant activities of Cannabisin F in Lipopolysaccharide (LPS)-stimulated BV2 microglia.
| Compound | Concentration | Biological Activity | Measurement | Fold Change/Percentage |
| Cannabisin F | 10 µM | Anti-inflammatory | TNF-α production | ~50% reduction |
| 20 µM | ~75% reduction | |||
| 10 µM | IL-6 production | ~40% reduction | ||
| 20 µM | ~60% reduction | |||
| 10 µM | Antioxidant | Nrf2 protein expression | Significant increase | |
| 20 µM | More significant increase | |||
| 10 µM | HO-1 protein expression | Significant increase | ||
| 20 µM | More significant increase | |||
| 10 µM | SIRT1 Modulation | SIRT1 protein expression | Significant increase | |
| 20 µM | More significant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Treatment:
-
Cell Line: Murine microglial BV2 cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, BV2 cells are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Cannabisin F is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 10 µM, 20 µM) for a specified period before or concurrently with LPS stimulation.
2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
BV2 cells are seeded in 96-well plates and treated as described above.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
3. Western Blot Analysis for Protein Expression (Nrf2, HO-1, SIRT1, and NF-κB pathway proteins):
-
Method: Immunoblotting.
-
Procedure:
-
BV2 cells are treated as described, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Nrf2, HO-1, SIRT1, phospho-p65, p65, phospho-IκBα, and IκBα.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualization
Signaling Pathway of Cannabisin F in Modulating Inflammation
Caption: Signaling pathway of Cannabisin F's anti-inflammatory and antioxidant effects.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of Cannabisin F on BV2 microglia.
Independent Verification of the Published Bioactivity of Cannabisin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Cannabisin A, a lignanamide found in hemp seeds, with other relevant compounds. All data is sourced from peer-reviewed scientific literature, and detailed experimental protocols for key bioassays are provided to facilitate independent verification.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the antioxidant and acetylcholinesterase inhibitory activities of this compound and other related lignanamides isolated from hemp seed. Quercetin, a well-known antioxidant, is included for comparison.
| Compound | Antioxidant Activity (DPPH Assay, IC50 in µM) | Antioxidant Activity (ABTS Assay, IC50 in µM) | Antioxidant Activity (ORAC Assay, Trolox Equivalents) | Acetylcholinesterase Inhibition (IC50 in µM) |
| This compound | 32.9 | 6.6 | 1.2 | >100 |
| Cannabisin B | 45.2 | 8.9 | 1.1 | >100 |
| Cannabisin C | 58.3 | 12.4 | 0.9 | >100 |
| Cannabisin D | 23.9 | 4.8 | 1.5 | 78.5 |
| Grossamide | 40.1 | 7.5 | 1.3 | >100 |
| Quercetin (Positive Control) | 22.5 | 3.2 | 2.8 | Not Reported |
Note: Lower IC50 values indicate higher antioxidant or enzyme inhibitory activity. Higher Trolox equivalent values in the ORAC assay indicate stronger antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (this compound and others) dissolved in methanol at various concentrations.
-
Methanol (as blank and for dilutions).
-
Quercetin or Trolox (as a positive control).
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS stock solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in a suitable solvent.
-
Trolox (as a positive control).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
c) Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagents:
-
Fluorescein sodium salt solution (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).
-
Phosphate buffer (75 mM, pH 7.4).
-
Test compounds dissolved in phosphate buffer.
-
Trolox (as a standard).
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and Trolox standards in phosphate buffer.
-
In a black 96-well microplate, add 25 µL of each sample dilution or Trolox standard to the wells.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE), where the AUC of the sample is compared to the AUC of the Trolox standard curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (15 mM).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compounds dissolved in a suitable solvent.
-
Galantamine or physostigmine (as a positive control).
-
-
Procedure:
-
In a 96-well microplate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the AChE enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Visualizations
Experimental Workflow for Bioactivity Verification
The following diagram illustrates a general workflow for the independent verification of the bioactivity of a compound like this compound.
Caption: Workflow for verifying this compound's bioactivity.
Proposed Signaling Pathway for Anti-inflammatory Activity
While the precise signaling pathway for this compound is not yet fully elucidated, studies on the related lignanamide, Cannabisin F, suggest a mechanism involving the activation of SIRT1 and subsequent inhibition of the NF-κB pathway. The antioxidant effects of cannabisins may also involve the activation of the Nrf2 pathway.
Caption: Proposed signaling pathways for this compound.
Comparing the neuroprotective effects of Cannabisin A to other cannabinoids
A Note to Our Readers: This guide was initially intended to focus on the neuroprotective properties of Cannabisin A. However, a comprehensive review of current scientific literature yielded no significant studies or data pertaining to the neuroprotective effects of this specific compound. Therefore, we have broadened the scope of this guide to offer a comparative analysis of the neuroprotective effects of several other well-researched and emerging cannabinoids. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of cannabidiol (CBD), cannabigerol (CBG), tetrahydrocannabinol (THC), and other minor cannabinoids, supported by experimental data.
The endocannabinoid system is a key regulator of various physiological processes, including mood, memory, sleep, and appetite.[1] Cannabinoids, the chemical compounds found in the Cannabis sativa plant, interact with this system and have shown potential therapeutic benefits.[1] Research has indicated that many of these compounds possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[2][3]
Comparing Neuroprotective Efficacy: An Overview
Cannabinoids exert their neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-excitotoxic actions.[2][4] They can modulate neurotransmitter systems and may even promote neurogenesis, the growth and repair of brain cells.[4][5] While THC is known for its psychoactive effects, other cannabinoids like CBD and CBG are non-psychoactive and have demonstrated significant neuroprotective potential.[6]
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from various in vitro and in vivo studies, comparing the neuroprotective efficacy of different cannabinoids.
| Cannabinoid | Model/Assay | Key Findings | Reference |
| Cannabidiol (CBD) | Hydrogen Peroxide (H₂O₂) and Rotenone-induced neurotoxicity in neural cell cultures | Showed neuroprotective effects against both H₂O₂ and rotenone, with greater efficacy against rotenone-induced toxicity.[7] | --INVALID-LINK-- |
| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Significantly decreased the number of damaged neurons (large HDN and LDN neurons). | --INVALID-LINK-- | |
| Cannabigerol (CBG) | Hydrogen Peroxide (H₂O₂) and Rotenone-induced neurotoxicity in neural cell cultures | Demonstrated neuroprotective effects against both insults, being more effective against rotenone. The effect against rotenone was diminished by a 5-HT1A receptor antagonist.[7] | --INVALID-LINK-- |
| Tetrahydrocannabinol (THC) | Glutamate-induced excitotoxicity in rat cortical neuron cultures | Reduced glutamate toxicity; this effect was independent of cannabinoid receptors.[8] | --INVALID-LINK-- |
| Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Did not show significant neuroprotective effects in this model. | --INVALID-LINK-- | |
| Cannabidiolic Acid (CBDA) | Rotenone-induced neurotoxicity in neural cell cultures | A high concentration reduced rotenone-induced neurotoxicity.[7][9] | --INVALID-LINK-- |
| Cannabichromene (CBC) | In vitro model of urothelial cancer | Inhibited cell migration and disrupted the cell cytoskeleton.[10] | --INVALID-LINK-- |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.
In Vitro Neuroprotection Assay against Oxidative Stress and Mitochondrial Dysfunction
Objective: To assess the ability of cannabinoids to protect neurons from damage induced by hydrogen peroxide (H₂O₂) and rotenone.
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
Treatment:
-
After 7 days in vitro, neurons are pre-treated with various concentrations of the test cannabinoids (e.g., CBD, CBG, CBDA) for 2 hours.
-
Following pre-treatment, the cells are exposed to either H₂O₂ (to induce oxidative stress) or rotenone (to induce mitochondrial dysfunction) for 24 hours.
-
A vehicle control group (treated with the solvent used to dissolve the cannabinoids) and a toxin-only control group are included.
Assessment of Cell Viability:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability. MTT is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured at 570 nm, and the results are expressed as a percentage of the vehicle-treated control.
-
Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). The number of surviving neurons is counted under a fluorescence microscope.
Receptor Antagonist Studies: To investigate the mechanism of action, specific receptor antagonists (e.g., for CB1, CB2, or 5-HT1A receptors) are added to the culture medium before the cannabinoid pre-treatment.
Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
Objective: To simulate ischemic conditions in vitro and evaluate the neuroprotective effects of cannabinoids.
Slice Culture Preparation:
-
Hippocampi are dissected from postnatal day 7-9 rat pups and cut into 350 µm thick slices using a McIlwain tissue chopper.
-
Slices are cultured on semiporous membrane inserts in a medium containing horse serum, Hank's balanced salt solution, and supplements.
OGD Procedure:
-
After 10-12 days in culture, the medium is replaced with a glucose-free Earle's balanced salt solution.
-
The slices are then placed in an anaerobic chamber with an atmosphere of 95% N₂ and 5% CO₂ for 30-60 minutes at 37°C.
-
Following OGD, the slices are returned to the original culture medium and incubated for 24 hours.
Cannabinoid Treatment: Test cannabinoids are added to the culture medium immediately after the OGD period.
Assessment of Neuronal Damage:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the nuclei of dead or dying cells. The fluorescence intensity is quantified to assess the extent of cell death in different hippocampal regions (e.g., CA1, CA3, DG).
-
Histological Analysis: Slices are fixed, sectioned, and stained with Nissl stain to visualize neuronal morphology and identify damaged neurons.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involved in cannabinoid-mediated neuroprotection and a typical experimental workflow for assessing these effects.
Caption: Cannabinoid Neuroprotective Signaling Pathways.
Caption: Experimental Workflow for Assessing Neuroprotection.
Conclusion
The available evidence strongly suggests that various cannabinoids, including CBD, CBG, and THC, possess significant neuroprotective properties. Their multifaceted mechanisms of action, targeting inflammation, oxidative stress, and excitotoxicity, make them compelling candidates for further investigation in the context of neurodegenerative diseases. While the neuroprotective potential of this compound remains to be explored, the broader family of cannabinoids offers a rich source for the discovery and development of novel neuroprotective therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds and conducting rigorous clinical trials to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Cannabinoids - Alcohol and Drug Foundation [adf.org.au]
- 2. The Neuroprotective Effects of Cannabis - Sensi Seeds [sensiseeds.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The Neuroprotective Properties of Medical Cannabis: How It Works & What to Use: Kaya Life: Medical Marijuana: Alternative Medicine Physicians [thekayalife.com]
- 5. Cannabis CentralCannabis Central [veriheal.com]
- 6. news-medical.net [news-medical.net]
- 7. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors (2021) | Carolina Echeverry | 40 Citations [scispace.com]
- 10. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of High-CBD Cannabis Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic differences between Cannabis strains is paramount for targeted therapeutic development. While the primary focus has often been on Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), the broader spectrum of secondary metabolites, including other cannabinoids, terpenes, and flavonoids, contributes significantly to the overall pharmacological effect. This guide provides a comparative overview of the metabolomic profiles of high-CBD Cannabis strains, details common experimental methodologies, and visualizes key pathways and workflows.
While the initial aim was to focus on strains with high Cannabisin A content, a comprehensive literature review did not yield specific comparative metabolomic studies centered on this particular compound. Therefore, this guide will focus on the well-documented and therapeutically significant high-CBD chemotypes.[1][2]
Comparative Metabolite Profiles
Metabolomic analysis reveals significant quantitative and qualitative differences in the chemical composition of various high-CBD Cannabis strains.[2][3] These variations are influenced by genetic factors and cultivation conditions.[4] The primary classes of compounds that differentiate strains are cannabinoids and terpenoids.[1]
Below is a representative table summarizing the typical variations in major cannabinoids and a selection of terpenes found in different high-CBD Cannabis phenotypes. The data is illustrative and compiled from findings across multiple studies to demonstrate the expected diversity.
| Metabolite Class | Compound | Phenotype A (% dry weight) | Phenotype B (% dry weight) | Phenotype C (% dry weight) |
| Cannabinoids | Cannabidiolic acid (CBDA) | 10 - 15 | 12 - 18 | 8 - 12 |
| Cannabidiol (CBD) | 0.5 - 2.0 | 0.8 - 2.5 | 0.3 - 1.5 | |
| Tetrahydrocannabinolic acid (THCA) | < 0.3 | < 0.2 | < 0.5 | |
| Cannabigerolic acid (CBGA) | 0.5 - 1.5 | 0.8 - 2.0 | 0.4 - 1.2 | |
| Cannabichromenic acid (CBCA) | 0.2 - 0.8 | 0.3 - 1.0 | 0.1 - 0.6 | |
| Terpenes | Myrcene | 0.2 - 0.6 | 0.1 - 0.4 | 0.3 - 0.8 |
| α-Pinene | 0.1 - 0.3 | 0.2 - 0.5 | 0.05 - 0.2 | |
| Limonene | 0.05 - 0.2 | 0.1 - 0.3 | 0.08 - 0.25 | |
| Linalool | 0.02 - 0.1 | 0.05 - 0.15 | 0.01 - 0.08 | |
| β-Caryophyllene | 0.1 - 0.4 | 0.2 - 0.6 | 0.15 - 0.5 |
Note: The values presented are generalized from typical findings in metabolomic studies of high-CBD hemp strains and will vary based on the specific cultivar, growing conditions, and analytical methods used.[2][5]
Experimental Protocols
The characterization of the Cannabis metabolome requires robust and validated analytical methods.[6] High-throughput technologies are essential for simultaneously measuring hundreds to thousands of chemicals.[6] The following sections detail a typical workflow for the comparative metabolomic analysis of Cannabis strains.
Sample Preparation and Extraction
-
Plant Material: Inflorescences from mature female plants are typically used for analysis due to the high concentration of glandular trichomes where cannabinoids and terpenes are synthesized.[7] Samples are often lyophilized (freeze-dried) and ground to a homogenous powder to ensure consistency.
-
Extraction: The choice of solvent and extraction method is critical and depends on the target metabolites and the analytical platform.[8]
-
For Cannabinoids and Terpenes (GC-MS/LC-MS): A common method involves the extraction of the powdered plant material with a solvent such as ethanol, methanol, or a chloroform/methanol mixture.[8] An internal standard is often added to facilitate accurate quantification.[9] The mixture is typically vortexed and sonicated to ensure thorough extraction, followed by centrifugation to pellet solid plant material. The resulting supernatant is then filtered prior to analysis.
-
For Volatile Terpenes (Headspace GC-MS): Headspace solid-phase microextraction (HS-SPME) is often employed to analyze volatile compounds without solvent extraction.
-
Analytical Methodologies
A multi-platform approach is often necessary to achieve broad coverage of the Cannabis metabolome due to the chemical diversity of the compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the analysis of non-volatile and thermally labile compounds like the acidic cannabinoids (e.g., CBDA, THCA).[4] Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzer, allows for the accurate identification and quantification of a wide range of metabolites.[4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, particularly terpenes.[11] For cannabinoid analysis, derivatization is often required to prevent the decarboxylation of acidic cannabinoids at the high temperatures of the GC inlet.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a non-destructive and highly quantitative analysis of the most abundant metabolites.[11] It is particularly useful for fingerprinting and discriminating between different chemovars.[1][8]
Data Analysis
The large datasets generated from metabolomic analyses require advanced chemometric and bioinformatic tools.[6] Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify patterns and discriminating metabolites between different strains.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative metabolomics of high-CBD Cannabis strains.
Cannabinoid Biosynthesis Pathway
The biosynthesis of major cannabinoids, including CBD, originates from two precursor pathways: the polyketide pathway producing olivetolic acid (OA) and the MEP pathway producing geranyl pyrophosphate (GPP).[3] These precursors are combined to form cannabigerolic acid (CBGA), the central precursor to other major cannabinoids.[12][13]
References
- 1. Frontiers | Cannabinomics: Application of Metabolomics in Cannabis (Cannabis sativa L.) Research and Development [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomic Analysis of Cannabinoid and Essential Oil Profiles in Different Hemp (Cannabis sativa L.) Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Correlations among morphological and biochemical traits in high‐cannabidiol hemp ( Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinomics: Application of Metabolomics in Cannabis (Cannabis sativa L.) Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabis sativa Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Cannabinoids in a Laboratory Setting
Disclaimer: The following guide provides essential safety and logistical information for handling cannabinoids, such as Cannabisin A, in a research and drug development setting. The substance "this compound" is not specifically detailed in publicly available safety literature; therefore, this guidance is based on established protocols for handling potent cannabinoids and cannabis-derived compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for any compound and adhere to their institution's safety protocols.
This guide offers procedural, step-by-step information to ensure the safe handling and disposal of these materials, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) Recommendations
Proper PPE is the first line of defense against exposure to cannabinoids and associated laboratory chemicals. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]
| Activity/Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling pure compound (solids/oils) | Chemical-resistant nitrile gloves[3] | Safety glasses with side shields or goggles[2][4] | N95 respirator or higher, depending on the risk of aerosolization[1][5] | Lab coat or gown[2][3] |
| Weighing and preparing solutions | Chemical-resistant nitrile gloves | Safety goggles and/or face shield to protect against splashes[3][5] | Use within a certified chemical fume hood or ventilated enclosure[6] | Chemical-resistant lab coat or apron over a lab coat[2] |
| Performing extractions | Chemical- and flame-resistant gloves[3][4] | Splash-proof goggles and face shield[2][3] | Respirator with appropriate cartridges for organic vapors if outside a fume hood[2] | Flame-retardant lab coat[2][3] |
| General lab operations | Nitrile gloves | Safety glasses[7] | Not generally required if handling is minimal and in a well-ventilated area[7] | Long-sleeved shirt, long pants, and closed-toed shoes[1] |
| Cleaning and waste disposal | Heavy-duty, chemical-resistant gloves | Safety goggles or face shield | As required by the cleaning agents' SDS | Lab coat or disposable gown |
Operational Plans: Handling and Experimental Protocols
Safe handling practices are critical to minimize exposure and prevent contamination. Always handle cannabinoids in a well-ventilated area, preferably within a chemical fume hood.[6][8]
General Handling Precautions
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7][9]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[6] Potent cannabinoids can be sensitizers and may cause allergic reactions or respiratory irritation.[1][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[6][9] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[6]
-
Storage: Store compounds in a cool, well-ventilated, and secure location, away from heat or ignition sources.[6][8] Keep containers tightly closed.[6]
Experimental Protocol: Sample Preparation for Potency Analysis via HPLC
This protocol outlines a general procedure for preparing a cannabinoid sample for analysis, a common task in a drug development setting.
-
Homogenization: If starting with plant material, ensure the sample is homogenized to a fine powder. This ensures that the portion taken for analysis is representative of the entire batch.
-
Weighing: Accurately weigh approximately 200-300 mg of the homogenized sample into a centrifuge tube.
-
Extraction:
-
Add a suitable organic solvent, such as methanol or acetonitrile, to the tube.[10] A common ratio is 20 mL of solvent per 200 mg of sample.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction of cannabinoids.
-
-
Centrifugation: Centrifuge the sample to separate the solid plant material from the liquid extract.
-
Dilution:
-
Carefully pipette a known volume (e.g., 1 mL) of the supernatant (the liquid extract) into a new tube.
-
Dilute the extract with the solvent to a final concentration suitable for HPLC analysis. A 10x dilution is a common starting point.
-
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an amber HPLC vial.[10] This removes any remaining particulate matter that could damage the HPLC system. The use of an amber vial is recommended as some cannabinoids are light-sensitive.
-
Analysis: The sample is now ready for injection into an HPLC system for potency analysis.
Disposal Plan
Disposal of cannabinoid waste must be done in a way that renders the active compounds "unusable and unrecognizable" to prevent diversion and environmental contamination.[11][12][13]
Step-by-Step Disposal Procedure
-
Define Waste: Cannabis waste includes expired products, unused compounds, contaminated lab materials (e.g., gloves, pipette tips, vials), and residual plant matter.[11][14]
-
Render Unusable: Before disposal, the cannabinoid waste must be mixed with other non-cannabis waste materials.[12] The goal is to have a final mixture that is at least 50% non-cannabis waste.[15]
-
Containment: Place the resulting mixture in a secure, sealed container to prevent leaks.[14]
-
Final Disposal: The sealed container can then be disposed of in the regular solid waste stream, such as a landfill.[14][15] Do not flush cannabinoid waste down the sink or toilet. [14]
-
Compliance: Always follow local, state, and federal regulations for hazardous and controlled substance waste disposal, as they can vary.[11][12]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of a cannabinoid compound in a laboratory setting.
References
- 1. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 2. floraflex.com [floraflex.com]
- 3. 420packaging.com [420packaging.com]
- 4. pksafety.com [pksafety.com]
- 5. stauffersafety.com [stauffersafety.com]
- 6. terpenebeltfarms.com [terpenebeltfarms.com]
- 7. monlab.com [monlab.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. nhrorganicoils.com [nhrorganicoils.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 13. What is Cannabis Waste? [cannabis.ecowastesolutions.com]
- 14. Safe Disposal [portal.ct.gov]
- 15. idfpr.illinois.gov [idfpr.illinois.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
